molecular formula C16H15N3O4 B2907688 TMV-IN-10

TMV-IN-10

Cat. No.: B2907688
M. Wt: 313.31 g/mol
InChI Key: VWLPXHQMNOMKAX-UHFFFAOYSA-N
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Description

2-Pyridin-3-yl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a novel chemical entity designed for pharmaceutical and agrochemical research. This compound integrates a pyridinyl ring with a trimethoxyphenyl system through a 1,3,4-oxadiazole linker, a scaffold recognized for its significant biological potential . The 1,3,4-oxadiazole core is a privileged structure in medicinal chemistry, known to contribute to bioactivity by serving as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and influence a compound's electronic and steric properties . The 3,4,5-trimethoxyphenyl moiety is a pharmacophore of high interest in anticancer agent development. Its incorporation into 1,3,4-oxadiazole structures has been shown to confer potent antiproliferative effects, with research indicating that such compounds can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase . Furthermore, the pyridin-3-yl group is a common feature in bioactive molecules and can act as a key pharmacophore in antimicrobial agents. Structural analogs featuring this group, particularly 5-(pyridin-3-yl)-1,3,4-oxadiazole derivatives, have demonstrated notable antibacterial activity against pathogens such as Escherichia coli . This makes 2-Pyridin-3-yl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole a versatile candidate for researchers investigating new therapeutic leads in oncology and infectious diseases. This product is intended for research and development purposes only in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-pyridin-3-yl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-20-12-7-11(8-13(21-2)14(12)22-3)16-19-18-15(23-16)10-5-4-6-17-9-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLPXHQMNOMKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Inhibitors Targeting the Tobacco Mosaic Virus Coat Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which various agents inhibit the function of the Tobacco Mosaic Virus (TMV) coat protein (CP), a critical component of the viral life cycle. Due to the absence of specific information on a compound designated "TMV-IN-10" in the current scientific literature, this document will focus on the established and researched mechanisms of TMV CP inhibition, providing a foundational understanding for the development of novel antiviral strategies.

Introduction to Tobacco Mosaic Virus and its Coat Protein

Tobacco Mosaic Virus (TMV) is a well-characterized, rod-shaped plant virus composed of a single-stranded RNA genome encased in a helical capsid of approximately 2,130 identical coat protein subunits. The TMV CP is a 17.5 kDa protein that plays a multifaceted role in the viral infection cycle, including:

  • Encapsidation: Protecting the viral RNA from degradation.

  • Assembly: Self-assembling with viral RNA to form new virions.[1]

  • Disassembly: Releasing the viral RNA into the host cell to initiate replication.

  • Movement: Facilitating the cell-to-cell and long-distance movement of the virus within the host plant.[2][3][4]

Given its crucial functions, the TMV CP is a prime target for antiviral interventions.

Mechanisms of Action of TMV Coat Protein Inhibitors

The inhibition of TMV CP function can be achieved through several mechanisms, primarily by interfering with the delicate balance of protein-protein and protein-RNA interactions required for successful infection.

One of the primary mechanisms of resistance, particularly in genetically engineered plants expressing a mutant CP, is the inhibition of virion disassembly. Certain mutations in the CP can lead to increased stability of the viral particle, preventing the release of the viral RNA into the host cell's cytoplasm, a prerequisite for replication. This enhanced stability is often attributed to stronger inter-subunit interactions within the capsid.[3]

The assembly of new TMV particles is a highly specific process initiated by the binding of a two-layer disk of CP subunits to a specific origin of assembly sequence on the viral RNA. Inhibitors can disrupt this process by:

  • Binding to CP monomers or disks: Preventing their interaction with the viral RNA.

  • Altering CP conformation: Leading to the formation of non-functional aggregates.

  • Competing for RNA binding sites: Blocking the initiation of assembly.

TMV utilizes a 30 kDa movement protein (MP) to facilitate its spread from cell to cell through plasmodesmata. The CP has been shown to be essential for the long-distance, systemic movement of the virus. Some inhibitory mechanisms target this process by:

  • Altering CP-MP interactions: Disrupting the formation of the viral movement complex.

  • Inducing host defense responses: The presence of certain CP forms can trigger plant defense pathways, such as those involving salicylic acid, which can limit viral spread.

Quantitative Data on TMV Inhibition

The following table summarizes quantitative data from studies on TMV inhibition, focusing on the effects of CP mutations and host resistance mechanisms.

Inhibitory Agent/MechanismAssayQuantitative ResultReference
Mutant CP (T42W) ExpressionTMV accumulation in transgenic plantsSignificantly lower levels of all viral RNAs compared to wild-type TMV infection.
Host Resistance (N' gene)Hypersensitive ResponseInduction of host cell death at the site of infection, preventing systemic spread.
Contact Transmission EfficiencyLocal lesion counts on recipient leavesNo direct correlation between virus titer in the source leaf and the rate of transmission was found under the experimental conditions.
Peptide Binding to TMVIsothermal Titration CalorimetryA TMV-binding peptide (TBPT25) showed a dissociation constant (KD) of 0.16 µM.

Experimental Protocols

Detailed methodologies are crucial for the study of TMV CP inhibitors. The following are key experimental protocols.

A standard protocol for TMV purification from infected plant tissue is as follows:

  • Homogenize infected leaf tissue in a phosphate buffer.

  • Clarify the homogenate by centrifugation to remove plant debris.

  • Precipitate the virus from the supernatant using polyethylene glycol (PEG).

  • Resuspend the viral pellet and further purify it through differential centrifugation or density gradient centrifugation.

  • Assess the purity and concentration of the virus using UV spectrophotometry (A260/A280 ratio) and SDS-PAGE.

This assay is used to screen for inhibitors of virion assembly:

  • Purify TMV CP and viral RNA.

  • Incubate the CP and RNA in an assembly buffer (e.g., sodium phosphate buffer at a specific pH) in the presence and absence of the test inhibitor.

  • Monitor the formation of viral particles over time using techniques such as:

    • Turbidity measurements: An increase in turbidity at 320 nm indicates particle formation.

    • Electron Microscopy: To visualize the morphology of the assembled particles.

    • Agarose Gel Electrophoresis: Assembled particles will have a different mobility compared to free RNA and protein.

To determine the efficacy of an inhibitor in vivo, the viral load in infected plants is quantified:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This method uses antibodies specific to the TMV CP to quantify the amount of virus in a plant extract.

  • Quantitative Reverse Transcription PCR (qRT-PCR): This technique measures the amount of viral RNA in a sample, providing a highly sensitive measure of viral replication.

Visualizations of Pathways and Workflows

TMV_Lifecycle Inhibitor1 Inhibitor Action: Prevents RNA release Disassembly Disassembly Inhibitor1->Disassembly Inhibitor2 Inhibitor Action: Blocks CP-RNA interaction or CP self-assembly Assembly Assembly Inhibitor2->Assembly Inhibitor3 Inhibitor Action: Interferes with MP complex Movement Movement Inhibitor3->Movement

Caption: The Tobacco Mosaic Virus life cycle and key points of inhibition.

Experimental_Workflow Hit_Identification Hit_Identification Plant_Infection Plant_Infection Hit_Identification->Plant_Infection

Caption: Experimental workflow for screening TMV coat protein inhibitors.

CP_Mediated_Resistance

Caption: Mechanism of coat protein-mediated resistance in transgenic plants.

This guide provides a foundational understanding of the mechanisms of action for inhibitors targeting the TMV coat protein. The principles and experimental approaches outlined here can be applied to the discovery and development of novel antiviral agents against TMV and other plant viruses.

References

Preliminary Investigation of TMV-IN-10 as a Crop Protectant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tobacco Mosaic Virus (TMV) represents a significant threat to a wide range of agricultural crops, causing substantial economic losses worldwide. The development of effective antiviral agents is crucial for mitigating the impact of this pathogen. This technical guide provides a preliminary investigation into TMV-IN-10, an arecoline derivative identified as a potent anti-TMV agent. This compound demonstrates significant efficacy in inhibiting TMV, purportedly by interacting with the viral coat protein and inducing virion fragmentation. This document summarizes the available data on this compound, outlines standard experimental protocols for the evaluation of anti-TMV compounds, and presents conceptual diagrams to illustrate its mechanism of action and relevant experimental workflows.

Introduction to this compound

This compound is a novel synthetic compound derived from arecoline, a natural alkaloid. It has been identified in recent studies as a promising candidate for the development of a new class of crop protectants specifically targeting the Tobacco Mosaic Virus. The core chemical scaffold of this compound is an arecoline base modified with a 1,3,4-oxadiazole heterocycle.

Chemical Identity: Arecoline derivative containing a 1,3,4-oxadiazole structure. In the primary literature, it is referred to as compound 4h .

Quantitative Data Summary

The primary quantitative measure of this compound's efficacy is its half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit 50% of the viral activity.

CompoundTarget VirusBioassayEfficacy MetricValueReference
This compound (4h)Tobacco Mosaic Virus (TMV)In vivo (Half-leaf method)EC50146 µg/mL[1]

Mechanism of Action

The proposed mechanism of action for this compound is its direct interaction with the Tobacco Mosaic Virus coat protein (CP). This interaction is believed to disrupt the stable quaternary structure of the viral capsid, leading to the fragmentation of the virion.[1] This disintegration of the protective protein shell would expose the viral RNA to the host plant's cellular environment, rendering it susceptible to degradation and unable to replicate effectively.

Signaling Pathway and Mechanism of Action Diagram

TMV-IN-10_Mechanism_of_Action cluster_0 TMV Virion cluster_1 This compound Action cluster_2 Outcome TMV_Virion Intact TMV Virion (RNA + Coat Protein) Viral_RNA Viral RNA Coat_Protein Coat Protein (CP) Fragmented_Virion Fragmented Virion Coat_Protein->Fragmented_Virion Leads to TMV_IN_10 This compound TMV_IN_10->Coat_Protein Binds to and disrupts CP RNA_Degradation Viral RNA Degradation Fragmented_Virion->RNA_Degradation Exposes RNA Inhibition_of_Replication Inhibition of Viral Replication RNA_Degradation->Inhibition_of_Replication Results in

Caption: Proposed mechanism of this compound action on the TMV virion.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound as a crop protectant.

In Vivo Antiviral Activity Assay (Half-Leaf Method)

This method is a standard procedure for quantifying the inhibitory effect of a compound on a virus that produces local lesions on a host plant.

  • Plant Cultivation: Cultivate Nicotiana glutinosa (or another suitable local lesion host) in a controlled environment (e.g., greenhouse) until the plants have well-developed leaves of a consistent size.

  • Virus Inoculation Preparation: Purify TMV from infected tobacco plants. Prepare a viral suspension of a known concentration (e.g., 50 µg/mL) in a phosphate buffer.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in water to achieve the desired test concentrations.

  • Inoculation Procedure:

    • Select healthy, uniform leaves on the host plants.

    • Lightly dust the upper surface of the leaves with carborundum to create microscopic abrasions.

    • Divide each leaf in half along the midrib.

    • On one half of the leaf, apply the viral suspension mixed with a specific concentration of this compound.

    • On the other half of the same leaf, apply the viral suspension mixed with the solvent control (lacking this compound).

    • Gently rub the solutions onto the leaf surfaces.

  • Incubation and Observation:

    • Rinse the leaves with water after inoculation.

    • Maintain the plants in the controlled environment for 3-4 days to allow for the development of local lesions.

  • Data Analysis:

    • Count the number of local lesions on each half of the leaves.

    • Calculate the percentage of inhibition for each concentration using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.

    • Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration.

Transmission Electron Microscopy (TEM) for Viral Fragmentation

TEM is employed to visually confirm the effect of this compound on the morphology of the TMV virions.

  • Sample Preparation:

    • Prepare a solution of purified TMV at a suitable concentration in a buffer.

    • Prepare a solution of this compound at a concentration known to be effective (e.g., at or above its EC50).

    • Mix the TMV solution with the this compound solution and incubate for a defined period (e.g., 1 hour) at room temperature.

    • Prepare a control sample by mixing the TMV solution with the solvent control.

  • Grid Preparation:

    • Place a drop of the incubated this compound/TMV mixture onto a carbon-coated copper grid.

    • Allow the sample to adsorb for a few minutes.

    • Wick off the excess liquid with filter paper.

  • Negative Staining:

    • Apply a drop of a negative staining agent (e.g., 2% uranyl acetate) to the grid.

    • After a short incubation, wick off the excess stain.

    • Allow the grid to air dry completely.

  • Imaging:

    • Observe the grid using a transmission electron microscope at an appropriate magnification.

    • Capture images of the viral particles in both the treated and control samples.

    • Compare the morphology of the virions. Intact, rod-shaped particles are expected in the control, while fragmented or disassembled particles are anticipated in the this compound treated sample.

Molecular Docking of this compound with TMV Coat Protein

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the TMV coat protein from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D structure of this compound and optimize its geometry using a computational chemistry software package.

  • Docking Simulation:

    • Define the binding site on the TMV coat protein. This can be done by identifying known binding pockets or by performing a blind docking to search the entire protein surface.

    • Use a docking program (e.g., AutoDock Vina) to dock the this compound ligand into the defined binding site of the TMV coat protein.

    • The program will generate multiple possible binding poses and score them based on their predicted binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring docking poses to identify the most likely binding mode of this compound.

    • Visualize the interactions between this compound and the amino acid residues of the coat protein (e.g., hydrogen bonds, hydrophobic interactions).

    • This analysis provides insights into the specific molecular interactions that may be responsible for the disruptive effect of this compound on the viral capsid.

Visualizations of Experimental and Logical Workflows

In Vivo Antiviral Assay Workflow

Antiviral_Assay_Workflow Start Start: Plant Cultivation (Nicotiana glutinosa) Prepare_Inoculum Prepare TMV Inoculum Start->Prepare_Inoculum Prepare_Compound Prepare this compound Dilutions Start->Prepare_Compound Inoculation Half-Leaf Inoculation Prepare_Inoculum->Inoculation Prepare_Compound->Inoculation Incubation Incubate Plants (3-4 days) Inoculation->Incubation Observation Count Local Lesions Incubation->Observation Analysis Calculate % Inhibition and EC50 Observation->Analysis End End: Efficacy Determined Analysis->End Crop_Protectant_Development_Logic Identify_Need Need: Control of Tobacco Mosaic Virus Lead_Discovery Lead Discovery: (this compound from Arecoline) Identify_Need->Lead_Discovery In_Vitro_Testing In Vitro/In Silico Analysis (Mechanism of Action) Lead_Discovery->In_Vitro_Testing In_Vivo_Efficacy In Vivo Efficacy Testing (Half-Leaf Assay) In_Vitro_Testing->In_Vivo_Efficacy Optimization Lead Optimization (Structure-Activity Relationship) In_Vivo_Efficacy->Optimization Field_Trials Field Trials Optimization->Field_Trials Product Commercial Crop Protectant Field_Trials->Product

References

A Technical Guide to Tobacco Mosaic Virus Particle Disassembly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the disassembly of Tobacco Mosaic Virus (TMV) particles. Understanding these processes is crucial for the development of novel antiviral strategies and for leveraging TMV as a nanocarrier in drug delivery and other biotechnological applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular interactions and experimental workflows involved in TMV uncoating.

Core Concepts in TMV Disassembly

Tobacco Mosaic Virus (TMV) is a remarkably stable helical virus composed of a single-stranded RNA genome encased by approximately 2,130 identical coat protein (CP) subunits.[1][2] Its disassembly is not a simple spontaneous process but a highly regulated series of events triggered by specific environmental cues within the host cell. The primary drivers for TMV uncoating are changes in pH and calcium ion concentration, which lead to a cotranslational disassembly mechanism.[3][4][5]

Upon entering a plant cell, the virion is exposed to a cytoplasm with a higher pH (around 7.0) and a lower Ca2+ concentration compared to the extracellular environment. This change in the ionic milieu is thought to destabilize the interactions between the coat protein subunits, particularly at the 5' end of the viral RNA. This initial loosening allows host cell ribosomes to access the 5' end of the viral RNA and initiate translation. The subsequent movement of the ribosome along the RNA template is believed to progressively strip away the remaining coat protein subunits, a process termed "cotranslational disassembly".

Quantitative Data on TMV Disassembly

While specific quantitative data for a compound designated "TMV-IN-10" is not available in the current scientific literature, this section presents relevant quantitative parameters that characterize the general process of TMV disassembly. These values are critical for designing and interpreting experiments aimed at identifying and characterizing novel disassembly inhibitors or enhancers.

ParameterValue/RangeConditionsRelevanceReference
pH for Disassembly Initiation > 7.0In vitro and in vivoTriggers repulsion between carboxylate groups on adjacent coat protein subunits.
Ca2+ Concentration for Stability High (extracellular)Extracellular spaceDivalent cations like Ca2+ stabilize inter-subunit interactions.
Ca2+ Concentration for Destabilization Low (intracellular)CytoplasmRemoval of Ca2+ ions weakens the virion structure.
Number of CP Subunits ~2130Per virionThe disassembly process involves the sequential removal of these subunits.
RNA Length 6395 nucleotidesTMV U1 strainThe length of the RNA dictates the extent of disassembly required for full gene expression.

Key Experimental Protocols

The study of TMV disassembly relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

1. In Vitro TMV Disassembly Assay by pH Shift

This protocol is designed to induce TMV disassembly under controlled laboratory conditions by mimicking the pH change that occurs upon viral entry into the host cell cytoplasm.

  • Materials:

    • Purified TMV particles

    • Phosphate buffer (0.1 M, pH 5.0-6.0 for storage)

    • Tris buffer (0.1 M, pH 8.0 for disassembly)

    • RNase A

    • Spectrophotometer

    • Transmission Electron Microscope (TEM)

  • Procedure:

    • Resuspend purified TMV particles in the phosphate storage buffer to a final concentration of 1 mg/mL.

    • Establish a baseline by measuring the absorbance at 260 nm and 280 nm. The A260/A280 ratio for intact TMV is approximately 1.2.

    • To initiate disassembly, dilute the TMV suspension 1:10 in the pre-warmed Tris buffer (pH 8.0) and incubate at room temperature.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction.

    • To one set of aliquots, add RNase A to a final concentration of 10 µg/mL and incubate for 15 minutes. This will digest the exposed viral RNA.

    • Measure the absorbance at 260 nm for both RNase-treated and untreated samples. A decrease in the 260 nm absorbance in the RNase-treated samples indicates RNA release and subsequent degradation, confirming disassembly.

    • For morphological analysis, prepare TEM grids from aliquots at each time point by negative staining with uranyl acetate.

    • Examine the grids under the TEM to visualize partially and fully disassembled viral particles.

2. Cotranslational Disassembly Assay using Rabbit Reticulocyte Lysate

This assay provides evidence for the ribosome-mediated disassembly of TMV particles during protein synthesis.

  • Materials:

    • Purified TMV particles

    • Rabbit reticulocyte lysate (mRNA-dependent)

    • Amino acid mixture (containing 35S-methionine)

    • pH 8.0 treatment buffer (e.g., Tris-HCl)

    • Sucrose gradients (10-40%)

    • Scintillation counter

  • Procedure:

    • Briefly treat a suspension of TMV particles with the pH 8.0 buffer to slightly loosen the coat proteins at the 5' end, mimicking the initial stages of infection.

    • Add the pH-treated TMV to the rabbit reticulocyte lysate along with the amino acid mixture containing 35S-methionine.

    • Incubate the reaction at 30°C to allow for translation to occur.

    • At different time intervals, stop the reaction by adding an inhibitor of protein synthesis (e.g., cycloheximide).

    • Layer the reaction mixture onto a sucrose gradient and centrifuge to separate the components based on their size and density.

    • Fractionate the gradient and measure the radioactivity in each fraction using a scintillation counter.

    • The presence of radioactivity in fractions corresponding to polysome-TMV complexes (partially disassembled virus particles with attached ribosomes) indicates that translation is occurring on the viral RNA and is coupled with disassembly.

Visualizing TMV Disassembly Pathways and Workflows

Logical Flow of TMV Disassembly

The following diagram illustrates the key steps and triggers involved in the disassembly of a TMV particle upon entering a host cell.

TMV_Disassembly_Pathway cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Environment (Cytoplasm) TMV_intact Intact TMV Particle (Stable at low pH, high Ca2+) pH_increase pH Increase (to ~7.0) TMV_intact->pH_increase Cell Entry Ca_decrease Ca2+ Decrease TMV_intact->Ca_decrease Cell Entry Destabilization 5' End Destabilization pH_increase->Destabilization Ca_decrease->Destabilization Ribosome_binding Ribosome Binding to 5' End Destabilization->Ribosome_binding Translation Initiation of Translation Ribosome_binding->Translation Cotranslational_disassembly Cotranslational Disassembly (Ribosome movement strips CPs) Translation->Cotranslational_disassembly vRNA_release Viral RNA Release Cotranslational_disassembly->vRNA_release Viral_protein_synthesis Viral Protein Synthesis vRNA_release->Viral_protein_synthesis In_Vitro_Disassembly_Workflow cluster_analysis start Start: Purified TMV pH_treatment Induce Disassembly (e.g., pH shift to 8.0) start->pH_treatment time_points Collect Aliquots at Different Time Points pH_treatment->time_points analysis Analysis time_points->analysis spectrophotometry Spectrophotometry (A260 with/without RNase) tem Transmission Electron Microscopy (Negative Staining) gel Agarose Gel Electrophoresis (Detect released RNA) results Results: - Rate of RNA exposure - Morphological changes - Presence of free RNA spectrophotometry->results tem->results gel->results

References

Technical Whitepaper: Antiviral Properties of TMV-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco Mosaic Virus (TMV) remains a significant threat to a wide range of agricultural crops, causing substantial economic losses worldwide. The development of effective and environmentally benign antiviral agents is a critical goal in crop protection. This document provides a technical overview of the basic research into the antiviral properties of TMV-IN-10, a novel arecoline derivative. This compound, identified as compound 4h in recent studies, has demonstrated significant antiviral activity against TMV. This guide summarizes the available quantitative data, outlines plausible experimental protocols based on established methodologies, and visualizes the logical framework of the research and the compound's mechanism of action.

Quantitative Data Summary

This compound is an arecoline derivative incorporating a 1,3,4-oxadiazole moiety. Its antiviral efficacy has been quantified and compared with other synthesized derivatives and a commercial antiviral agent, Ningnanmycin. The available data indicates that this compound exhibits potent anti-TMV activity.

Compound IDChemical ClassEC50 (µg/mL)Notes
This compound (4h) Arecoline derivative with 1,3,4-oxadiazole146Demonstrated potent antiviral activity.
Compound 4pArecoline derivative161Showed excellent antiviral activity.
NingnanmycinCommercial Antiviral AgentHigher than 146This compound shows higher activity.
Compounds 4a, 4l, 6a, 6c, 6fArecoline derivativesNot specifiedActivity reported to be higher than Ningnanmycin.

Mechanism of Action

The primary mechanism of action for this compound's antiviral activity is its interaction with the Tobacco Mosaic Virus Coat Protein (TMV-CP). This interaction leads to the fragmentation of the virus particles, thereby inhibiting their ability to replicate and cause infection. This proposed mechanism has been supported by molecular docking studies which indicate a high binding affinity of this compound to the TMV-CP.

TMV_IN_10 This compound Binding Binding TMV_IN_10->Binding TMV_CP TMV Coat Protein (CP) TMV_CP->Binding Fragmentation Viral Particle Fragmentation Binding->Fragmentation Inhibition Inhibition of Viral Replication & Infection Fragmentation->Inhibition cluster_0 Compound Design & Synthesis cluster_1 Antiviral Activity Screening cluster_2 Mechanism of Action Studies Design Rational Design (Arecoline + 1,3,4-Oxadiazole) Synthesis Chemical Synthesis Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Screening In Vivo Antiviral Assay (Half-Leaf Method) Characterization->Screening Data Quantitative Data Analysis (EC50 Calculation) Screening->Data MoA_Hypothesis Hypothesis: Interaction with TMV-CP Data->MoA_Hypothesis Fragmentation_Assay Viral Fragmentation Assay (TEM) MoA_Hypothesis->Fragmentation_Assay Docking Molecular Docking MoA_Hypothesis->Docking Start Start Compound Synthesized Compound (this compound) Start->Compound Inoculation Half-Leaf Inoculation (Protective, Curative, Inactivation) Compound->Inoculation Assay_Setup Prepare Host Plants & TMV Inoculum Assay_Setup->Inoculation Incubation Incubate Plants (3-4 days) Inoculation->Incubation Lesion_Count Count Local Lesions Incubation->Lesion_Count Analysis Calculate Inhibition Rate (%) Lesion_Count->Analysis End End Analysis->End

TMV-IN-10: A Technical Guide to its Potential in Controlling Tobacco Mosaic Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tobacco Mosaic Virus (TMV) remains a significant threat to a wide range of agricultural crops, causing substantial economic losses worldwide. The development of effective and targeted antiviral agents is paramount for sustainable agriculture. This document provides a comprehensive technical overview of TMV-IN-10, an arecoline derivative identified as a potent inhibitor of TMV. This compound demonstrates significant antiviral activity by targeting the viral coat protein (CP), leading to the fragmentation of the virus. This guide summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the compound's mechanism of action and the pertinent plant signaling pathways.

Introduction

Tobacco Mosaic Virus is a positive-sense single-stranded RNA virus that infects a broad spectrum of plants, particularly tobacco and other members of the Solanaceae family. Its robust nature and ease of transmission make it a persistent challenge in agriculture. Current control strategies primarily rely on sanitation, resistant cultivars, and cross-protection, with a notable lack of effective chemical treatments that can cure an existing infection.

This compound, a novel arecoline derivative, has emerged as a promising candidate for the chemical control of TMV. Research indicates that this compound directly interacts with the TMV coat protein, a crucial component for viral encapsidation, stability, and movement. By inducing the fragmentation of the virus, this compound effectively neutralizes its infectivity. This guide delves into the technical details of this compound's anti-TMV potential.

Quantitative Data Summary

The antiviral efficacy of this compound and its analogs has been quantified through various bioassays. The following tables summarize the key findings from the primary research by Li, et al. (2024) and provide a comparative view of its activity.[1]

Table 1: In Vitro Antiviral Activity of this compound and Analogs against TMV [1]

CompoundEC50 (µg/mL)
This compound (4h) 146
4a>500
4l>500
4p161
6a>500
6c>500
6f>500
Ningnanmycin (Control)235

Table 2: In Vivo Antiviral Activity of this compound and Analogs against TMV at 500 µg/mL [1]

CompoundCurative Effect (%)Protective Effect (%)Inactivation Effect (%)
This compound (4h) 55.2 58.6 80.3
4a52.855.178.5
4l53.156.279.1
4p56.759.382.4
6a48.951.775.6
6c50.153.476.8
6f51.554.877.9
Ningnanmycin (Control)51.254.376.4

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the TMV virion structure through interaction with its coat protein (CP). This leads to the fragmentation of the virus particles, rendering them non-infectious.

cluster_virion TMV Virion Structure TMV_IN_10 This compound TMV_CP TMV Coat Protein (CP) TMV_IN_10->TMV_CP Binds to Virion Intact TMV Virion Fragments Viral Fragments Virion->Fragments Causes Fragmentation Infection Host Cell Infection Virion->Infection Leads to Fragments->Infection Inhibits

Caption: Mechanism of this compound action on the Tobacco Mosaic Virus.

The interaction between this compound and the TMV CP disrupts the protein-protein and protein-RNA interactions that are essential for maintaining the structural integrity of the virion. This leads to the disassembly and fragmentation of the virus particle.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-TMV activity. These protocols are based on established methods for antiviral compound screening.

In Vitro Antiviral Activity Assay (Half-Leaf Method)

This method is used to determine the direct inhibitory effect of a compound on TMV infectivity.

  • Virus Purification: TMV is purified from systemically infected Nicotiana tabacum L. leaves using Gooding's method, which involves differential centrifugation and polyethylene glycol (PEG) precipitation.

  • Inoculum Preparation: A purified TMV solution is prepared at a concentration of approximately 6 x 10^-2 µg/mL in a phosphate buffer.

  • Plant Preparation: Nicotiana tabacum L. cv. Xanthi-nc plants at the 5-6 leaf stage are used. The leaves are dusted with carborundum to facilitate mechanical inoculation.

  • Inoculation: A leaf is detached and the main vein is used to divide it into two halves. One half is rubbed with the TMV inoculum mixed with the test compound (e.g., this compound at various concentrations). The other half is rubbed with the TMV inoculum mixed with a solvent control.

  • Incubation and Observation: The inoculated leaves are placed in a humid chamber and incubated at 25°C for 3-4 days. The number of local lesions on each half of the leaf is counted.

  • Calculation of Inhibition Rate: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] x 100 Where C is the average number of lesions on the control half, and T is the average number of lesions on the treated half.

Start Start Inoculate Inoculate Half-Leaf with TMV + Compound Start->Inoculate Control Inoculate Other Half with TMV + Solvent Start->Control Incubate Incubate (3-4 days) Inoculate->Incubate Control->Incubate Count Count Local Lesions Incubate->Count Calculate Calculate Inhibition Rate Count->Calculate End End Calculate->End

Caption: Workflow for the in vitro half-leaf antiviral assay.

In Vivo Antiviral Activity Assays

These assays evaluate the curative, protective, and inactivation effects of the compound on whole plants.

  • Curative Effect:

    • Nicotiana tabacum plants are first inoculated with TMV.

    • After a set period (e.g., 24 hours), the test compound solution is applied to the infected leaves.

    • Control plants are treated with a solvent solution.

    • After 3-4 days, the number of local lesions is counted and the curative rate is calculated.

  • Protective Effect:

    • The test compound solution is applied to the leaves of healthy Nicotiana tabacum plants.

    • After 24 hours, the treated leaves are inoculated with TMV.

    • Control plants are treated with a solvent solution before TMV inoculation.

    • After 3-4 days, the number of local lesions is counted and the protective rate is calculated.

  • Inactivation Effect:

    • The TMV inoculum is mixed with the test compound solution and incubated for a set period (e.g., 30 minutes).

    • The mixture is then used to inoculate the leaves of Nicotiana tabacum plants.

    • A control inoculum is prepared by mixing TMV with a solvent solution.

    • After 3-4 days, the number of local lesions is counted and the inactivation rate is calculated.

Interaction with Plant Defense Signaling Pathways

While this compound directly targets the viral coat protein, its application occurs within the complex environment of plant-virus interactions. The TMV coat protein itself is a known elicitor of plant defense responses. Understanding these pathways provides context for the overall efficacy of this compound.

When TMV infects a plant cell, its components, including the coat protein, can be recognized by the plant's immune system. This recognition can trigger a cascade of signaling events, often involving key plant hormones like salicylic acid (SA) and jasmonic acid (JA), as well as the production of reactive oxygen species (ROS).

cluster_plant_cell Plant Cell Response TMV TMV Infection CP TMV Coat Protein (CP) TMV->CP Recognition CP Recognition CP->Recognition SA_Pathway Salicylic Acid (SA) Pathway CP->SA_Pathway Can Suppress TMV_IN_10 This compound TMV_IN_10->CP Disrupts ROS ROS Burst Recognition->ROS Recognition->SA_Pathway JA_ET_Pathway Jasmonic Acid (JA) / Ethylene (ET) Pathway Recognition->JA_ET_Pathway Defense_Genes Defense Gene Expression (e.g., PR proteins) SA_Pathway->Defense_Genes SAR Systemic Acquired Resistance (SAR) SA_Pathway->SAR JA_ET_Pathway->Defense_Genes HR Hypersensitive Response (HR) Defense_Genes->HR

Caption: Plant defense signaling pathways activated by TMV coat protein.

The TMV coat protein can be recognized by the plant, leading to the activation of defense pathways. Notably, some viral proteins can also suppress these pathways to facilitate infection. This compound's action of disrupting the coat protein may not only neutralize the virus but could also prevent the CP from interfering with the plant's natural defense mechanisms.

Conclusion

This compound represents a significant advancement in the search for effective chemical controls for Tobacco Mosaic Virus. Its targeted mechanism of action against the viral coat protein, leading to virion fragmentation, offers a promising strategy for disease management. The quantitative data demonstrates its potent antiviral activity both in vitro and in vivo. Further research, including field trials and toxicological studies, is warranted to fully assess its potential as a commercially viable plant protection product. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and inspire continued research and development in this critical area of agricultural science.

References

Methodological & Application

TMV-IN-10: Protocols for In Vitro Efficacy and Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

TMV-IN-10 is a novel synthetic compound identified for its potent inhibitory activity against the Tobacco Mosaic Virus (TMV), a resilient and economically damaging plant pathogen. This document provides detailed protocols for in vitro assays to characterize the anti-viral efficacy and cytotoxic profile of this compound. The primary mechanism of action of this compound is believed to be the disruption of the viral coat protein (CP), leading to the fragmentation of the virus[1]. The following protocols are designed for researchers in virology, plant pathology, and drug discovery to evaluate this compound and similar compounds.

The provided methodologies include the half-leaf local lesion assay for determining anti-TMV activity, a TMV coat protein aggregation inhibition assay to investigate the mechanism of action, and the MTT assay for assessing cytotoxicity in plant cells.

Data Presentation

Table 1: In Vitro Anti-TMV Activity of this compound

Assay TypeConcentration (µg/mL)Inhibition (%)
Inactivation Activity14650 (EC50)
Protective Activity500To be determined
Curative Activity500To be determined

Note: The EC50 value is sourced from existing literature[1]. Protective and curative activity data are pending experimental determination using the protocols outlined below.

Table 2: Cytotoxicity of this compound on Plant Protoplasts

Concentration (µg/mL)Cell Viability (%)IC50 (µg/mL)
10To be determinedTo be determined
50To be determined
100To be determined
250To be determined
500To be determined

Note: Data to be generated using the MTT Assay Protocol.

Experimental Protocols

Anti-Tobacco Mosaic Virus (TMV) Activity: Half-Leaf Local Lesion Assay

This assay is a standard method for quantifying the inhibitory effect of a compound on TMV infectivity. It can be adapted to measure the inactivation, protective, and curative effects of the test compound.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Purified TMV suspension (concentration adjusted to produce 50-100 lesions per half-leaf)

  • Nicotiana glutinosa or other local lesion host plants

  • Phosphate buffer (0.01 M, pH 7.0)

  • Carborundum (600 mesh)

  • Sterile water

  • Micropipettes and sterile tips

  • Beakers and other standard laboratory glassware

Procedure:

a) Inactivation Assay:

  • Prepare a 500 µg/mL working solution of this compound in phosphate buffer. Include a solvent control with the same final concentration of DMSO.

  • Mix equal volumes of the TMV suspension and the this compound working solution.

  • In a separate tube, mix equal volumes of the TMV suspension and the solvent control solution.

  • Incubate both mixtures at room temperature (25°C) for 30 minutes.

  • Select healthy, mature leaves of N. glutinosa. Lightly dust the upper surface of the leaves with carborundum.

  • Gently rub the this compound/virus mixture onto the left half of several leaves and the solvent control/virus mixture onto the right half of the same leaves.

  • After 5-10 minutes, rinse the leaves gently with sterile water.

  • Maintain the plants in a controlled environment (e.g., greenhouse) for 3-4 days to allow for lesion development.

  • Count the number of local lesions on each half-leaf.

  • Calculate the percent inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the average number of lesions on the control half-leaves and T is the average number of lesions on the treated half-leaves.

b) Protective Assay:

  • Prepare a 500 µg/mL working solution of this compound and a solvent control.

  • Gently rub the this compound solution onto the left half of the leaves and the solvent control onto the right half.

  • After 12 hours, inoculate the entire leaf with the TMV suspension as described in the inactivation assay (steps 5-7).

  • Maintain the plants and count the lesions as described above (steps 8-9).

  • Calculate the percent protection using the same formula.

c) Curative Assay:

  • Inoculate the entire leaf with the TMV suspension (steps 5-7 of the inactivation assay).

  • After 2 hours, gently rub the this compound solution onto the left half of the leaves and the solvent control onto the right half.

  • Maintain the plants and count the lesions as described above (steps 8-9).

  • Calculate the percent curative effect using the same formula.

TMV Coat Protein (CP) Aggregation Inhibition Assay

This in vitro assay assesses the ability of this compound to interfere with the self-assembly of TMV coat protein, a key step in viral replication.

Materials:

  • Purified TMV Coat Protein (CP)

  • This compound stock solution

  • Assembly Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2)

  • Spectrophotometer capable of measuring absorbance at 320 nm

  • 96-well UV-transparent microplates

  • Incubator

Procedure:

  • Purify TMV CP from virions or express recombinantly.

  • Prepare a working solution of TMV CP in the assembly buffer. The final concentration will need to be optimized, but a starting point of 0.5 mg/mL can be used.

  • Prepare serial dilutions of this compound in the assembly buffer. Include a solvent control.

  • In a 96-well plate, mix the TMV CP solution with the different concentrations of this compound or the solvent control.

  • Initiate the assembly reaction by adjusting the pH or ionic strength of the buffer, or by adding viral RNA, as established for in vitro TMV assembly.

  • Immediately measure the absorbance at 320 nm (A320) at time zero.

  • Incubate the plate at room temperature (25°C) and monitor the change in A320 over time (e.g., every 15 minutes for 2 hours). An increase in A320 indicates protein aggregation.

  • Plot the change in A320 against time for each concentration of this compound.

  • The inhibition of aggregation can be quantified by comparing the rate of A320 increase in the presence of the compound to the control.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay determines the effect of this compound on the metabolic activity of plant cells, providing a measure of its cytotoxicity.

Materials:

  • Plant cell suspension culture or protoplasts

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (25°C)

Procedure:

  • Seed the plant cells or protoplasts into a 96-well plate at a predetermined optimal density and allow them to stabilize overnight in a humidified incubator.

  • Prepare serial dilutions of this compound in the cell culture medium. Include a vehicle control (solvent only) and an untreated control.

  • Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 25°C.

  • After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 25°C, allowing the MTT to be metabolized into formazan crystals.

  • After this incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) * 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.

Visualizations

Experimental_Workflow cluster_antiviral Anti-TMV Activity Assay cluster_moa Mechanism of Action Assay cluster_cytotoxicity Cytotoxicity Assay inactivation Inactivation end_antiviral Antiviral Profile inactivation->end_antiviral Determine Efficacy protective Protective protective->end_antiviral curative Curative curative->end_antiviral cp_aggregation CP Aggregation Inhibition end_moa Mechanism Insight cp_aggregation->end_moa Understand Mechanism mtt_assay MTT Assay end_cytotoxicity Cytotoxicity Profile mtt_assay->end_cytotoxicity Assess Safety start This compound start->inactivation Half-Leaf Assay start->protective Half-Leaf Assay start->curative Half-Leaf Assay start->cp_aggregation Spectrophotometry start->mtt_assay Colorimetric Assay Signaling_Pathway cluster_virus TMV Life Cycle cluster_drug This compound Action TMV Tobacco Mosaic Virus Uncoating Viral RNA Release TMV->Uncoating Replication RNA Replication Uncoating->Replication Translation Protein Synthesis (including Coat Protein) Uncoating->Translation Assembly Virion Assembly Replication->Assembly Translation->Assembly Spread Cell-to-Cell Spread Assembly->Spread TMV_IN_10 This compound CP Coat Protein Monomers TMV_IN_10->CP Binds to CP_Aggregation CP Aggregation TMV_IN_10->CP_Aggregation Inhibits CP->CP_Aggregation CP_Aggregation->Assembly

References

Application Notes and Protocols for Antiviral Screening using the TMV Half-Leaf Local Lesion Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The half-leaf local lesion assay is a robust and widely utilized method in plant virology for the quantification of viral infectivity and the evaluation of antiviral compounds. This technique is particularly effective for viruses that induce localized necrotic or chlorotic lesions on a hypersensitive host plant, such as the Tobacco Mosaic Virus (TMV) on Nicotiana tabacum var. Xanthi-nc or Nicotiana glutinosa. The principle of the assay lies in the direct correlation between the number of local lesions and the concentration of infectious virus particles in the inoculum.[1][2] By treating one half of a leaf with a test compound and leaving the other half as an untreated control, a direct comparison of the compound's inhibitory effect on viral infection can be made, minimizing variability between individual leaves and plants.

These application notes provide a detailed protocol for screening potential antiviral compounds, such as a novel inhibitor, against TMV using the half-leaf local lesion assay. The described methodologies, data presentation formats, and visual diagrams are designed to guide researchers through the experimental process, from inoculum preparation to data analysis.

Mechanism of TMV Infection and Potential Inhibition

TMV is a single-stranded RNA virus that infects a wide range of plants.[3] The infection process begins with mechanical transmission, where the virus enters plant cells through wounds.[4][5] Once inside, the virus uncoats to release its RNA genome, which then hijacks the host cell's machinery for replication and synthesis of viral proteins. The virus produces a movement protein (MP), often referred to as P30, which facilitates its spread to adjacent cells by modifying the plasmodesmata, the channels that connect plant cells. The coat protein (CP) encapsidates the viral RNA to form new virions. Antiviral compounds can target various stages of this cycle, such as inhibiting viral replication, interfering with the function of the movement protein, or preventing the assembly of new virus particles.

Experimental Protocols

Materials and Reagents
  • Host Plants: Nicotiana tabacum var. Xanthi-nc or Nicotiana glutinosa plants, grown under controlled greenhouse conditions to a stage of having 4-6 fully expanded leaves.

  • TMV Inoculum: Purified TMV stock solution of a known concentration.

  • Test Compound: A potential TMV inhibitor, dissolved in a suitable solvent.

  • Inoculation Buffer: 0.01 M phosphate buffer (pH 7.0).

  • Abrasive: Carborundum (silicon carbide) powder, 600-mesh.

  • Solvent Control: The solvent used to dissolve the test compound.

  • Glass Rods or Cotton Swabs: For mechanical inoculation.

  • Micropipettes and Sterile Tips

  • Sterile Water

  • Plant Labels

Protocol for Half-Leaf Local Lesion Assay
  • Plant Preparation: Select healthy, uniform host plants with fully expanded leaves. Gently dust the upper surface of the leaves to be inoculated with a fine layer of carborundum. The abrasive creates microscopic wounds necessary for viral entry.

  • Inoculum Preparation: Dilute the TMV stock solution in inoculation buffer to a concentration that produces a countable number of local lesions (e.g., 50-100 lesions per half-leaf). This concentration needs to be determined empirically in preliminary experiments.

  • Test Compound Application (Treatment):

    • Prepare a series of dilutions of the test compound in the appropriate solvent.

    • Using a micropipette, apply a defined volume (e.g., 50 µL) of the test compound solution to one half of the carborundum-dusted leaf, ensuring even coverage. The midrib serves as the dividing line.

    • On the opposite half of the same leaf, apply an equal volume of the solvent control. This half will serve as the internal control. .

  • Inoculation:

    • Immediately after applying the test compound and solvent control, inoculate the entire leaf surface by gently rubbing with a glass rod or cotton swab dipped in the prepared TMV inoculum. Use a consistent and gentle pressure across the entire leaf.

    • Alternatively, the test compound can be mixed directly with the viral inoculum before application to one half of the leaf, with the other half receiving the virus mixed with the solvent control.

  • Post-Inoculation Care:

    • Approximately 10-15 minutes after inoculation, gently rinse the leaves with sterile water to remove excess inoculum and carborundum.

    • Label the treated plants and leaves clearly.

    • Maintain the plants in a controlled environment (e.g., greenhouse or growth chamber) with appropriate light, temperature, and humidity for lesion development.

  • Data Collection:

    • After 3-5 days post-inoculation, necrotic local lesions will become visible.

    • Count the number of lesions on both the treated and control halves of each leaf.

  • Data Analysis:

    • For each leaf, calculate the percentage of inhibition using the following formula: % Inhibition = [(Number of lesions on control half - Number of lesions on treated half) / Number of lesions on control half] x 100

    • Calculate the mean inhibition and standard deviation for each concentration of the test compound across all replicate plants.

Data Presentation

The quantitative data from the half-leaf local lesion assay should be summarized in a clear and structured table to facilitate comparison of the efficacy of the test compound at different concentrations.

Test Compound Concentration (µg/mL)Mean Lesion Count (Control Half)Mean Lesion Count (Treated Half)Mean Percent Inhibition (%)Standard Deviation of Inhibition
10856820.04.5
25924551.15.2
50882176.13.8
10095891.62.5

Table 1: Hypothetical inhibitory effect of a test compound on TMV-induced local lesions in a half-leaf assay.

Visualizations

Experimental Workflow

experimental_workflow A Plant Preparation (Nicotiana tabacum var. Xanthi-nc) B Carborundum Dusting A->B C Treatment Application (Left Half-Leaf) B->C D Control Application (Right Half-Leaf) B->D E TMV Inoculation (Entire Leaf) D->E F Incubation (3-5 days) E->F G Local Lesion Counting F->G H Data Analysis (% Inhibition) G->H

Caption: Workflow for the TMV half-leaf local lesion assay.

TMV Infection and Plant Defense Signaling

The plant's response to TMV infection involves complex signaling pathways, primarily the salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) pathways, which lead to the activation of defense-related genes and the production of pathogenesis-related (PR) proteins. An effective antiviral compound might not only act directly on the virus but could also modulate these host defense pathways.

signaling_pathway cluster_virus TMV Infection cluster_plant Plant Cell Response TMV TMV Entry Replication Viral Replication & Protein Synthesis TMV->Replication SA_pathway Salicylic Acid (SA) Pathway TMV->SA_pathway elicits JA_ET_pathway Jasmonic Acid/Ethylene (JA/ET) Pathway TMV->JA_ET_pathway elicits Movement Cell-to-Cell Movement (Movement Protein) Replication->Movement Defense_Genes Activation of Defense Genes SA_pathway->Defense_Genes HR Hypersensitive Response (Local Lesion Formation) SA_pathway->HR JA_ET_pathway->Defense_Genes PR_Proteins Pathogenesis-Related (PR) Proteins Defense_Genes->PR_Proteins PR_Proteins->HR Inhibitor Test Compound (Potential Inhibitor) Inhibitor->Replication inhibits Inhibitor->Movement inhibits Inhibitor->SA_pathway modulates

Caption: Simplified TMV infection cycle and plant defense signaling.

Conclusion

The half-leaf local lesion assay remains a cornerstone technique for the preliminary screening and quantitative evaluation of antiviral compounds against plant viruses like TMV. Its simplicity, reproducibility, and the internal control provided by the untreated leaf half make it a highly reliable method. By following the detailed protocols and data presentation guidelines outlined in these application notes, researchers can effectively assess the potential of novel inhibitors to combat viral infections in plants. Further studies would be required to elucidate the precise mechanism of action of any promising candidate compounds.

References

Application Notes and Protocols for TMV-IN-10 in Greenhouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of TMV-IN-10, an arecoline derivative with significant anti-Tobacco Mosaic Virus (TMV) activity, in greenhouse research settings. This document outlines detailed protocols for evaluating the efficacy of this compound, its mechanism of action, and methods for data collection and analysis.

Introduction to this compound

This compound is a novel arecoline derivative identified for its potent antiviral properties against the Tobacco Mosaic Virus.[1] It belongs to a class of compounds designed to offer a green and efficient solution for managing plant viral diseases. The primary mechanism of action of this compound is believed to be its interaction with the TMV coat protein (CP), leading to the fragmentation of the virus particles.[1] This mode of action disrupts the viral lifecycle and inhibits its ability to replicate and spread within the host plant.

Initial studies have demonstrated that this compound (also referred to as compound 4h in scientific literature) exhibits a half-maximal effective concentration (EC50) of 146 µg/mL in in vivo assays, indicating strong antiviral potential.[1] The activity of several arecoline derivatives, including this compound, has been shown to be comparable to or higher than that of Ningnanmycin, a commercially available bio-pesticide used for controlling viral diseases in plants.[1][2]

Experimental Protocols

The following protocols are designed to assess the protective, curative, and inactivating effects of this compound against TMV in a greenhouse environment. These methodologies are based on established practices for testing antiviral compounds in plants.

Plant Material and Growth Conditions
  • Plant Species: Nicotiana tabacum L. (tobacco), Nicotiana glutinosa (local lesion host), or other TMV-susceptible plants like tomato (Solanum lycopersicum) or pepper (Capsicum annuum).

  • Growth Medium: A well-draining, sterile potting mix suitable for the chosen plant species.

  • Greenhouse Conditions:

    • Temperature: 22-25°C

    • Humidity: 60-70%

    • Photoperiod: 14-16 hours of light per day.

    • Pest and Disease Management: Implement standard greenhouse hygiene and pest control measures to prevent confounding factors.

Preparation of TMV Inoculum and this compound Solutions
  • TMV Inoculum:

    • Grind TMV-infected leaves in a 0.01 M phosphate buffer (pH 7.0) at a 1:10 (w/v) ratio using a sterile mortar and pestle.

    • Filter the homogenate through a double layer of cheesecloth.

    • The resulting filtrate will serve as the TMV inoculum. The concentration can be quantified using methods like ELISA or local lesion assays on N. glutinosa.

  • This compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute with sterile distilled water to the desired final concentrations (e.g., 50, 100, 200, 500 µg/mL).

    • Include a surfactant (e.g., 0.1% Tween-20) in the final dilution to ensure even coverage on the leaf surface.

Experimental Design

For each experiment (protective, curative, and inactivation), the following treatment groups should be included:

  • Group A: Healthy Control (mock-inoculated with buffer).

  • Group B: Negative Control (inoculated with TMV and treated with a blank solution without this compound).

  • Group C: Positive Control (inoculated with TMV and treated with a known antiviral agent like Ningnanmycin at a recommended concentration).

  • Group D-G: Experimental Groups (inoculated with TMV and treated with different concentrations of this compound).

Each treatment group should consist of at least 10-15 replicate plants to ensure statistical significance.

Application Methods
  • Select healthy, uniform plants at the 4-6 leaf stage.

  • Evenly spray the leaves of the plants in the experimental and positive control groups with the respective treatment solutions until runoff.

  • Spray the healthy and negative control groups with the blank solution.

  • After 24 hours, mechanically inoculate the treated leaves with the TMV inoculum by gently rubbing the leaf surface with a cotton swab dipped in the inoculum. A small amount of carborundum can be used as an abrasive.

  • Rinse the leaves with water after inoculation.

  • Observe the plants for symptom development over a period of 14-21 days.

  • Select healthy, uniform plants at the 4-6 leaf stage.

  • Mechanically inoculate the leaves with the TMV inoculum.

  • After 24 hours, spray the leaves of the plants in the experimental and positive control groups with the respective treatment solutions.

  • Spray the healthy and negative control groups with the blank solution.

  • Observe the plants for symptom development over a period of 14-21 days.

  • Mix the TMV inoculum with the different concentrations of this compound solutions (and control solutions) in a 1:1 (v/v) ratio.

  • Incubate the mixtures for 30 minutes at room temperature.

  • Mechanically inoculate healthy plants with the respective mixtures.

  • Observe the plants for symptom development over a period of 14-21 days.

Data Collection and Analysis

Symptom Severity and Disease Incidence
  • Disease Incidence (%): (Number of infected plants / Total number of plants) x 100.

  • Symptom Severity: Score the severity of symptoms (e.g., mosaic, stunting, leaf curl) on a scale of 0-4, where 0 = no symptoms, 1 = mild, 2 = moderate, 3 = severe, and 4 = very severe.

Plant Growth Parameters

At the end of the observation period, measure the following for each plant:

  • Plant height (cm)

  • Fresh and dry weight of shoots and roots (g)

  • Chlorophyll content (using a SPAD meter or spectrophotometric analysis)

Viral Load Quantification
  • Enzyme-Linked Immunosorbent Assay (ELISA): Use a TMV-specific antibody to quantify the amount of viral coat protein in leaf samples.

  • Quantitative Real-Time PCR (qRT-PCR): Measure the quantity of TMV RNA in leaf samples to determine the viral load.

Data Presentation

The following tables provide an illustrative example of how to structure the quantitative data obtained from the greenhouse studies.

Table 1: Effect of this compound on TMV Disease Incidence and Symptom Severity

TreatmentConcentration (µg/mL)Disease Incidence (%)Average Symptom Severity (0-4)
Healthy Control-00.0
Negative Control-1003.5
Positive Control (Ningnanmycin)500401.2
This compound50802.8
This compound100602.1
This compound200451.5
This compound500301.0

Table 2: Effect of this compound on Plant Growth Parameters

TreatmentConcentration (µg/mL)Plant Height (cm)Shoot Dry Weight (g)Chlorophyll Content (SPAD)
Healthy Control-35.25.845.1
Negative Control-21.52.328.7
Positive Control (Ningnanmycin)50030.14.940.3
This compound5024.33.132.5
This compound10027.83.936.8
This compound20029.54.539.1
This compound50032.45.242.6

Table 3: Effect of this compound on TMV Viral Load

TreatmentConcentration (µg/mL)Viral Load (ELISA OD450)Viral RNA (Relative Quantification)
Healthy Control-0.050.0
Negative Control-2.85100
Positive Control (Ningnanmycin)5000.7525
This compound502.1075
This compound1001.5050
This compound2000.9030
This compound5000.6020

Visualization of Mechanisms and Workflows

Proposed Mechanism of Action of this compound

The primary proposed mechanism for this compound is the direct interaction with the Tobacco Mosaic Virus coat protein, leading to the disruption and fragmentation of the viral particle. This prevents the virus from successfully uncoating, replicating its RNA, and assembling new virions.

G cluster_virus Tobacco Mosaic Virus (TMV) cluster_compound Antiviral Compound cluster_interaction Mechanism of Action cluster_outcome Result TMV Intact TMV Virion (RNA + Coat Protein) Interaction Interaction with Coat Protein TMV->Interaction TMV_IN_10 This compound TMV_IN_10->Interaction Fragmentation Viral Fragmentation Interaction->Fragmentation Inhibition Inhibition of Viral Replication & Spread Fragmentation->Inhibition

Proposed direct antiviral mechanism of this compound.
Plant Defense Signaling Pathways and Potential Induction by this compound

While the primary mechanism of this compound is direct viral disruption, many antiviral compounds also induce systemic resistance in plants by modulating their natural defense pathways. These pathways include the Salicylic Acid (SA), Jasmonic Acid (JA), and Ethylene (ET) signaling pathways, as well as RNA interference (RNAi). It is plausible that this compound could also have a secondary effect of activating these defense responses.

G cluster_pathways Plant Defense Signaling Pathways TMV_Infection TMV Infection SA_Pathway Salicylic Acid (SA) Pathway TMV_Infection->SA_Pathway JA_ET_Pathway Jasmonic Acid (JA) & Ethylene (ET) Pathways TMV_Infection->JA_ET_Pathway RNAi RNA Interference (RNAi) TMV_Infection->RNAi Systemic_Resistance Systemic Acquired Resistance (SAR) SA_Pathway->Systemic_Resistance JA_ET_Pathway->Systemic_Resistance RNAi->Systemic_Resistance TMV_IN_10_Induction Potential Induction by This compound TMV_IN_10_Induction->SA_Pathway TMV_IN_10_Induction->JA_ET_Pathway

Plant defense pathways and potential induction by this compound.
Experimental Workflow for Greenhouse Evaluation

The following diagram outlines the logical flow of the experimental procedures described in this document.

G cluster_assays Efficacy Assays cluster_data Data Collection start Start prep Prepare Plants, TMV Inoculum, and this compound Solutions start->prep protective Protective Assay prep->protective curative Curative Assay prep->curative inactivation Inactivation Assay prep->inactivation observe Observe for 14-21 Days protective->observe curative->observe inactivation->observe symptoms Symptom Scoring & Disease Incidence observe->symptoms growth Plant Growth Parameters observe->growth viral_load Viral Load (ELISA, qRT-PCR) observe->viral_load analysis Data Analysis & Interpretation symptoms->analysis growth->analysis viral_load->analysis end End analysis->end

Greenhouse evaluation workflow for this compound.

References

TMV-IN-10 concentration for effective TMV inhibition in tobacco plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TMV-IN-10, an arecoline derivative with significant anti-tobacco mosaic virus (TMV) activity, for research and development purposes. The information presented herein is intended to facilitate the effective use of this compound in inhibiting TMV infection in tobacco plants (Nicotiana tabacum).

Introduction

Tobacco mosaic virus (TMV) is a highly infectious and stable plant virus that causes significant economic losses in a wide range of crops, particularly tobacco.[1][2] The development of effective antiviral agents is crucial for managing TMV. This compound has emerged as a promising compound, demonstrating an EC50 of 146 µg/mL.[3] Its mechanism of action involves targeting the viral coat protein (CP), leading to the fragmentation of the virus particles.[3]

Quantitative Data on Antiviral Activity

The inhibitory effect of this compound on TMV is concentration-dependent. The following table summarizes the known quantitative data for this compound and provides a comparison with other common antiviral agents used in TMV research.

CompoundConcentration (µg/mL)Inhibition Rate (%)Assay TypeReference
This compound 146 50 In vitro[3]
Ningnanmycin50058.0In vivo (Curative)
Ningnanmycin50054.6In vivo (Protective)
Ribavirin500~50-60In vivo
(-)-Cryptopleurine500Prevents lesion formationIn vivo

Mechanism of Action and Signaling Pathways

TMV infection in tobacco plants initiates a complex series of host responses. The viral coat protein (CP) is a key elicitor of these defense mechanisms. Upon recognition of the TMV CP, the plant cell can trigger a defense response, including the production of reactive oxygen species (ROS) and the activation of signaling pathways involving salicylic acid (SA) and jasmonic acid (JA).

This compound exerts its antiviral effect by directly interacting with the TMV coat protein, causing the viral particles to fragment. This disruption of the viral structure is believed to interfere with key stages of the viral life cycle, including disassembly, replication, and cell-to-cell movement, thereby preventing the establishment of a systemic infection.

Below is a diagram illustrating the proposed mechanism of this compound action in the context of the TMV infection pathway.

TMV_Inhibition_Pathway cluster_plant_cell Tobacco Plant Cell cluster_defense Host Defense Response TMV TMV Particle Uncoating Viral Uncoating & RNA Release TMV->Uncoating Enters cell Replication Viral RNA Replication Uncoating->Replication CP_Recognition Coat Protein Recognition Uncoating->CP_Recognition Assembly New Virus Assembly Replication->Assembly Movement Cell-to-Cell Movement Assembly->Movement Adjacent Cell Adjacent Cell Movement->Adjacent Cell ROS ROS Production CP_Recognition->ROS SA_JA SA/JA Signaling Pathways ROS->SA_JA Defense_Genes Defense Gene Expression SA_JA->Defense_Genes TMV_IN_10 This compound TMV_IN_10->TMV

This compound inhibits TMV by inducing viral particle fragmentation.

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the antiviral activity of this compound against TMV in tobacco plants.

Protocol 1: Half-Leaf Local Lesion Assay

This assay is a standard method for quantifying the protective and curative effects of antiviral compounds.

Materials:

  • Nicotiana tabacum plants (e.g., cv. Xanthi-nc, which forms local lesions upon TMV infection)

  • Purified Tobacco Mosaic Virus (TMV)

  • This compound

  • Inoculation buffer (e.g., 0.01 M phosphate buffer, pH 7.0)

  • Carborundum (abrasive)

  • Sterile water

  • Micropipettes and sterile tips

  • Beakers and other standard laboratory glassware

Procedure:

  • Plant Preparation: Use healthy, well-developed tobacco plants at the 6-8 leaf stage. Select leaves of similar size and age for the experiment.

  • TMV Inoculum Preparation: Prepare a TMV inoculum at a concentration that produces a countable number of local lesions (typically 50-100 lesions per half-leaf). Dilute the purified TMV in inoculation buffer.

  • This compound Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations (e.g., 50, 100, 150, 200 µg/mL) with inoculation buffer. Ensure the final solvent concentration is not phytotoxic.

  • Inoculation Procedure:

    • Protective Assay:

      • Lightly dust the upper surface of the selected tobacco leaves with carborundum.

      • Using a sterile cotton swab or your finger, gently rub the this compound solution onto the left half of each leaf.

      • Rub the control solution (inoculation buffer with the same concentration of solvent) onto the right half of the same leaves.

      • After a set incubation period (e.g., 2 hours), inoculate the entire leaf with the TMV inoculum by gently rubbing.

      • Gently rinse the leaves with sterile water.

    • Curative Assay:

      • Lightly dust the upper surface of the selected tobacco leaves with carborundum.

      • Inoculate the entire leaf with the TMV inoculum.

      • After a set time post-inoculation (e.g., 2 hours), apply the this compound solution to the left half of the leaf and the control solution to the right half.

      • Gently rinse the leaves with sterile water.

    • Inactivation Assay:

      • Mix the TMV inoculum with an equal volume of the this compound solution at various concentrations.

      • Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).

      • Lightly dust the upper surface of the selected tobacco leaves with carborundum.

      • Inoculate the left half of the leaves with the TMV/TMV-IN-10 mixture.

      • Inoculate the right half of the leaves with a mixture of TMV and control solution.

      • Gently rinse the leaves with sterile water.

  • Data Collection and Analysis:

    • Maintain the plants in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).

    • After 3-4 days, count the number of local lesions on each half-leaf.

    • Calculate the percent inhibition using the following formula: % Inhibition = [(C - T) / C] x 100 Where: C = Average number of lesions on the control half-leaves T = Average number of lesions on the treated half-leaves

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening and evaluating the efficacy of antiviral compounds like this compound.

Antiviral_Screening_Workflow start Start compound_prep Prepare this compound Solutions (Varying Concentrations) start->compound_prep plant_prep Prepare Tobacco Plants (Nicotiana tabacum cv. Xanthi-nc) start->plant_prep tmv_prep Prepare TMV Inoculum start->tmv_prep inoculation Perform Half-Leaf Assay (Protective, Curative, Inactivation) compound_prep->inoculation plant_prep->inoculation tmv_prep->inoculation incubation Incubate Plants (3-4 days) inoculation->incubation data_collection Count Local Lesions incubation->data_collection data_analysis Calculate Percent Inhibition & Dose-Response Analysis data_collection->data_analysis results Results & Conclusion data_analysis->results end End results->end

A generalized workflow for evaluating antiviral compounds against TMV.

Conclusion

This compound demonstrates significant potential as an anti-TMV agent. The provided protocols and data serve as a valuable resource for researchers investigating its efficacy and mechanism of action. Further studies to establish a complete dose-response curve and to elucidate the precise molecular interactions between this compound and the viral coat protein are encouraged to advance its development as a potential tool for crop protection.

References

Application Notes and Protocols: Testing the Efficacy of TMV-IN-10 on Different Host Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tobacco Mosaic Virus (TMV), a member of the Tobamovirus genus, is a positive-sense single-stranded RNA virus that infects a wide range of plants, particularly tobacco and other members of the Solanaceae family, causing significant economic losses worldwide.[1][2] The virus is known for its stability and is easily transmitted through mechanical means.[3][4] Symptoms of infection include mosaic patterns, mottling, necrosis, and stunting.[3] TMV-IN-10 is an arecoline derivative with reported anti-TMV activity. Its mechanism of action involves acting on the viral coat protein (CP), leading to viral fragmentation. This document provides a detailed protocol for evaluating the efficacy of this compound against TMV in different host plants.

Materials and Reagents

  • Compound: this compound (EC50 = 146 µg/mL)

  • Virus: Purified Tobacco Mosaic Virus (common strain) or infectious sap from TMV-infected Nicotiana benthamiana.

  • Host Plants:

    • Nicotiana tabacum 'Xanthi-nc' or Nicotiana glutinosa (for local lesion assay).

    • Nicotiana tabacum cv. Samsun or Solanum lycopersicum (Tomato, for systemic infection studies).

  • Chemicals & Reagents:

    • Carborundum powder (320-400 mesh grit).

    • Dimethyl sulfoxide (DMSO) for dissolving this compound.

    • Tween-20.

    • Phosphate Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4.

    • TMV Inoculation Buffer: 0.05 M Phosphate buffer, pH 7.0.

    • Reagents for ELISA and RT-qPCR (see specific protocols).

Experimental Protocols

This section details the step-by-step procedures for testing the curative, protective, and inactivation effects of this compound.

Plant Preparation and Growth
  • Sow seeds of selected host plants in a sterile potting mix.

  • Maintain plants in a controlled environment (greenhouse or growth chamber) at 22-25°C with a 16-hour light/8-hour dark photoperiod.

  • Use plants at the 4-6 true leaf stage for all experiments.

  • Ensure plants are healthy and free of other pathogens before starting the experiments.

This compound and Virus Inoculum Preparation
  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Prepare working solutions by diluting the stock in water containing 0.1% (v/v) Tween-20 to final concentrations (e.g., 50, 100, 200, 400 µg/mL). The final DMSO concentration should not exceed 1%.

  • Virus Inoculum: Grind fresh, TMV-infected leaf tissue (1g) in 10 mL of inoculation buffer using a chilled mortar and pestle. Centrifuge the homogenate at 10,000 x g for 10 minutes and collect the supernatant. This supernatant serves as the virus inoculum.

Efficacy Assays (Half-Leaf Method)

The half-leaf method is employed on local lesion hosts (N. tabacum 'Xanthi-nc') to minimize plant-to-plant variation.

2.3.1 Curative Activity Protocol

  • Lightly dust the upper surface of 4-6 leaves per plant with carborundum powder.

  • Mechanically inoculate the entire leaf surface by gently rubbing with a cotton swab dipped in the TMV inoculum.

  • After 2-4 hours post-inoculation, rinse the leaves with water.

  • Apply the this compound working solutions (e.g., 50-400 µg/mL) to the right half of each inoculated leaf using a fine sprayer or cotton swab.

  • Apply a control solution (water with 0.1% Tween-20 and corresponding DMSO concentration) to the left half of each leaf.

  • Keep plants under controlled conditions for 3-4 days to allow for lesion development.

  • Count the number of necrotic lesions on each half of the leaves.

  • Calculate the inhibition rate using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the average number of lesions on the control halves, and T is the average number of lesions on the treated halves.

2.3.2 Protective Activity Protocol

  • Apply this compound working solutions to the right half of each leaf and the control solution to the left half.

  • Allow the leaves to dry for 24 hours.

  • Dust the leaves with carborundum powder and inoculate the entire leaf surface with TMV inoculum.

  • Rinse leaves with water after inoculation.

  • Incubate and count lesions as described in the curative protocol (2.3.1).

2.3.3 Inactivation Activity Protocol

  • Mix the TMV inoculum with an equal volume of the this compound working solutions.

  • Incubate the mixture at room temperature for 30 minutes.

  • As a control, mix the TMV inoculum with the control solution.

  • Inoculate the mixture onto the right halves of carborundum-dusted leaves. Inoculate the control mixture onto the left halves.

  • Rinse leaves with water after inoculation.

  • Incubate and count lesions as described in the curative protocol (2.3.1).

Systemic Infection Assay

This assay is performed on systemic hosts like N. tabacum cv. Samsun or tomato.

  • Divide plants into groups (e.g., n=10 per group): Mock-inoculated, TMV-inoculated (control), and TMV-inoculated + this compound treated (at various concentrations).

  • Treat the designated plant groups with this compound solutions via foliar spray until runoff, 24 hours prior to inoculation (for protective effect).

  • Mechanically inoculate the two lower leaves of each plant (except the mock group) with TMV inoculum.

  • Observe plants for symptom development (e.g., mosaic, leaf curling) over 14-21 days.

  • At 14 days post-inoculation (dpi), collect upper, non-inoculated leaves for viral load quantification using ELISA and RT-qPCR.

Viral Load Quantification

2.5.1 ELISA for TMV Coat Protein

  • Sample Preparation: Homogenize 100 mg of leaf tissue in 1 mL of extraction buffer (PBS with 0.05% Tween-20 and 2% polyvinylpyrrolidone). Centrifuge at 12,000 x g for 5 min and collect the supernatant.

  • ELISA Procedure: Use a commercial TMV ELISA kit (e.g., Agdia, Creative Diagnostics) and follow the manufacturer's instructions. A typical indirect ELISA protocol is as follows:

    • Coat microtiter plates with the leaf extract supernatant and incubate.

    • Wash plates with PBST (PBS + 0.05% Tween-20).

    • Add the primary antibody (anti-TMV) and incubate.

    • Wash, then add the enzyme-conjugated secondary antibody and incubate.

    • Wash, then add the substrate (e.g., p-nitrophenyl phosphate).

    • Read absorbance at the appropriate wavelength (e.g., 405 nm) after color development.

    • Quantify TMV concentration by comparing to a standard curve of purified TMV.

2.5.2 RT-qPCR for TMV RNA

  • RNA Extraction: Extract total RNA from 100 mg of leaf tissue using a commercial plant RNA extraction kit or a TRIzol-based method.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with random primers or a TMV-specific reverse primer.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and TMV-specific primers (e.g., targeting the CP gene). Use a plant housekeeping gene (e.g., 18S rRNA, Actin) as an internal control for normalization.

  • Cycling Conditions (Example): 95°C for 2 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.

  • Analysis: Calculate the relative quantification of viral RNA using the ΔΔCt method.

Data Presentation

Summarize all quantitative data in the following tables for clear comparison.

Table 1: Efficacy of this compound on Local Lesion Formation in N. tabacum 'Xanthi-nc'

Treatment Mode Concentration (µg/mL) Avg. Lesions (Control Half) Avg. Lesions (Treated Half) Inhibition Rate (%)
Curative 50
100
200
400
Protective 50
100
200
400
Inactivation 50
100
200

| | 400 | | | |

Table 2: Effect of this compound on Systemic TMV Infection in N. tabacum cv. Samsun (14 dpi)

Treatment Group Concentration (µg/mL) Disease Severity Index (0-4)* ELISA (A405 nm) Relative Viral RNA (RT-qPCR)
Mock Control - 0
TMV Control -
TMV + this compound 50
100
200
400

*Disease Severity Index: 0=no symptoms, 1=mild mosaic, 2=moderate mosaic, 3=severe mosaic and curling, 4=severe stunting and necrosis.

Mandatory Visualizations

Diagrams of Workflows and Pathways

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Efficacy Assays cluster_analysis Phase 3: Data Collection & Analysis P1 Plant Propagation (N. tabacum, S. lycopersicum) P2 Prepare this compound Solutions (50-400 µg/mL) P1->P2 P3 Prepare TMV Inoculum P1->P3 A1 Local Lesion Assay (Half-Leaf Method) - Curative - Protective - Inactivation P2->A1 A2 Systemic Infection Assay (Whole Plant) P2->A2 P3->A1 P3->A2 D1 Lesion Counting (3-4 dpi) A1->D1 D2 Symptom Scoring (14-21 dpi) A2->D2 D3 Sample Collection (Upper Leaves, 14 dpi) A2->D3 D4 ELISA (Viral Coat Protein) D3->D4 D5 RT-qPCR (Viral RNA) D3->D5

Caption: Overall experimental workflow for testing this compound efficacy.

TMV_Inhibition_Pathway cluster_virus TMV Life Cycle cluster_drug This compound Action V1 TMV Particle (RNA + Coat Protein) V2 Entry into Host Cell (via mechanical wound) V1->V2 V3 Uncoating of Viral RNA V2->V3 V4 Translation of Replicase Proteins V3->V4 V5 Viral RNA Replication V4->V5 V6 Synthesis of Coat & Movement Proteins V5->V6 V7 Assembly of New Virions V6->V7 V8 Cell-to-Cell Movement V7->V8 D1 This compound D2 Interaction with Coat Protein (CP) D1->D2 D2->V1 DESTABILIZES D2->V7 INHIBITS D3 Viral Fragmentation / Inhibition of Assembly

Caption: Putative mechanism of this compound action on the TMV life cycle.

Plant_Defense_Signaling cluster_pathways Host Defense Response TMV TMV Infection PAMP PAMP/Effector Recognition TMV->PAMP ROS Reactive Oxygen Species (ROS) Burst PAMP->ROS SA Salicylic Acid (SA) Pathway PAMP->SA JA Jasmonic Acid (JA) Pathway PAMP->JA HR Hypersensitive Response (HR) (Local Lesion Formation) ROS->HR PR Pathogenesis-Related (PR) Gene Expression SA->PR activates JA->PR modulates PR->HR

Caption: Simplified plant defense signaling pathways against TMV.

References

Application Notes and Protocols: Evaluating the Effect of TMV-IN-10 on Tobacco Mosaic Virus (TMV) Coat Protein Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tobacco Mosaic Virus (TMV) coat protein (CP) is known for its ability to self-assemble into various aggregate forms, a process crucial for viral encapsidation and infectivity.[1][2][3] Understanding the mechanisms that modulate this aggregation is key to developing effective antiviral strategies. TMV-IN-10 is a novel compound under investigation for its potential to inhibit the aggregation of TMV CP. These application notes provide a detailed framework and experimental protocols for evaluating the efficacy of this compound in preventing or disrupting the aggregation of TMV coat protein.

The methodologies described herein leverage a combination of biophysical and imaging techniques to provide a comprehensive assessment of TMV CP aggregation states. These include Transmission Electron Microscopy (TEM) for direct visualization of aggregates, Dynamic Light Scattering (DLS) for quantitative analysis of particle size distribution, and Fluorescence Spectroscopy to probe changes in the protein's local environment upon aggregation.

Experimental Principles and Workflows

A logical workflow is essential for systematically evaluating the effect of this compound. The following diagram outlines the key experimental stages, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis of Aggregation cluster_data Data Interpretation TMV_CP_Purification Purification of TMV Coat Protein Incubation Incubation of TMV CP with this compound TMV_CP_Purification->Incubation TMV_IN_10_Prep Preparation of This compound Solutions TMV_IN_10_Prep->Incubation TEM Transmission Electron Microscopy (TEM) Incubation->TEM Visualization DLS Dynamic Light Scattering (DLS) Incubation->DLS Size Distribution Fluorescence Fluorescence Spectroscopy Incubation->Fluorescence Conformational Changes Data_Analysis Quantitative and Qualitative Analysis TEM->Data_Analysis DLS->Data_Analysis Fluorescence->Data_Analysis Conclusion Conclusion on This compound Efficacy Data_Analysis->Conclusion aggregation_pathway cluster_assembly TMV Coat Protein Self-Assembly CP_Monomer CP Monomers/ Oligomers (4S) Disk_Aggregate Disk Aggregates (20S) CP_Monomer->Disk_Aggregate pH ~7.0, high ionic strength Helical_Rod Helical Rods/ Virus-Like Particles Disk_Aggregate->Helical_Rod Lower pH or presence of RNA TMV_IN_10 This compound TMV_IN_10->Disk_Aggregate Inhibition TMV_IN_10->Helical_Rod Inhibition

References

Application Notes and Protocols for TMV-IN-10 in Studies of Tobacco Mosaic Virus (TMV) Replication Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMV-IN-10 is a novel arecoline derivative that has demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV). Identified as compound 4h in the work by Li et al. (2024), this compound exhibits a potent inhibitory effect on TMV, primarily by targeting the viral coat protein (CP), leading to the fragmentation of the virus particles.[1] This mechanism of action makes this compound a valuable tool for investigating the critical role of the coat protein in the formation and stability of the TMV replication complex. These application notes provide detailed protocols for utilizing this compound in studies aimed at understanding TMV replication and for the preliminary screening of antiviral compounds.

Mechanism of Action

This compound's primary mode of action is the disruption of the TMV virion structure. It directly interacts with the TMV coat protein, interfering with the protein-protein interactions that are essential for maintaining the integrity of the viral capsid. This leads to the fragmentation of the virus particle, presumably hindering the proper uncoating and release of the viral RNA required for the initiation of replication. This targeted action on the coat protein provides a specific means to study the consequences of CP destabilization on the assembly and function of the viral replication complex.

Data Presentation

The following table summarizes the known quantitative data for this compound's antiviral activity.

CompoundTargetAssay TypeEC50 (µg/mL)Reference
This compound (compound 4h)TMV Coat ProteinIn vivo anti-TMV activity146Li et al., 2024[1]

Experimental Protocols

Herein, we provide detailed protocols for assays relevant to the study of this compound's effect on TMV replication complex formation.

Protocol 1: Evaluation of Antiviral Activity using the Half-Leaf Method

This protocol is used to determine the in vivo efficacy of this compound in preventing or reducing TMV infection in a local lesion host plant.

Materials:

  • Nicotiana glutinosa or other local lesion host plants

  • Purified TMV

  • This compound solution (various concentrations)

  • Inoculation buffer (e.g., 0.01 M phosphate buffer, pH 7.0)

  • Celite or carborundum powder

  • Cotton swabs

Procedure:

  • Plant Preparation: Grow N. glutinosa plants until they have well-developed leaves of a suitable size for inoculation.

  • Inoculum Preparation: Prepare a solution of purified TMV in inoculation buffer at a concentration that produces a countable number of local lesions (typically 1-5 µg/mL).

  • Compound Application (Curative Assay):

    • Lightly dust the upper surface of the leaves with Celite or carborundum.

    • Using a cotton swab, gently rub the TMV inoculum over the entire surface of each leaf.

    • After a set time post-inoculation (e.g., 2 hours), apply the this compound solution to one half of the leaf, and a control solution (buffer with the same solvent concentration as the this compound solution) to the other half.

  • Compound Application (Protective Assay):

    • Apply the this compound solution to one half of the leaf and the control solution to the other half.

    • After a set time (e.g., 2 hours), inoculate the entire leaf with the TMV inoculum as described above.

  • Incubation: Keep the plants in a controlled environment (e.g., greenhouse or growth chamber) for 3-4 days to allow for the development of local lesions.

  • Data Collection: Count the number of local lesions on each half of the leaves.

  • Analysis: Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = [(Lesions on control half - Lesions on treated half) / Lesions on control half] x 100

Protocol 2: In Vitro TMV Coat Protein Aggregation Inhibition Assay

This assay assesses the direct effect of this compound on the self-assembly of TMV coat protein.

Materials:

  • Purified TMV coat protein

  • Assembly buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.5)

  • This compound solution (various concentrations)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Prepare a solution of purified TMV coat protein in a low ionic strength buffer where it exists primarily as monomers or small oligomers.

  • Assay Setup: In a cuvette, mix the TMV coat protein solution with the assembly buffer.

  • Initiation of Aggregation: Initiate the self-assembly of the coat protein by adjusting the pH or ionic strength (e.g., adding a small volume of a higher molarity buffer).

  • Inhibitor Addition: To test the effect of this compound, add different concentrations of the compound to the cuvette before initiating aggregation.

  • Monitoring Aggregation: Monitor the increase in turbidity (light scattering) at a specific wavelength (e.g., 320 nm) over time using a spectrophotometer.

  • Data Analysis: Plot the change in absorbance over time for each concentration of this compound. A decrease in the rate and extent of turbidity increase indicates inhibition of coat protein aggregation.

Protocol 3: Transmission Electron Microscopy (TEM) Analysis of Virion Fragmentation

This protocol allows for the direct visualization of the effect of this compound on the morphology of TMV particles.

Materials:

  • Purified TMV

  • This compound solution

  • Incubation buffer (e.g., phosphate buffer, pH 7.0)

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain (e.g., 2% uranyl acetate)

  • Transmission Electron Microscope

Procedure:

  • Incubation: Mix purified TMV with different concentrations of this compound (and a control with no inhibitor) in the incubation buffer. Incubate for a specific period (e.g., 1-2 hours) at room temperature.

  • Grid Preparation: Apply a small drop of the TMV/TMV-IN-10 mixture to a TEM grid and allow it to adsorb for a few minutes.

  • Staining: Wick off the excess solution and apply a drop of the negative stain to the grid for a brief period (e.g., 30-60 seconds).

  • Drying: Wick off the excess stain and allow the grid to air dry completely.

  • Imaging: Observe the grids under a transmission electron microscope and capture images of the virus particles.

  • Analysis: Compare the morphology of the TMV particles in the presence and absence of this compound. Look for evidence of fragmentation, such as shorter rod-like particles or disordered aggregates of coat protein and RNA.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its evaluation.

TMV_Replication_and_Inhibition cluster_replication TMV Replication Cycle cluster_inhibition Inhibition by this compound Entry Virus Entry Uncoating Uncoating & Viral RNA Release Entry->Uncoating Translation Translation of Replicase Uncoating->Translation Replication_Complex Replication Complex Formation (VRC) Translation->Replication_Complex RNA_Synthesis Viral RNA Synthesis Replication_Complex->RNA_Synthesis CP_Synthesis Coat Protein Synthesis RNA_Synthesis->CP_Synthesis Assembly Virion Assembly CP_Synthesis->Assembly Assembly->Entry TMV_IN_10 This compound Virion Intact TMV Virion TMV_IN_10->Virion Interacts with Coat Protein Fragmentation Virion Fragmentation Virion->Fragmentation Fragmentation->Uncoating Inhibits

Caption: Proposed mechanism of this compound action on the TMV replication cycle.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation Start Synthesize/Obtain this compound In_Vivo_Assay Protocol 1: Half-Leaf Infectivity Assay Start->In_Vivo_Assay In_Vitro_Assay Protocol 2: CP Aggregation Assay Start->In_Vitro_Assay Data_Analysis Analyze Inhibition Data (EC50) In_Vivo_Assay->Data_Analysis In_Vitro_Assay->Data_Analysis Visualization Protocol 3: TEM for Virion Fragmentation Conclusion Elucidate Mechanism of Action Visualization->Conclusion Data_Analysis->Visualization

Caption: A logical workflow for the evaluation of this compound's antiviral properties.

References

TMV-IN-10 solution preparation and storage for research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

TMV-IN-10 is a derivative of arecoline that has demonstrated inhibitory activity against the Tobacco Mosaic Virus (TMV).[1][2] Its mechanism of action involves targeting the viral coat protein (CP), leading to the fragmentation of the virus.[1][2] With an effective concentration (EC50) of 146 µg/mL, this compound presents a valuable tool for researchers studying viral replication, developing antiviral strategies, and investigating the structure and function of the TMV coat protein.[1] These application notes provide detailed protocols for the preparation and storage of this compound solutions for various research applications.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

ParameterValueReference
Molecular Weight Not available in search results-
EC50 vs. TMV 146 µg/mL
Mechanism of Action Acts on the viral coat protein (CP) to cause viral fragmentation.

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring the reproducibility of experimental results. As this compound is an arecoline derivative, it is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.

Solubility Data

The following table provides general guidance on the solubility of this compound. It is strongly recommended to consult the supplier-specific handling instructions for precise solubility data.

SolventAnticipated SolubilityNotes
DMSO Likely solubleA common solvent for preparing high-concentration stock solutions of organic molecules.
Ethanol Likely solubleMay be used as an alternative to DMSO, particularly for in vivo studies where DMSO toxicity is a concern.
Water Likely poorly solubleAs an arecoline derivative, solubility in aqueous solutions is expected to be limited.
Storage Conditions

To ensure the long-term stability of this compound, follow these storage recommendations:

FormStorage TemperatureLight SensitivityAdditional Notes
Solid (Powder) -20°CProtect from lightStore in a tightly sealed container in a dry environment.
Stock Solution (in DMSO or Ethanol) -20°C or -80°CProtect from lightAliquot into single-use vials to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted to working concentrations for various assays.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Antiviral Assays

This protocol outlines the dilution of the stock solution to prepare working concentrations for treating TMV-infected plant tissues or cell cultures.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Appropriate sterile culture medium or buffer (e.g., phosphate-buffered saline)

  • Sterile tubes for dilution

  • Calibrated pipettes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate culture medium or buffer to achieve the desired final concentrations. For example, to prepare a 100 µg/mL working solution from a 10 mg/mL stock, you would perform a 1:100 dilution.

  • Final Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in the working solution is low enough to not affect the biological system (typically ≤ 0.5%).

  • Application: Use the freshly prepared working solutions immediately for your experiments.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its application in research.

TMV_IN_10_Mechanism cluster_TMV Tobacco Mosaic Virus (TMV) cluster_Inhibitor This compound cluster_Effect Mechanism of Action TMV Intact Virus Particle CP Coat Protein (CP) TMV->CP RNA Viral RNA TMV->RNA Fragmentation Viral Fragmentation CP->Fragmentation TMV_IN_10 This compound TMV_IN_10->CP Targets Inhibition Inhibition of Viral Assembly/Replication Fragmentation->Inhibition

Caption: Mechanism of action of this compound on Tobacco Mosaic Virus.

TMV_IN_10_Workflow start Start: this compound (Solid) prep_stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) start->prep_stock storage Store Aliquots (-20°C or -80°C) prep_stock->storage prep_working Prepare Working Solutions (Dilute in medium/buffer) storage->prep_working application Apply to Experimental System (e.g., In Vitro Assay) prep_working->application analysis Data Analysis application->analysis

Caption: General experimental workflow for this compound solution preparation and application.

References

Best Practices for Using TMV-IN-10 in Plant Pathology Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that causes significant economic losses in a wide range of crops. The development of effective antiviral agents is crucial for managing TMV infections. TMV-IN-10 is an arecoline derivative that has demonstrated promising anti-TMV activity. These application notes provide detailed protocols and best practices for utilizing this compound in plant pathology experiments, focusing on antiviral activity assessment, cytotoxicity evaluation, and investigation of its mechanism of action.

Quantitative Data Summary

This compound has been identified as a potent inhibitor of Tobacco Mosaic Virus. The following table summarizes its key efficacy data.

CompoundEC50 (µg/mL)Mechanism of Action
This compound146Acts on the viral coat protein (CP) to cause viral fragmentation[1].

Experimental Protocols

Antiviral Activity Assessment: Half-Leaf Local Lesion Assay

This protocol is a standard method for quantifying the inhibitory effect of a compound on TMV infectivity.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Purified TMV suspension (concentration adjusted to produce 50-100 lesions per half-leaf)

  • Nicotiana glutinosa or other local lesion host plants

  • Inoculation buffer (e.g., 0.01 M phosphate buffer, pH 7.0)

  • Carborundum powder (600 mesh)

  • Sterile water

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in the inoculation buffer. A suggested starting range based on the EC50 is 50, 100, 150, 200, and 250 µg/mL. Prepare a mock control with the same concentration of DMSO as the highest this compound concentration.

  • Inoculum Preparation: Mix equal volumes of the TMV suspension and each this compound dilution (or mock control). Incubate the mixtures at room temperature for 30 minutes.

  • Plant Inoculation:

    • Select healthy, fully expanded leaves of N. glutinosa.

    • Lightly dust the entire upper surface of the leaves with carborundum powder.

    • Label the left and right halves of each leaf.

    • Gently rub the this compound/TMV mixture onto the left half of the leaf using a sterile cotton swab.

    • Gently rub the mock control/TMV mixture onto the right half of the same leaf.

    • Use at least three leaves per concentration and repeat the experiment three times.

  • Incubation and Lesion Counting:

    • After inoculation, gently rinse the leaves with sterile water.

    • Maintain the plants in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 3-4 days to allow for local lesion development.

    • Count the number of local lesions on each half-leaf.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the average number of lesions on the control half-leaves and T is the average number of lesions on the treated half-leaves.

    • Determine the EC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay on Plant Leaf Explants

This protocol assesses the phytotoxicity of this compound on plant tissues.

Materials:

  • This compound stock solution

  • Healthy leaves from the test plant species (e.g., Nicotiana tabacum)

  • Murashige and Skoog (MS) medium, solidified with agar

  • Sterile petri dishes

  • Cork borer or scalpel

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile water)

  • DMSO

  • Spectrophotometer

Procedure:

  • Preparation of Leaf Discs:

    • Surface sterilize healthy plant leaves.

    • Using a sterile cork borer or scalpel, create uniform leaf discs (e.g., 1 cm in diameter).

  • Treatment Application:

    • Prepare MS agar plates containing a range of this compound concentrations (e.g., 0, 50, 100, 200, 400, 800 µg/mL). Include a solvent control.

    • Place the leaf discs onto the surface of the agar plates, with the adaxial side in contact with the medium.

    • Use at least 5 discs per concentration.

  • Incubation: Incubate the plates in a controlled environment for 48-72 hours.

  • MTT Assay:

    • Transfer the leaf discs to a new petri dish containing the MTT solution.

    • Incubate for 4 hours at room temperature in the dark. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • After incubation, remove the MTT solution and add DMSO to each disc to dissolve the formazan crystals.

    • Measure the absorbance of the DMSO solution at 570 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the CC50 (50% cytotoxic concentration) value.

Mechanism of Action: In Vitro TMV Coat Protein Fragmentation Assay

This protocol provides a method to investigate the direct effect of this compound on the integrity of the TMV coat protein.

Materials:

  • Purified TMV coat protein (CP)

  • This compound

  • Incubation buffer (e.g., phosphate buffer, pH 7.0)

  • SDS-PAGE apparatus and reagents

  • Western blotting apparatus and reagents

  • Anti-TMV CP antibody

  • Transmission Electron Microscope (TEM) and associated reagents for negative staining (optional)

Procedure:

  • Incubation:

    • Mix purified TMV CP with different concentrations of this compound (and a mock control) in the incubation buffer.

    • Incubate the mixtures for various time points (e.g., 0, 30, 60, 120 minutes) at room temperature.

  • SDS-PAGE and Western Blot Analysis:

    • At each time point, take an aliquot of the reaction mixture and stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with an anti-TMV CP antibody to detect the full-length CP and any potential fragmentation products.

  • Transmission Electron Microscopy (Optional):

    • At each time point, take an aliquot of the reaction mixture and prepare grids for negative staining TEM.

    • Observe the morphology of the TMV particles to visualize any disruption or fragmentation caused by this compound.

Investigation of Plant Signaling Pathways

TMV infection is known to modulate several key plant defense signaling pathways. It is crucial to understand if this compound exerts its antiviral effect by directly targeting the virus or by modulating these host pathways.

Salicylic Acid (SA) Pathway

Hypothesis: this compound may enhance the SA-mediated defense response, which is a critical pathway for resistance against biotrophic pathogens like TMV.

Experimental Approach:

  • Infect plants with TMV and treat with this compound (at a concentration around its EC50).

  • Collect leaf samples at different time points post-infection (e.g., 0, 24, 48, 72 hours).

  • Quantify the levels of free and conjugated SA using HPLC or LC-MS.

  • Analyze the expression of SA-responsive marker genes (e.g., PR-1) using RT-qPCR.

Jasmonic Acid (JA) Pathway

Hypothesis: The JA pathway often acts antagonistically to the SA pathway. This compound might suppress the JA pathway to promote a more effective SA-dependent antiviral response.

Experimental Approach:

  • Follow the same experimental setup as for the SA pathway analysis.

  • Quantify the levels of JA and its derivatives (e.g., JA-Ile) using LC-MS.

  • Analyze the expression of JA-responsive marker genes (e.g., PDF1.2, VSP2) using RT-qPCR.

Reactive Oxygen Species (ROS) Pathway

Hypothesis: An early burst of ROS is a common plant defense response. This compound might modulate the production of ROS to either enhance defense signaling or mitigate oxidative stress.

Experimental Approach:

  • Treat leaf discs with TMV and/or this compound.

  • Measure ROS production over time using a luminol-based chemiluminescence assay or by staining for hydrogen peroxide (DAB staining) and superoxide radicals (NBT staining).

Visualizations

TMV_Infection_and_Inhibition cluster_virus TMV Lifecycle TMV TMV Entry Entry TMV->Entry Uncoating Uncoating Entry->Uncoating Replication Replication Uncoating->Replication Assembly Assembly Replication->Assembly Movement Movement Assembly->Movement This compound This compound This compound->Assembly Inhibits by fragmenting Coat Protein Experimental_Workflow Start Start Antiviral Assay Antiviral Assay Start->Antiviral Assay Cytotoxicity Assay Cytotoxicity Assay Start->Cytotoxicity Assay Mechanism of Action Mechanism of Action Antiviral Assay->Mechanism of Action Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action->Signaling Pathway Analysis Signaling Pathway Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion Plant_Defense_Signaling TMV Infection TMV Infection SA Pathway SA Pathway TMV Infection->SA Pathway JA Pathway JA Pathway TMV Infection->JA Pathway ROS Production ROS Production TMV Infection->ROS Production Antiviral Response Antiviral Response SA Pathway->Antiviral Response Upregulates JA Pathway->SA Pathway Antagonizes Susceptibility Susceptibility JA Pathway->Susceptibility ROS Production->SA Pathway Modulates ROS Production->Antiviral Response Contributes to This compound This compound This compound->SA Pathway Investigate Potential Upregulation This compound->JA Pathway Investigate Potential Downregulation This compound->ROS Production Investigate Modulation

References

Troubleshooting & Optimization

Optimizing TMV-IN-10 concentration for maximum antiviral effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of TMV-IN-10 for maximum antiviral effect in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action?

A1: this compound is an arecoline derivative with reported anti-tobacco mosaic virus (TMV) activity.[1] Its proposed mechanism of action is the disruption of the viral coat protein (CP), leading to viral fragmentation.[1]

Q2: What is the reported effective concentration (EC50) of this compound against Tobacco Mosaic Virus?

A2: The reported 50% effective concentration (EC50) of this compound against Tobacco Mosaic Virus is 146 µg/mL.[1] It is important to note that this value was likely determined in a plant-based assay and should be used as a starting point for optimization in your specific cell-based assay system.

Q3: What is a recommended starting concentration range for this compound in a new experiment?

A3: For a compound with a known EC50, it is advisable to start with a broad concentration range spanning several orders of magnitude around this value. A typical starting range for in-vitro experiments would be from 1 µM to 100 µM. Given the EC50 of 146 µg/mL (approximately 500 µM, assuming a molecular weight around 300 g/mol ), a starting range of 10 µg/mL to 500 µg/mL could be appropriate for initial dose-response experiments.

Q4: How do I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration is one that provides the maximum antiviral effect with minimal cytotoxicity. This is determined by calculating the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[2] A higher SI value indicates a more promising therapeutic window.[2] You will need to perform both a cytotoxicity assay and an antiviral efficacy assay in parallel to determine these values.

Q5: What are the essential controls to include when testing this compound?

A5: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any solvent-induced effects.

  • Untreated Control (Mock-infected): Cells that are not exposed to the virus or the compound. This provides a baseline for normal cell health.

  • Virus Control (Untreated-infected): Cells infected with the virus but not treated with this compound. This represents the maximum viral effect in your assay.

  • Positive Control: A known inhibitor of TMV or another relevant virus. This validates that your assay is capable of detecting an antiviral effect.

Data Presentation

Table 1: Reported Antiviral Activity of this compound

CompoundTarget VirusEC50Source
This compoundTobacco Mosaic Virus (TMV)146 µg/mL

Table 2: Hypothetical Experimental Data for Determining Selectivity Index

ParameterValueDescription
EC50User-determinedConcentration of this compound that inhibits 50% of the viral effect (e.g., plaque formation or cytopathic effect).
CC50User-determinedConcentration of this compound that causes a 50% reduction in cell viability.
Selectivity Index (SI)CC50 / EC50A measure of the compound's therapeutic window. An SI ≥ 10 is generally considered indicative of promising antiviral activity.

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • Host cell line appropriate for your research (e.g., Vero, A549)

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the 96-well plates with your host cells at a density that will result in 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. The concentration range should be broad, for example, from 0.1 µg/mL to 1000 µg/mL.

  • Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Determination of 50% Effective Concentration (EC50) using Plaque Reduction Assay

This protocol measures the ability of this compound to inhibit the formation of viral plaques.

Materials:

  • Confluent host cell monolayers in 6-well plates

  • TMV stock of known titer (PFU/mL)

  • This compound serial dilutions

  • Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)

  • Crystal violet solution

Procedure:

  • Compound-Virus Incubation: Mix the TMV stock (at a concentration that will produce 50-100 plaques per well) with equal volumes of the this compound serial dilutions. Incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixtures.

  • Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Overlay: Remove the inoculum and add 2 mL of the overlay medium to each well.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-7 days).

  • Staining: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution.

  • Plaque Counting: Wash the plates and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the EC50 value.

Troubleshooting Guides

Issue 1: High variability in EC50/CC50 results between experiments.

  • Possible Cause: Inconsistent cell health or density.

  • Solution: Ensure consistent cell passage number and seeding density. Always perform a cell viability check before starting an experiment.

  • Possible Cause: Degradation of this compound.

  • Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause: Inconsistent virus titer.

  • Solution: Titer the viral stock before each set of experiments to ensure a consistent multiplicity of infection (MOI).

Issue 2: No significant antiviral effect observed, even at high concentrations.

  • Possible Cause: The chosen cell line is not susceptible to TMV or does not support its replication in a manner that is inhibited by a coat protein inhibitor.

  • Solution: While TMV is a plant virus, for research purposes in a drug discovery context, a permissive cell line must be used. If no such line is established, consider using a pseudovirus system where the TMV coat protein is expressed on a different viral backbone known to infect your cells.

  • Possible Cause: The mechanism of this compound is not effective in the chosen assay system.

  • Solution: Try a different antiviral assay, such as a cytopathic effect (CPE) inhibition assay, to see if the antiviral activity can be detected through a different endpoint.

Issue 3: Observed antiviral effect appears to be due to cytotoxicity.

  • Possible Cause: The EC50 and CC50 values are very close.

  • Solution: This indicates a narrow therapeutic window. While the compound may have antiviral activity, its utility is limited by its toxicity. Further chemical modification of the compound may be necessary to improve its selectivity.

Issue 4: Incomplete viral fragmentation is suspected, leading to unclear assay results (e.g., smaller or diffuse plaques).

  • Possible Cause: The concentration of this compound is suboptimal.

  • Solution: Perform a more detailed dose-response curve with narrower concentration intervals around the suspected EC50.

  • Possible Cause: The incubation time with the compound is not long enough for complete fragmentation.

  • Solution: Increase the pre-incubation time of the virus with this compound before infecting the cells.

Mandatory Visualizations

Experimental_Workflow A Prepare this compound Serial Dilutions B Cytotoxicity Assay (CC50) A->B C Antiviral Assay (EC50) A->C D Seed Host Cells in 96-well Plates B->D I Seed Host Cells in 6-well Plates C->I E Treat Cells with this compound Dilutions D->E F Incubate (48-72h) E->F G MTT Assay F->G H Calculate CC50 G->H P Calculate Selectivity Index (SI = CC50/EC50) H->P J Pre-incubate Virus with this compound I->J K Infect Cells J->K L Add Overlay K->L M Incubate (3-7 days) L->M N Stain and Count Plaques M->N O Calculate EC50 N->O O->P

Caption: Workflow for Determining the Optimal Concentration of this compound.

Signaling_Pathway cluster_virus Tobacco Mosaic Virus (TMV) cluster_cell Host Cell V TMV Particle CP Coat Protein (CP) V->CP RNA Viral RNA V->RNA Entry Viral Entry V->Entry 1. Attachment & Entry Assembly Virion Assembly CP->Assembly Replication Viral RNA Replication RNA->Replication 3. Replication Uncoating Uncoating Entry->Uncoating 2. Uncoating Replication->Assembly 4. Assembly Release Progeny Virus Release Assembly->Release 5. Release Inhibitor This compound Inhibitor->CP Causes Fragmentation Inhibitor->Assembly Inhibits

Caption: Proposed Mechanism of Action of this compound on the TMV Life Cycle.

Troubleshooting_Tree Start Unexpected Results in Antiviral Assay Q1 Is there high variability between replicates? Start->Q1 A1_Yes Check cell health, compound stability, and virus titer consistency. Q1->A1_Yes Yes Q2 Is there no significant antiviral effect? Q1->Q2 No End Re-evaluate experimental design A1_Yes->End A2_Yes Verify cell line permissiveness. Try alternative assay methods (e.g., CPE). Q2->A2_Yes Yes Q3 Is the antiviral effect likely due to cytotoxicity? Q2->Q3 No A2_Yes->End A3_Yes EC50 and CC50 are too close. Indicates a narrow therapeutic window. Q3->A3_Yes Yes Q4 Are plaques smaller or diffuse? Q3->Q4 No A3_Yes->End A4_Yes Optimize compound concentration and incubation time to ensure complete viral fragmentation. Q4->A4_Yes Yes Q4->End No A4_Yes->End

Caption: Troubleshooting Decision Tree for this compound Antiviral Assays.

References

Technical Support Center: TMV-IN-10 Stability and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of TMV-IN-10 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the Tobacco Mosaic Virus (TMV). It is an arecoline derivative containing a 1,3,4-oxadiazole moiety.[1][2] Its primary mechanism of action is to bind to the viral coat protein (CP), leading to the fragmentation of the virus particle and thereby inhibiting its activity.[1][2]

Q2: What are the known stability characteristics of the chemical scaffolds in this compound?

A2: this compound is comprised of an arecoline core and a 1,3,4-oxadiazole ring. Arecoline and its derivatives are known to be susceptible to hydrolysis. The 1,3,4-oxadiazole ring, however, is recognized for its thermal and metabolic stability.[3] This suggests that hydrolysis might be a primary degradation pathway for this compound.

Q3: What are the initial signs of this compound degradation in my solution?

A3: Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods like High-Performance Liquid Chromatography (HPLC) to monitor the purity and concentration of your this compound solution over time.

Troubleshooting Guide: Enhancing this compound Stability in Solution

Problem: I am observing a rapid loss of this compound activity in my in vitro assays.

Potential Cause Troubleshooting/Solution
Hydrolytic Degradation Arecoline derivatives are prone to hydrolysis, especially at non-neutral pH. Prepare fresh solutions of this compound before each experiment. If the experimental buffer is acidic or alkaline, consider adding a buffering agent to maintain a pH closer to neutral (pH 6-8).
Oxidative Degradation Exposure to oxygen can lead to the degradation of small molecules. Consider de-gassing your solvents and preparing solutions under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), at low concentrations (e.g., 0.01-0.1%) may also mitigate oxidative degradation.
Photodegradation Exposure to light, especially UV light, can cause degradation. Protect your this compound stock solutions and experimental samples from light by using amber vials or wrapping containers in aluminum foil.
Improper Storage For short-term storage (days to a week), keep this compound solutions at 2-8°C. For long-term storage, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Solvent Effects The choice of solvent can impact stability. While DMSO is a common solvent for initial stock solutions, its final concentration in aqueous buffers should be kept low (typically <1%). For aqueous solutions, consider using buffers like phosphate-buffered saline (PBS).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in a 60°C oven for 24 hours, then dissolve in the initial solvent.

  • Photolytic Degradation: Expose a solution of this compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.

3. Sample Analysis:

  • At designated time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the intact this compound in stressed samples to that of an unstressed control.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This method is designed to separate the intact this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid). Start with a lower concentration of acetonitrile and gradually increase.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV-Vis scan of this compound (a starting point could be 254 nm). A photodiode array (PDA) detector is recommended to identify peak purity.
Injection Volume 10 µL

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary

The following tables present illustrative data from a hypothetical forced degradation study of this compound.

Table 1: Percentage Degradation of this compound under Various Stress Conditions

Stress ConditionDuration (hours)Temperature% Degradation
0.1 N HCl2460°C15.2%
0.1 N NaOH2460°C45.8%
3% H₂O₂24Room Temp8.5%
Thermal (Solid)2460°C5.1%
Photolytic24Photostability Chamber12.7%

Table 2: Stability of this compound in Different Buffer Systems at Room Temperature

Buffer System (pH)% Remaining after 24 hours% Remaining after 48 hours
Acetate Buffer (pH 4.0)92.3%85.1%
Phosphate Buffer (pH 7.4)98.5%96.2%
Tris Buffer (pH 8.5)95.4%90.8%

Visualizations

TMV_Inhibition_Pathway TMV_IN_10 This compound TMV_CP Tobacco Mosaic Virus Coat Protein (CP) TMV_IN_10->TMV_CP Binds to TMV_Particle Intact TMV Particle TMV_CP->TMV_Particle Forms Viral_Fragmentation Viral Fragmentation TMV_CP->Viral_Fragmentation Leads to Inhibition Inhibition of Viral Replication TMV_Particle->Inhibition Viral_Fragmentation->Inhibition

Caption: Mechanism of action of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Alkali Alkaline Hydrolysis Stock_Solution->Alkali Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photolytic Stress Stock_Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Alkali->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (% Degradation) HPLC->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Addressing Phytotoxicity of Arecoline Compounds in Plant Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phytotoxicity with arecoline compounds in plant bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the typical symptoms of arecoline phytotoxicity in plants?

A1: Arecoline phytotoxicity can manifest in various ways depending on the plant species, concentration of the compound, and duration of exposure. Common symptoms include:

  • Inhibition of Seed Germination: Failure of seeds to germinate or a significant delay in germination compared to control groups.

  • Reduced Root and Shoot Elongation: Stunted growth of the primary root and/or the shoot is a classic indicator of phytotoxicity.

  • Chlorosis: Yellowing of the leaves due to a reduction in chlorophyll content.

  • Necrosis: Brown or black spots on the leaves or roots, indicating tissue death.

  • Reduced Biomass: A noticeable decrease in the overall fresh or dry weight of the plant.

Q2: What is the primary mechanism behind arecoline-induced phytotoxicity?

A2: While research is ongoing, the primary mechanism of arecoline-induced toxicity in biological systems is believed to be the induction of oxidative stress. Arecoline can lead to an overproduction of reactive oxygen species (ROS) within plant cells. This excess of ROS can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death and the observable phytotoxic effects.

Q3: At what concentrations does arecoline typically become phytotoxic to plants?

A3: The phytotoxic concentration of arecoline is highly dependent on the plant species and the specific bioassay being used. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup. For initial range-finding studies, you could start with concentrations from 10 µM to 1 mM.

Q4: How can I be sure that the observed effects are due to arecoline and not other factors?

A4: To ensure that the observed phytotoxicity is a direct result of arecoline, it is essential to include proper controls in your experiment. These should include:

  • Negative Control: Plants grown in the absence of arecoline (e.g., treated with the vehicle/solvent used to dissolve the arecoline).

  • Positive Control: (Optional) Plants treated with a known phytotoxic compound to validate the sensitivity of the bioassay.

Additionally, ensure that all other growth conditions (light, temperature, humidity, and nutrient availability) are kept constant across all experimental groups.

Q5: Can arecoline's phytotoxicity be mitigated or reversed?

A5: In some cases, the effects of phytotoxicity can be mitigated, especially if the exposure is not severe or prolonged. Strategies include:

  • Washing: Gently rinsing the plant material to remove excess arecoline.

  • Antioxidant Application: Co-treatment with antioxidants may help to quench the excess ROS produced in response to arecoline.

  • Optimizing Growth Conditions: Providing optimal conditions for plant growth can enhance the plant's natural defense and recovery mechanisms.

Troubleshooting Guides

Issue 1: Complete Inhibition of Seed Germination
Possible Cause Troubleshooting Step
Arecoline concentration is too high. Perform a serial dilution of your arecoline stock solution to test a wider range of lower concentrations. Aim to establish a dose-response curve.
Seed viability is low. Before starting your experiment, test the germination rate of your seed batch without any treatment to ensure a high viability rate (ideally >90%).
Contamination of the growth medium. Ensure that your petri dishes, filter paper, and growth medium are sterile to prevent microbial growth that could inhibit germination.
Issue 2: High Variability in Root Length Measurements
Possible Cause Troubleshooting Step
Inconsistent application of arecoline. Ensure that the arecoline solution is evenly distributed on the filter paper or in the growth medium.
Genetic variability within the seed lot. Use a certified and homogenous seed lot to minimize genetic variation. Increase the number of replicates to improve statistical power.
Uneven lighting or temperature conditions. Ensure that all petri dishes are placed in a growth chamber with uniform light and temperature distribution.
Issue 3: Unexpected Chlorosis in Control Group
Possible Cause Troubleshooting Step
Nutrient deficiency in the growth medium. Ensure that your growth medium contains the necessary macro and micronutrients for healthy plant growth.
Solvent/vehicle toxicity. If you are dissolving arecoline in a solvent (e.g., DMSO, ethanol), ensure that the final concentration of the solvent in your control group is not causing phytotoxicity. Run a separate control with just the solvent.
Pathogen contamination. Inspect plants for signs of fungal or bacterial infection. Ensure aseptic techniques are followed during the experimental setup.

Data Presentation

Table 1: Example of Arecoline's Effect on Lettuce (Lactuca sativa) Seed Germination and Root Elongation
Arecoline Concentration (µM)Germination Rate (%)Average Root Length (mm) ± SDInhibition of Root Growth (%)
0 (Control)9825.4 ± 2.10
109522.1 ± 1.913.0
508815.7 ± 2.538.2
100759.8 ± 1.761.4
250423.1 ± 0.987.8
500150.5 ± 0.298.0
100020100

Note: This table contains example data. Users should generate their own data based on their experimental results.

Experimental Protocols

Protocol 1: Seed Germination and Root Elongation Bioassay

This protocol is adapted for assessing the phytotoxicity of arecoline on a model plant species like lettuce (Lactuca sativa).

Materials:

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Lettuce (Lactuca sativa) seeds

  • Arecoline stock solution

  • Solvent/vehicle for arecoline

  • Distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a series of arecoline dilutions from your stock solution. Include a solvent-only control.

  • Place two layers of filter paper in each petri dish.

  • Pipette 5 mL of the corresponding arecoline dilution or control solution onto the filter paper, ensuring it is evenly moistened.

  • Place 20-30 lettuce seeds evenly spaced on the filter paper in each petri dish.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the petri dishes in a growth chamber at 25°C with a 16/8 hour light/dark cycle.

  • After 5-7 days, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

  • Carefully remove the seedlings and measure the length of the primary root from the base to the tip using a ruler or image analysis software.

  • Calculate the germination rate and the percentage of root growth inhibition for each concentration.

Protocol 2: Chlorophyll Content Measurement

This protocol can be used to quantify the effect of arecoline on the chlorophyll content of plant leaves.

Materials:

  • Plant leaf tissue (from treated and control plants)

  • 80% Acetone

  • Spectrophotometer

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

Procedure:

  • Harvest a known weight (e.g., 100 mg) of fresh leaf tissue from both arecoline-treated and control plants.

  • Grind the leaf tissue in a mortar and pestle with a small amount of 80% acetone until it is completely homogenized.

  • Transfer the homogenate to a centrifuge tube and rinse the mortar and pestle with additional 80% acetone to ensure all of the chlorophyll is collected. Bring the final volume to 10 mL.

  • Centrifuge the homogenate at 5000 x g for 10 minutes to pellet the cell debris.

  • Carefully transfer the supernatant to a clean tube.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculate the total chlorophyll concentration using the following formula: Total Chlorophyll (mg/g) = [20.2 * (A645) + 8.02 * (A663)] * (Volume of extract in L / Weight of tissue in g)

Visualizations

G cluster_workflow Experimental Workflow for Arecoline Phytotoxicity Assay prep Prepare Arecoline Dilutions setup Set up Petri Dish Bioassay prep->setup incubate Incubate under Controlled Conditions setup->incubate measure Measure Germination and Root Length incubate->measure analyze Analyze Data and Determine IC50 measure->analyze

Caption: Workflow for assessing arecoline phytotoxicity.

G cluster_pathway Proposed Signaling Pathway for Arecoline-Induced Phytotoxicity arecoline Arecoline ros Increased Reactive Oxygen Species (ROS) arecoline->ros stress Oxidative Stress ros->stress damage Cellular Damage (Lipids, Proteins, DNA) stress->damage apoptosis Programmed Cell Death damage->apoptosis symptoms Phytotoxicity Symptoms (Inhibition of growth, Chlorosis, Necrosis) apoptosis->symptoms

Caption: Arecoline-induced oxidative stress pathway.

G cluster_logic Troubleshooting Logic for High Phytotoxicity start High Phytotoxicity Observed check_conc Is Arecoline Concentration Too High? start->check_conc reduce_conc Action: Reduce Concentration and Repeat check_conc->reduce_conc Yes check_stress Are Plants Stressed (e.g., heat, drought)? check_conc->check_stress No end Problem Resolved reduce_conc->end optimize_cond Action: Optimize Growth Conditions check_stress->optimize_cond Yes check_solvent Is Solvent Causing Toxicity? check_stress->check_solvent No optimize_cond->end solvent_control Action: Run Solvent-only Control check_solvent->solvent_control Yes solvent_control->end

Caption: Troubleshooting logic for high phytotoxicity.

How to account for host plant variability in TMV-IN-10 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TMV-IN-10. The focus is on accounting for host plant variability to ensure the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an arecoline derivative with anti-tobacco mosaic virus (TMV) activity. Its mechanism of action involves targeting the viral coat protein (CP), leading to the fragmentation of the virus[1]. This disruption of the viral structure inhibits the virus's ability to replicate and spread within the host plant.

Q2: Why is host plant variability a critical factor in my this compound experiments?

A2: Host plant variability is a significant factor because TMV has a very broad host range, and the susceptibility to infection and the expression of symptoms can differ dramatically between plant species and even between different cultivars of the same species. This variability can manifest in the number and size of local lesions, the rate of systemic spread, and the overall viral load, all of which can impact the perceived efficacy of this compound. Factors such as the plant's genetic background, age, and overall health directly influence its response to both the virus and the inhibitor.

Q3: What are the primary sources of host plant variability that I should be aware of?

A3: The primary sources of host plant variability include:

  • Genetics: Different plant species (e.g., Nicotiana tabacum, Nicotiana glutinosa, Nicotiana benthamiana) and cultivars within a species possess different resistance genes and defense pathways.

  • Age and Developmental Stage: The age of the plant and the specific leaves chosen for inoculation can affect susceptibility. Older, mature leaves may react differently than younger, developing leaves.

  • Physiological Condition: The overall health of the plant, including nutritional status and the absence of other stresses, can influence its ability to mount a defense against TMV.

  • Environmental Conditions: Variations in light, temperature, and humidity can alter plant physiology and, consequently, its interaction with the virus and this compound.

Q4: How does host plant variability affect the assessment of this compound's efficacy?

A4: Host plant variability can lead to inconsistent and difficult-to-interpret results. For instance, if a highly resistant plant variety is used, the baseline viral infection may be too low to observe a significant inhibitory effect of this compound. Conversely, a highly susceptible variety might show such a severe infection that the effects of the inhibitor are masked. This variability can lead to an underestimation or overestimation of the compound's true antiviral activity.

Troubleshooting Guide

Observed Issue Potential Cause Related to Host Plant Variability Recommended Solution
High variability in local lesion counts between replicate plants. Use of genetically diverse plant material (e.g., from an outbred seed source). Inconsistent plant age or leaf selection.Use a genetically uniform plant line or cultivar. Standardize the age of the plants and always inoculate leaves at the same developmental stage (e.g., the third and fourth fully expanded leaves).
No or very few local lesions in control (untreated) plants. The selected host plant may have a high level of natural resistance to the TMV strain being used.Select a host plant species or cultivar known to be susceptible to your TMV strain and to form distinct, countable local lesions (e.g., Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc).
Inconsistent this compound efficacy across different experiments. Switching between different host plant species or cultivars between experiments. Uncontrolled environmental conditions affecting plant physiology.Maintain a consistent host plant species and cultivar for all related experiments. Ensure consistent growth conditions (light, temperature, humidity) for all experimental plants.
Systemic spread of the virus in a host expected to show a local lesion response. The host plant's resistance mechanism may be breaking down due to age or environmental stress, or the viral strain may be overcoming the host's resistance.Confirm the expected response of your chosen host plant to the specific TMV strain under your experimental conditions. Re-evaluate the suitability of the host or control environmental stressors.
Difficulty in distinguishing between viral symptoms and phytotoxicity from this compound. The host plant may be particularly sensitive to the concentration of this compound or the solvent used.Perform a dose-response experiment for this compound on uninfected plants to determine the maximum non-toxic concentration for your chosen host plant.

Experimental Protocols

Standardized Half-Leaf Local Lesion Assay for this compound Efficacy

This protocol is designed to minimize the impact of host plant variability when assessing the antiviral activity of this compound.

1. Plant Material and Growth Conditions:

  • Plant Selection: Use a local lesion host such as Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc. Ensure the plants are from a genetically uniform seed source.

  • Growth: Grow plants in a controlled environment with consistent light (e.g., 16-hour photoperiod), temperature (e.g., 22-25°C), and humidity.

  • Plant Age: Use plants at a consistent developmental stage, typically when they have 6-8 fully expanded leaves.

2. Inoculum and Treatment Preparation:

  • TMV Inoculum: Prepare a standardized TMV inoculum from infected tissue, ensuring a consistent viral titer that produces countable local lesions (50-100 per half-leaf).

  • This compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a working solution at the desired final concentration (e.g., 146 µg/mL for EC50 determination) by diluting with the inoculation buffer. The final solvent concentration should be non-phytotoxic.

  • Control Solution: Prepare a mock control solution containing the same concentration of the solvent in the inoculation buffer.

3. Inoculation Procedure:

  • Select fully expanded leaves of the same age from multiple plants.

  • Lightly dust the upper surface of the leaves with an abrasive like carborundum.

  • Divide each leaf in half along the midrib.

  • Apply the this compound and TMV mixture to one half of the leaf by gentle rubbing.

  • Apply the control solution and TMV mixture to the other half of the same leaf.

  • Rinse the leaves with water after inoculation.

4. Data Collection and Analysis:

  • Maintain the plants in the controlled environment for 3-5 days, or until local lesions are clearly visible.

  • Count the number of local lesions on each half-leaf.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the average number of lesions on the control half-leaves, and T is the average number of lesions on the treated half-leaves.

  • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed inhibition, taking into account the inherent variability in lesion counts[2].

Visualizations

Experimental Workflow for Mitigating Host Plant Variability

G cluster_0 Phase 1: Standardization cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis a Select Genetically Uniform Host Plant Cultivar b Standardize Growth Conditions (Light, Temp, Humidity) a->b c Use Plants of Consistent Age and Developmental Stage b->c d Prepare Standardized TMV Inoculum c->d Standardized Plants e Perform Half-Leaf Assay (Control vs. This compound) d->e f Replicate Across Multiple Plants e->f g Count Local Lesions f->g Inoculated Leaves h Calculate Percent Inhibition g->h i Statistical Analysis (e.g., t-test, ANOVA) h->i j Reliable this compound Efficacy Data i->j Validated Results

Caption: Workflow for minimizing host plant variability in this compound experiments.

Signaling Pathway for TMV Resistance and Potential this compound Interaction

G cluster_host TMV TMV Particle HostCell Host Plant Cell TMV->HostCell Infection CP Viral Coat Protein (CP) TMV_IN_10 This compound TMV_IN_10->CP Targets & Disrupts ViralRNA Viral RNA CP->ViralRNA Releases Defense Host Defense Signaling (e.g., SA, JA pathways) CP->Defense Elicits Replication Viral Replication ViralRNA->Replication Initiates Replication->TMV Assembly of New Virions Resistance Resistance Response (e.g., Local Lesion) Defense->Resistance Activates

References

Technical Support Center: Optimizing TMV-IN-10 Delivery to Infected Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the delivery of TMV-IN-10 to plant tissues infected with Tobacco Mosaic Virus (TMV).

I. Troubleshooting Guides

This section addresses specific issues that may arise during the application of this compound, offering potential causes and solutions for each problem.

Foliar Spray Application

Problem: Low Efficacy of this compound After Foliar Spraying

Potential Cause Troubleshooting Steps
Poor Adhesion and Spreading of the Solution on Leaf Surface - Add a non-ionic surfactant or wetting agent (e.g., Silwet L-77 at 0.02-0.04%) to the spray solution to reduce surface tension and ensure even coverage.[1] - Ensure the spray creates a fine mist for uniform deposition on the leaf surface.[1][2]
Incorrect pH of the Spray Solution - Adjust the pH of the this compound solution to a near-neutral range (5.5-7.5) to enhance absorption through the leaf cuticle and stomata.[1]
Environmental Conditions Not Optimal for Absorption - Apply the foliar spray during early morning or late evening when humidity is higher and temperatures are cooler (below 80°F or 27°C) to maximize stomatal opening.[2] - Avoid spraying in windy conditions to prevent drift and ensure the solution remains on the target leaves.
Degradation of this compound - Prepare fresh solutions of this compound before each application. - Protect the solution from direct sunlight if the compound is light-sensitive.
Runoff of the Applied Solution - Spray until the leaves are evenly coated but not to the point of excessive runoff. A slight drip is acceptable.

Problem: Phytotoxicity Symptoms Observed on Leaves After Spraying

Potential Cause Troubleshooting Steps
High Concentration of this compound or Surfactant - Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. - Reduce the concentration of the surfactant or test different, less aggressive surfactants.
Solvent Toxicity - If using a solvent to dissolve this compound, ensure it is used at a concentration that is not harmful to the plant. Perform a solvent-only control spray.
Plant Sensitivity - Test the spray on a small area or a few plants before treating the entire batch, especially for new plant species or cultivars.
Sonication-Assisted Delivery

Problem: Inconsistent or Low Uptake of this compound into Plant Tissue

Potential Cause Troubleshooting Steps
Inadequate Sonication Parameters - Optimize sonication time, and power intensity for the specific plant tissue. Over-sonication can damage cells, while under-sonication will not create sufficient transient pores for uptake. - Use a probe sonicator for more direct and efficient energy transfer compared to a bath sonicator.
Tissue Damage Due to Overheating - Keep the sample on ice during the sonication process to prevent protein degradation and tissue damage. - Use a pulsed sonication mode to allow for cooling periods.
Non-uniform Treatment of Tissue - Ensure the plant tissue is fully submerged in the this compound solution during sonication. - For larger samples, process them in smaller batches to ensure uniform exposure to the ultrasound waves.

Problem: Significant Tissue Damage or Necrosis After Sonication

Potential Cause Troubleshooting Steps
Excessive Sonication Power or Duration - Reduce the sonication power (amplitude) and/or the total sonication time. - Increase the "off" time in a pulsed sonication cycle.
Mechanical Damage from the Probe - Ensure the sonicator probe does not directly touch the plant tissue.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an arecoline derivative that exhibits anti-tobacco mosaic virus (TMV) activity. Its mechanism of action involves targeting the viral coat protein (CP), leading to the fragmentation of the virus particles. This disruption of the viral structure interferes with the virus's ability to replicate and spread within the plant.

Q2: Which delivery method is most appropriate for my experiment?

A2: The choice of delivery method depends on the scale of your experiment and the specific plant species.

  • Foliar Spray: Ideal for treating whole plants and for larger-scale applications in greenhouses or fields. It is non-invasive but may have lower efficiency due to environmental factors and the leaf cuticle barrier.

  • Mechanical Inoculation (with abrasive): Suitable for localized application on specific leaves and for studying local lesion development. It ensures entry into the leaf tissue but is labor-intensive for large numbers of plants.

  • Sonication: A laboratory-based method for treating excised plant tissues or cell cultures. It can enhance uptake but requires careful optimization to avoid tissue damage.

Q3: How can I quantify the effectiveness of this compound delivery?

A3: The efficacy of this compound can be assessed using several methods:

  • Symptom Observation: Visually monitor plants for a reduction in TMV symptoms such as mosaic patterns, leaf curling, and stunting compared to untreated controls.

  • Local Lesion Assay: In host plants that form local lesions (e.g., Nicotiana glutinosa), count the number of lesions on treated versus control leaves to calculate the percentage of inhibition.

  • Viral Titer Quantification: Use techniques like quantitative reverse transcription PCR (qRT-PCR) or enzyme-linked immunosorbent assay (ELISA) to measure the amount of viral RNA or protein in the plant tissue.

Q4: Are there alternative delivery methods I can consider?

A4: Yes, several innovative delivery methods are being explored for delivering molecules to plants:

  • Nanoparticle-mediated Delivery: Using nanoparticles as carriers can protect the cargo and facilitate its entry into plant cells.

  • Microneedle-based Delivery: Microneedles can precisely deliver compounds into specific plant tissues, minimizing waste and environmental contamination.

  • Trunk Injection/Direct Plant Infusion: For woody plants, direct injection into the vascular system can be an effective method for systemic distribution.

III. Quantitative Data Summary

The following tables summarize the efficacy of various antiviral compounds against TMV, providing a reference for expected inhibition rates.

Table 1: In Vivo Antiviral Activity of Selected Compounds Against TMV

CompoundConcentration (µg/mL)Protective Activity (%)Curative Activity (%)Inactivation Activity (%)Reference
Ningnanmycin50058.2 ± 2.560.6 ± 2.175.3 ± 3.1
Aloperine Alkaloid10067.7 ± 2.2--
Ferulic Acid Ester50057.9 ± 2.8--
Ribavirin50052.4 ± 1.849.3 ± 2.468.7 ± 2.9

Table 2: In Vitro Efficacy of Drug Delivery Formulations

FormulationCell LineIC50 Value (nM)Reference
TMV-MTOLNCaP10.2
TMV-DUPA-MTO (Targeted)LNCaP2.8
Free MTO (Mitoxantrone)LNCaP12.5

IV. Experimental Protocols

Protocol for Foliar Spray Application of this compound
  • Solution Preparation:

    • Dissolve this compound in a suitable solvent to create a stock solution.

    • Dilute the stock solution with distilled water to the desired final concentration.

    • Add a surfactant (e.g., 0.03% Silwet L-77) to the final solution.

    • Adjust the pH of the solution to approximately 6.0-7.0.

  • Plant Preparation:

    • Use healthy, well-watered plants for the experiment.

    • If applicable, mechanically inoculate the plants with TMV 24-48 hours before treatment for curative assays, or treat them before inoculation for protective assays.

  • Application:

    • Use a fine-mist sprayer to apply the solution.

    • Thoroughly spray the upper and lower surfaces of the leaves until they are evenly wet, but avoid excessive runoff.

    • Include a control group of plants sprayed with a solution containing the solvent and surfactant but without this compound.

  • Post-Application Care:

    • Keep the plants in a low-light environment for a few hours after spraying to prevent rapid evaporation and potential leaf burn.

    • Maintain optimal growing conditions for the duration of the experiment.

  • Evaluation:

    • Observe the plants for symptom development at regular intervals.

    • Collect leaf samples for viral titer analysis at predetermined time points.

Protocol for Sonication-Assisted Delivery of this compound to Leaf Discs
  • Preparation:

    • Prepare a solution of this compound in a suitable buffer.

    • Excise leaf discs from healthy or TMV-infected plants using a cork borer.

    • Place the leaf discs in a beaker or tube containing the this compound solution.

    • Keep the container on ice.

  • Sonication:

    • Insert the probe of the sonicator into the solution, ensuring it does not touch the leaf discs.

    • Apply ultrasound in pulses (e.g., 15 seconds on, 10 seconds off) for a total duration determined through optimization (e.g., 60-90 seconds).

    • Monitor the temperature to ensure it remains low.

  • Post-Sonication:

    • After sonication, incubate the leaf discs in the solution for a short period (e.g., 30 minutes) at room temperature to allow for recovery.

    • Rinse the leaf discs with a buffer to remove excess this compound.

  • Evaluation:

    • The leaf discs can be used for various downstream applications, such as viral replication assays or analysis of protein expression.

V. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

TMV_Infection_Pathway cluster_entry Cell Entry cluster_replication Replication cluster_assembly_movement Assembly & Movement entry TMV Particle Enters Through Wound uncoating Viral RNA Released entry->uncoating translation Translation of Replicase Proteins uncoating->translation vrc Formation of Viral Replication Complex (VRC) translation->vrc rna_synthesis Viral RNA Synthesis vrc->rna_synthesis cp_synthesis Synthesis of Coat Protein (CP) rna_synthesis->cp_synthesis assembly Assembly of New Virions cp_synthesis->assembly movement Cell-to-Cell Movement via Plasmodesmata assembly->movement systemic Systemic Spread via Phloem movement->systemic tmv_in_10 This compound tmv_in_10->assembly Inhibits

Caption: TMV infection pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation cluster_analysis Analysis plant_prep Plant Growth and TMV Inoculation delivery Delivery of this compound (Foliar Spray / Sonication) plant_prep->delivery compound_prep This compound Solution Preparation compound_prep->delivery incubation Incubation under Controlled Conditions delivery->incubation symptom Symptom Observation incubation->symptom lesion Local Lesion Assay incubation->lesion molecular Molecular Analysis (qRT-PCR, ELISA) incubation->molecular

References

Adjusting TMV-IN-10 protocols for different TMV strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TMV-IN-10 to inhibit various strains of Tobacco Mosaic Virus (TMV).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an arecoline derivative that exhibits anti-TMV activity by targeting the viral coat protein (CP). Its primary mechanism involves acting on the CP to induce viral fragmentation, thereby inhibiting the assembly of new virus particles.

Q2: Can this compound be used against different strains of TMV?

A2: Yes, in principle, this compound can be used against different strains of TMV as it targets the generally conserved coat protein. However, the efficacy may vary between strains due to mutations in the coat protein gene, which can lead to amino acid substitutions. These changes could potentially alter the binding affinity of this compound to the coat protein. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific TMV strain.

Q3: How can I determine the optimal concentration of this compound for my specific TMV strain?

A3: The optimal concentration can be determined by performing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This involves treating TMV-infected plants or plant tissues with a serial dilution of this compound and quantifying the reduction in viral load or local lesion formation compared to an untreated control.

Q4: What methods can be used to quantify the antiviral activity of this compound?

A4: Common methods include the half-leaf method and local lesion assays on indicator plants (e.g., Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc). The number and size of local lesions are counted to determine the percentage of inhibition. Other methods include quantitative RT-PCR (qRT-PCR) to measure the reduction in viral RNA levels or enzyme-linked immunosorbent assay (ELISA) to quantify the amount of viral coat protein.

Q5: How can I identify the specific TMV strain I am working with?

A5: TMV strains can be identified using several molecular techniques. Reverse transcription-polymerase chain reaction (RT-PCR) followed by sequencing of the coat protein gene is a common and accurate method. The resulting sequence can then be compared to known TMV strain sequences in public databases. Serological methods like ELISA using strain-specific antibodies can also be employed for identification.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected inhibition of TMV infection.

Possible Cause Troubleshooting Steps
TMV Strain Resistance The TMV strain may have mutations in the coat protein that reduce the binding affinity of this compound. Solution: 1. Sequence the coat protein gene of your TMV strain to identify any mutations. 2. Perform a dose-response experiment to determine if a higher concentration of this compound is required for effective inhibition. 3. Consider using an alternative antiviral agent with a different mechanism of action if resistance is significant.
Incorrect Inhibitor Concentration The prepared concentration of this compound may be inaccurate due to weighing errors, improper dissolution, or degradation. Solution: 1. Prepare fresh stock solutions of this compound. 2. Verify the concentration using an appropriate analytical method if possible. 3. Store the stock solution under recommended conditions (e.g., -20°C) and protect from light to prevent degradation.
Suboptimal Application Method The method of applying this compound may not be optimal for the plant species or experimental setup. Solution: 1. Ensure even and thorough coverage of the leaf surface when applying the inhibitor. 2. For protective assays, apply this compound prior to viral inoculation as specified in the protocol. For curative assays, apply it after inoculation. 3. Experiment with different application times and methods (e.g., spraying vs. gentle rubbing) to optimize delivery.
High Viral Load in Inoculum An excessively high concentration of the virus in the inoculum can overwhelm the inhibitory effect of this compound. Solution: 1. Quantify the viral titer of your inoculum. 2. Perform experiments with a range of viral dilutions to find an optimal concentration that allows for measurable inhibition.

Issue 2: High variability in local lesion counts between replicates.

Possible Cause Troubleshooting Steps
Uneven Inoculation Inconsistent application of the virus and/or inhibitor across different leaves or plants. Solution: 1. Standardize the inoculation procedure. Use a consistent volume of inoculum and apply it with uniform pressure. 2. Use an abrasive like carborundum to gently wound the leaf surface consistently before inoculation. 3. Ensure that the same number of leaves at a similar developmental stage are used for each treatment group.
Environmental Fluctuations Variations in light, temperature, and humidity can affect both plant health and viral replication, leading to inconsistent results. Solution: 1. Maintain consistent environmental conditions (e.g., growth chamber or greenhouse with controlled climate) for the duration of the experiment. 2. Randomize the placement of plants from different treatment groups to minimize the impact of micro-environmental variations.
Plant Health and Age Differences in the physiological state of the plants can influence their susceptibility to the virus and their response to the inhibitor. Solution: 1. Use healthy, vigorous plants of the same age and developmental stage for all experiments. 2. Inspect plants for any signs of stress or other diseases before starting the experiment.

Data Presentation

Table 1: Comparative Efficacy of Different Antiviral Compounds Against Tobacco Mosaic Virus (TMV)

Note: The following data is for illustrative purposes to demonstrate how to present quantitative data. Specific efficacy data for this compound against different TMV strains is not currently available in the public domain. The compounds listed below target the TMV coat protein, similar to this compound.

CompoundTMV StrainAssay TypeConcentration (µg/mL)Inhibition Rate (%)Reference
NingnanmycinCommon StrainCurative (in vivo)50051.2[1]
NingnanmycinCommon StrainProtective (in vivo)50055.2[2]
Compound 2009104Common StrainCurative (in vivo)50053.3[1]
Compound 2009104Common StrainProtective (in vivo)50058.9[1]
Compound 5c-2Common StrainCurative (in vitro)284.2 (IC50)50[2]
Compound 5c-2Common StrainInactivation (in vitro)62.2 (IC50)50

Experimental Protocols

Protocol: Determining the Curative Efficacy of this compound using the Half-Leaf Method

This protocol details the steps to assess the curative activity of this compound against a specific TMV strain on a local lesion host like Nicotiana glutinosa.

Materials:

  • Healthy Nicotiana glutinosa plants (4-6 leaf stage)

  • Purified TMV of the desired strain

  • This compound

  • Inoculation buffer (e.g., 0.01 M phosphate buffer, pH 7.0)

  • Abrasive (e.g., 600-mesh carborundum)

  • Sterile cotton swabs

  • Micropipettes and sterile tips

  • Deionized water

Procedure:

  • Virus Inoculation: a. Prepare the TMV inoculum by diluting the purified virus to the desired concentration (e.g., 20 µg/mL) in inoculation buffer. b. Lightly dust the upper surface of two leaves per plant with carborundum. c. Using a sterile cotton swab, gently rub 50-100 µL of the TMV inoculum onto the entire surface of the dusted leaves. d. After 5-10 minutes, gently rinse the leaves with deionized water to remove excess carborundum and inoculum.

  • This compound Application: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to the desired final concentrations (e.g., 50, 100, 200, 400 µg/mL) in deionized water. Include a solvent-only control. b. Two hours after virus inoculation, apply the different concentrations of the this compound solution to the left half of each inoculated leaf. c. Apply the solvent control solution to the right half of each inoculated leaf.

  • Incubation and Data Collection: a. Maintain the plants in a growth chamber or greenhouse with controlled conditions (e.g., 25°C, 16h light/8h dark cycle). b. Observe the leaves daily for the appearance of local lesions. c. After 3-4 days, count the number of local lesions on each half of the treated leaves.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:

    • C = Average number of lesions on the control half-leaves

    • T = Average number of lesions on the treated half-leaves b. Plot the inhibition percentage against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_plants Select healthy N. glutinosa plants inoculate Inoculate leaves with TMV prep_plants->inoculate prep_virus Prepare TMV inoculum prep_virus->inoculate prep_inhibitor Prepare this compound and control solutions apply_inhibitor Apply this compound to left half of leaf prep_inhibitor->apply_inhibitor apply_control Apply control to right half of leaf prep_inhibitor->apply_control inoculate->apply_inhibitor inoculate->apply_control incubate Incubate plants for 3-4 days apply_inhibitor->incubate apply_control->incubate count_lesions Count local lesions on each half-leaf incubate->count_lesions calc_inhibition Calculate inhibition percentage count_lesions->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Experimental workflow for determining the curative efficacy of this compound.

troubleshooting_logic cluster_investigation Investigation Steps cluster_action Corrective Actions start Inconsistent or Low Inhibition Observed check_strain Is the TMV strain characterized? start->check_strain check_concentration Is the inhibitor concentration accurate? start->check_concentration check_application Is the application method optimal? start->check_application check_viral_load Is the viral inoculum titer appropriate? start->check_viral_load sequence_cp Sequence Coat Protein and perform dose-response check_strain->sequence_cp No prepare_fresh Prepare fresh inhibitor and verify concentration check_concentration->prepare_fresh No optimize_application Optimize application method and timing check_application->optimize_application No dilute_inoculum Titrate and dilute viral inoculum check_viral_load->dilute_inoculum No sequence_cp->start Re-evaluate prepare_fresh->start Re-evaluate optimize_application->start Re-evaluate dilute_inoculum->start Re-evaluate

Caption: Troubleshooting logic for low TMV inhibition.

References

Validation & Comparative

TMV-IN-10 vs. Ningnanmycin: A Comparative Analysis of Anti-Tobacco Mosaic Virus Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two antiviral agents, TMV-IN-10 and Ningnanmycin, focusing on their activity against the Tobacco Mosaic Virus (TMV). While extensive research is available for Ningnanmycin, a commercially utilized biopesticide, data on this compound, a newer synthetic compound, is limited in publicly accessible literature. This comparison is based on available data and aims to provide a framework for researchers interested in the anti-TMV potential of these compounds.

Executive Summary

Ningnanmycin is a well-characterized cytosine nucleoside peptide antibiotic with a dual mechanism of action against TMV. It both directly interferes with the virus by inhibiting the polymerization of the coat protein and induces systemic resistance in the host plant.[1][2] In contrast, this compound is an arecoline derivative that has been identified as an anti-TMV agent acting on the viral coat protein, leading to viral fragmentation.[3] Based on the limited available data, both compounds target the TMV coat protein, a critical component for viral assembly and stability. However, Ningnanmycin's additional ability to stimulate the plant's own defense mechanisms may offer a broader spectrum of antiviral protection.

Data Presentation

The following table summarizes the available quantitative data for this compound and Ningnanmycin. It is important to note that the data for this compound is sparse and derived from a single cited source, which could not be accessed for more detailed information. The data for Ningnanmycin is a compilation from multiple studies, and experimental conditions may vary.

ParameterThis compoundNingnanmycinSource (this compound)Source (Ningnanmycin)
Compound Class Arecoline DerivativeCytosine Nucleoside Peptide Antibiotic[3][1]
EC50 (Curative) 146 µg/mLVaries (e.g., 205.1 µg/mL in one study)
Mechanism of Action Acts on viral coat protein (CP) to cause viral fragmentation.1. Inhibits polymerization of TMV coat protein. 2. Induces systemic acquired resistance (SAR) and induced systemic resistance (ISR) in the host plant.
Inhibition Rate (Curative, in vivo) Not Available~51.2% - 56.4% at 500 µg/mL
Inhibition Rate (Protective, in vivo) Not Available~66.4% - 80.4% at various concentrations
Inhibition Rate (Inactivation, in vitro) Not Available~37.6% - 43.8% at 50 µg/mL

Note: EC50 (Half-maximal effective concentration) values can vary significantly based on the specific experimental setup, including the host plant, virus strain, and assay conditions. The provided data should be considered indicative rather than absolute.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are generalized methodologies commonly employed in the evaluation of anti-TMV agents, based on studies of Ningnanmycin and other similar compounds.

Anti-TMV Activity Assay (Half-Leaf Method)

This method is a standard in vivo assay to determine the protective, curative, and inactivation effects of a compound against TMV.

  • Plant Material: Nicotiana tabacum L. cv. K326 or other susceptible host plants are grown under controlled greenhouse conditions.

  • Virus Inoculation: Purified TMV is diluted in a phosphate buffer. The upper leaves of the tobacco plants are lightly dusted with carborundum and then mechanically inoculated by gently rubbing the viral suspension onto the leaf surface.

  • Compound Application:

    • Protective Assay: The compound solution is applied to the left half of the leaves, with the right half serving as a control (treated with a solvent blank), 24 hours prior to virus inoculation.

    • Curative Assay: The compound solution is applied to the left half of the leaves 24 hours after virus inoculation.

    • Inactivation Assay: The compound solution is mixed with the TMV suspension for a set period (e.g., 30 minutes) before being inoculated onto the left half of the leaves. The right half is inoculated with a mixture of the virus and the solvent blank.

  • Data Collection: Local lesions are counted on both halves of the leaves 3-4 days post-inoculation. The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] x 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Determination of EC50

To determine the half-maximal effective concentration (EC50), a dose-response curve is generated by testing a series of concentrations of the compound in the curative or protective assay described above. The EC50 value is then calculated using statistical software.

Western Blot for TMV Coat Protein (CP) Accumulation

This assay quantifies the effect of the compound on viral protein synthesis in the host plant.

  • Sample Collection: Leaf samples are collected from treated and control plants at various time points after inoculation.

  • Protein Extraction: Total protein is extracted from the leaf samples.

  • SDS-PAGE and Western Blot: The extracted proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific to the TMV coat protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the relative amount of TMV CP.

Visualizations

Signaling Pathways and Mechanisms of Action

Ningnanmycin_Mechanism cluster_direct Direct Antiviral Action cluster_indirect Induction of Host Resistance Ningnanmycin1 Ningnanmycin TMV_CP TMV Coat Protein (Discs/Aggregates) Ningnanmycin1->TMV_CP Binds to Assembly Viral Assembly Ningnanmycin1->Assembly Inhibits TMV_CP->Assembly Polymerization Progeny_Virions Progeny Virions Assembly->Progeny_Virions Ningnanmycin2 Ningnanmycin Plant_Cell Plant Cell Ningnanmycin2->Plant_Cell Triggers Defense_Pathways Defense Signaling Pathways (SAR & ISR) Plant_Cell->Defense_Pathways Activates PR_Proteins Pathogenesis-Related (PR) Proteins Defense_Pathways->PR_Proteins Upregulates Enzymes Defense Enzymes (PAL, POD, SOD) Defense_Pathways->Enzymes Increases Activity Systemic_Resistance Systemic Resistance to TMV PR_Proteins->Systemic_Resistance Enzymes->Systemic_Resistance

Caption: Dual mechanism of action of Ningnanmycin against TMV.

TMV_IN_10_Mechanism TMV_IN_10 This compound Viral_CP Viral Coat Protein (CP) TMV_IN_10->Viral_CP Acts on TMV_Virion Intact TMV Virion TMV_Virion->Viral_CP Viral_RNA Viral RNA TMV_Virion->Viral_RNA Fragmentation Viral Fragmentation TMV_Virion->Fragmentation Leads to Viral_CP->Fragmentation Viral_RNA->Fragmentation

Caption: Proposed direct mechanism of this compound on TMV particles.

Experimental Workflow

Experimental_Workflow start Start: Selection of Antiviral Candidates (this compound, Ningnanmycin) in_vivo In Vivo Anti-TMV Assays (Half-Leaf Method) start->in_vivo protective Protective Assay in_vivo->protective curative Curative Assay in_vivo->curative inactivation Inactivation Assay in_vivo->inactivation data_analysis Data Analysis: Inhibition Rates & EC50 Calculation protective->data_analysis curative->data_analysis inactivation->data_analysis mechanism_study Mechanism of Action Studies data_analysis->mechanism_study western_blot Western Blot (CP Accumulation) mechanism_study->western_blot host_response Host Response Analysis (e.g., qPCR for defense genes) mechanism_study->host_response conclusion Conclusion: Comparative Efficacy & MoA western_blot->conclusion host_response->conclusion

Caption: General experimental workflow for comparing anti-TMV agents.

Conclusion

Both this compound and Ningnanmycin present as promising candidates for the control of Tobacco Mosaic Virus, with both compounds targeting the viral coat protein. Ningnanmycin is a well-established antiviral agent with a significant body of research supporting its dual-action mechanism of direct viral inhibition and induction of host systemic resistance. This dual action is a desirable trait in antiviral agrochemicals as it can provide more robust and durable protection.

The available information on this compound, while limited, indicates its potential as a direct-acting antiviral agent with a specific EC50 value. However, to fully assess its potential and to draw a comprehensive comparison with Ningnanmycin, further research is critically needed. Future studies should aim to elucidate the detailed mechanism of action of this compound, its efficacy in various in vivo and in vitro assays, and its potential to induce host defense responses. Such data will be invaluable for the scientific community in the ongoing search for effective and sustainable solutions for plant virus management.

References

Comparative Efficacy of TMV-IN-10 in Mitigating Tobacco Mosaic Virus (TMV) Infection in Various Nicotiana Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral agent TMV-IN-10 and its efficacy against the Tobacco Mosaic Virus (TMV) across different Nicotiana species. The performance of this compound is contrasted with other notable antiviral compounds, supported by experimental data from existing literature. This document is intended to serve as a resource for researchers engaged in the development of novel plant antiviral therapies.

Introduction to this compound

This compound is a synthetic derivative of arecoline, identified as a potent inhibitor of Tobacco Mosaic Virus. Its primary mechanism of action involves the disruption of the viral lifecycle, specifically by targeting the viral coat protein (CP)[1]. This interference leads to the fragmentation of the virus, thereby inhibiting its replication and spread within the host plant. The initial characterization of this compound has demonstrated a promising half-maximal effective concentration (EC50) of 146 µg/mL in preliminary assays[1]. This guide explores its potential application and comparative performance in key Nicotiana host species.

Mechanism of Action of Antiviral Compounds

The strategies to combat TMV infection in plants are diverse, with different compounds targeting various stages of the viral lifecycle.

  • This compound : This arecoline derivative acts directly on the TMV virion by inducing the fragmentation of its coat protein[1]. This disruption of the viral structure is a direct means of inactivation.

  • Ningnanmycin : A commercial antiviral agent, Ningnanmycin, functions as a biological control agent. Its mechanism is multifaceted, involving both direct inhibition of viral replication and the induction of the host plant's systemic resistance[2].

  • Zinc Oxide Nanoparticles (ZnONPs) : These nanoparticles exhibit a dual mode of action. They can directly interact with and damage TMV particles. Additionally, they have been shown to activate the plant's innate immune responses, leading to an upregulation of defense-related genes and phytohormones like salicylic acid (SA) and abscisic acid (ABA)[3].

  • Natural Products (e.g., Coumarins, Alkaloids) : Many plant-derived compounds have demonstrated anti-TMV activity. For instance, certain coumarins isolated from Nicotiana tabacum have shown potential in inhibiting the virus. Lycoricidine derivatives, a type of Amaryllidaceae alkaloid, have been found to not only have a protective effect but also to enhance the activities of defense-related enzymes in the host plant, such as PAL, POD, and SOD.

Comparative Antiviral Activity in Nicotiana Species

The following table summarizes the antiviral activity of this compound in comparison to other compounds across different Nicotiana species. The data for this compound is illustrative, based on its known potency, to provide a baseline for comparison in the absence of species-specific published studies.

CompoundTarget SpeciesAssay TypeEfficacy MetricReported ValueReference
This compound N/AIn vitroEC50146 µg/mL
(Illustrative)Nicotiana tabacumHalf-leaf, CurativeInhibition Rate~55% at 500 µg/mL-
(Illustrative)Nicotiana glutinosaLocal LesionInhibition Rate~60% at 500 µg/mL-
(Illustrative)Nicotiana benthamianaSystemic InfectionViral Load ReductionSignificant-
Ningnanmycin Nicotiana tabacumHalf-leaf, CurativeInhibition Rate51.2% at 500 µg/mL
Zinc Oxide NPs Nicotiana benthamianaFoliar SprayViral ReplicationMarkedly inhibited
Lycoricidine derivative (L1) Nicotiana tabacumHalf-leaf, ProtectiveInhibition Rate60.8% at 500 µg/mL
Lycoricidine derivative (L3) Nicotiana tabacumHalf-leaf, ProtectiveInhibition Rate62.0% at 500 µg/mL
Isoindolin-1-one (Compound 4) Nicotiana glutinosaHalf-leafInhibition Rate71.5% at 20 µM
Coumarin derivative (b21) Nicotiana tabacumIn vitroEC5054.2 mg/L

Experimental Protocols

The validation of antiviral compounds in Nicotiana species typically involves a series of standardized in vivo and in vitro assays.

Half-Leaf Method for Local Lesion Assay

This method is widely used to assess the protective, curative, and inactivating effects of antiviral compounds on TMV in local lesion hosts like Nicotiana glutinosa.

  • Plant Preparation : Nicotiana glutinosa plants are grown to the 5-6 leaf stage under controlled greenhouse conditions.

  • TMV Inoculation : A purified TMV solution (e.g., 30 µg/mL) is prepared in a phosphate buffer.

  • Compound Application :

    • Protective Assay : The test compound is applied to one half of a leaf, with the other half serving as a control (treated with solvent). After a set time (e.g., 24 hours), the entire leaf is mechanically inoculated with TMV.

    • Curative Assay : The entire leaf is first inoculated with TMV. After a set time (e.g., 30 minutes), the test compound is applied to one half of the leaf.

    • Inactivation Assay : The test compound is mixed with the TMV solution and incubated for a period (e.g., 30 minutes) before being applied to one half of a leaf. The other half is inoculated with a mixture of the virus and the solvent.

  • Data Collection : After 3-4 days, the number of local lesions on each half-leaf is counted. The inhibition rate is calculated as: Inhibition Rate (%) = [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Quantification of Viral Load

For systemic hosts like Nicotiana benthamiana and Nicotiana tabacum, the effect of the compound on viral accumulation is measured.

  • Sample Collection : Leaf tissue is collected from both treated and control plants at specified time points post-inoculation.

  • Protein Extraction : Total protein is extracted from the leaf samples.

  • ELISA Procedure : A double-antibody sandwich ELISA (DAS-ELISA) is performed using a specific antibody against the TMV coat protein to quantify the amount of viral antigen present in the samples.

  • Analysis : The optical density (OD) values are measured, which are proportional to the viral concentration.

  • RNA Extraction : Total RNA is extracted from the leaf tissues.

  • cDNA Synthesis : The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR : The abundance of a specific viral gene (e.g., the coat protein gene) is quantified using qPCR with specific primers. A host housekeeping gene is used for normalization.

  • Analysis : The relative viral RNA accumulation is calculated to determine the reduction in viral load in treated plants compared to controls.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for testing antiviral compounds and a key defense signaling pathway in Nicotiana species.

experimental_workflow cluster_plant_prep Plant Preparation cluster_treatment Treatment Application cluster_assay Antiviral Activity Assessment cluster_analysis Quantitative Analysis p1 Nicotiana Species Cultivation (N. glutinosa, N. tabacum, N. benthamiana) t1 Compound Application (this compound vs. Alternatives) p1->t1 t2 TMV Inoculation t1->t2 a1 Local Lesion Counting (Half-Leaf Assay) t2->a1 a2 Symptom Observation t2->a2 q1 ELISA (Viral Coat Protein Quantification) a1->q1 q2 RT-qPCR (Viral RNA Quantification) a1->q2 a2->q1 a2->q2 q3 Defense Gene Expression (PAL, PR-1) q1->q3 q2->q3

Caption: Experimental workflow for antiviral compound validation.

sa_pathway cluster_pathogen Pathogen Recognition cluster_signaling SA Signaling Cascade cluster_response Defense Response cluster_compound Compound Intervention tmv TMV Infection sa Salicylic Acid (SA) Accumulation tmv->sa Induces npr1 NPR1 Activation sa->npr1 tf Transcription Factors (e.g., TGA) npr1->tf pr Pathogenesis-Related (PR) Gene Expression (e.g., PR-1) tf->pr sar Systemic Acquired Resistance (SAR) pr->sar compound Antiviral Compounds (e.g., ZnONPs, Ningnanmycin) compound->sa Modulates compound->pr Modulates

Caption: Salicylic acid (SA) signaling pathway in plant defense.

Conclusion

This compound presents a promising avenue for the development of new antiviral treatments for TMV in Nicotiana and other susceptible plant species due to its direct action on the viral coat protein. While further studies are required to validate its efficacy across a range of Nicotiana species and compare it directly with existing treatments under field conditions, its initial characterization suggests it could be a valuable tool in an integrated pest management strategy. The experimental protocols and comparative data provided in this guide offer a framework for the continued evaluation of this compound and other novel antiviral candidates. The modulation of plant defense pathways, particularly the salicylic acid and jasmonic acid signaling cascades, remains a critical area of investigation for the development of broad-spectrum and durable resistance against viral pathogens.

References

Comparative Analysis of TMV-IN-10: Evaluating Potential Cross-Reactivity Against Tobamoviruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral agent TMV-IN-10, focusing on its known activity against Tobacco Mosaic Virus (TMV) and its potential cross-reactivity with other significant tobamoviruses. This document is intended to be a valuable resource for researchers in plant virology and professionals engaged in the development of novel antiviral compounds.

Introduction to this compound and the Tobamovirus Genus

This compound is an arecoline derivative that has demonstrated antiviral activity against Tobacco Mosaic Virus (TMV)[1]. Its mechanism of action involves targeting the viral coat protein (CP), leading to the fragmentation of the virus particles[1]. Tobamoviruses are a genus of plant viruses that includes several economically important pathogens affecting a wide range of crops. Besides TMV, other notable members include Tomato Mosaic Virus (ToMV), Pepper Mild Mottle Virus (PMMoV), and Cucumber Green Mottle Mosaic Virus (CGMMV). Given that this compound targets the coat protein, a key structural and functional component of the virus, its efficacy against other tobamoviruses is a critical question for its broader application in agriculture.

Postulated Cross-Reactivity Based on Coat Protein Homology

The potential for this compound to exhibit cross-reactivity against other tobamoviruses is hypothesized based on the degree of amino acid sequence similarity in the coat protein across different species within the genus. A high degree of homology in the coat protein sequence may suggest that the binding site for this compound is conserved, potentially allowing the compound to exert a similar disruptive effect on the virions of other tobamoviruses.

An alignment of the coat protein amino acid sequences of TMV, ToMV, PMMoV, and CGMMV reveals regions of significant conservation interspersed with variable regions. The table below summarizes the approximate pairwise sequence identity of the coat proteins between TMV and other selected tobamoviruses.

Virus Comparison Approximate Coat Protein Sequence Identity (%)
TMV vs. ToMV80-90%
TMV vs. PMMoV60-70%
TMV vs. CGMMV50-60%

Note: The exact percentage of identity can vary depending on the specific viral isolates and the alignment algorithm used.

The high degree of similarity between the coat proteins of TMV and ToMV suggests a strong possibility of cross-reactivity for this compound. While the homology with PMMoV and CGMMV is lower, conserved domains within the coat protein could still present viable targets for the compound. Further empirical testing is required to validate this hypothesis.

Performance Data of this compound against Tobacco Mosaic Virus (TMV)

The following table summarizes the known in vitro efficacy of this compound against Tobacco Mosaic Virus.

Compound Target Virus Assay Type EC50 Reference
This compoundTobacco Mosaic Virus (TMV)In vitro146 µg/mL[1]

Experimental Protocols for Assessing Antiviral Activity

To empirically determine the cross-reactivity of this compound, standardized antiviral assays are essential. Below are detailed protocols for two common methods used in plant virology, which can be adapted to test this compound against a panel of tobamoviruses.

Half-Leaf Method for In Vivo Antiviral Activity

This method is a widely used technique to assess the protective, curative, and inactivating effects of a compound against a virus in a plant model.

Materials:

  • Healthy Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc plants (local lesion hosts for many tobamoviruses) at the 5-6 leaf stage.

  • Purified preparations of TMV, ToMV, PMMoV, and CGMMV.

  • This compound solution at various concentrations.

  • Inoculation buffer (e.g., 0.01 M phosphate buffer, pH 7.0).

  • Carborundum powder (600 mesh).

  • Sterile cotton swabs.

Procedure:

  • Virus Inoculum Preparation: Dilute the purified virus preparations in inoculation buffer to a concentration that produces a countable number of local lesions (typically 50-100 lesions per half-leaf).

  • Plant Inoculation:

    • Protective Assay: Gently dust the upper surface of a leaf with carborundum powder. Using a sterile cotton swab, apply the this compound solution to the left half of the leaf. After a designated time (e.g., 2 hours), inoculate the entire leaf with the virus inoculum.

    • Curative Assay: Inoculate the entire leaf with the virus inoculum. After a designated time (e.g., 24 hours), apply the this compound solution to the left half of the leaf.

    • Inactivation Assay: Mix the virus inoculum with the this compound solution and incubate for a specific period (e.g., 30 minutes) before inoculating the left half of a leaf. The right half is inoculated with the virus inoculum mixed with a control solution (lacking this compound).

  • Incubation: Maintain the inoculated plants in a controlled environment (e.g., 25°C, 16h light/8h dark photoperiod).

  • Data Collection: After 3-4 days, count the number of local lesions on both the treated (left) and control (right) halves of the leaves.

  • Calculation of Inhibition Rate:

    • Inhibition Rate (%) = [(C - T) / C] x 100

    • Where C is the average number of lesions on the control half-leaves, and T is the average number of lesions on the treated half-leaves.

Quantitative Real-Time PCR (RT-qPCR) for Viral Load Assessment

This method provides a more precise quantification of viral RNA in plant tissues, allowing for a more accurate determination of antiviral efficacy.

Materials:

  • Plant tissue samples from treated and control plants.

  • Total RNA extraction kit.

  • Reverse transcription kit.

  • qPCR instrument and reagents (e.g., SYBR Green or probe-based).

  • Primers and probes specific for the coat protein gene of each target tobamovirus (TMV, ToMV, PMMoV, CGMMV).

  • Reference gene primers (e.g., for actin or 18S rRNA) for normalization.

Procedure:

  • Sample Collection and RNA Extraction: Collect leaf discs from both this compound treated and untreated (control) plants at specific time points post-inoculation. Extract total RNA using a suitable kit following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for the coat protein gene of the target tobamovirus and a reference gene.

  • Data Analysis: Determine the cycle threshold (Ct) values for both the target virus and the reference gene. Calculate the relative viral load using the ΔΔCt method. The reduction in viral load in the treated samples compared to the control samples indicates the antiviral activity of this compound.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship of this compound's mechanism of action.

Experimental_Workflow cluster_preparation Preparation cluster_assay Antiviral Assays cluster_analysis Data Analysis virus Virus Inoculum (TMV, ToMV, PMMoV, CGMMV) half_leaf Half-Leaf Assay (Protective, Curative, Inactivation) virus->half_leaf rt_qpcr RT-qPCR Assay virus->rt_qpcr compound This compound Solutions compound->half_leaf compound->rt_qpcr plants Nicotiana glutinosa Plants plants->half_leaf plants->rt_qpcr lesion_count Local Lesion Counting half_leaf->lesion_count viral_load Viral Load Quantification rt_qpcr->viral_load ec50 EC50 Determination lesion_count->ec50 viral_load->ec50

Caption: Workflow for assessing the cross-reactivity of this compound.

Mechanism_of_Action TMV_IN_10 This compound Coat_Protein Viral Coat Protein (CP) TMV_IN_10->Coat_Protein Targets Tobamovirus Intact Tobamovirus (e.g., TMV, ToMV) Tobamovirus->Coat_Protein composed of Viral_RNA Viral RNA Tobamovirus->Viral_RNA encapsidates Fragmented_Virion Fragmented Virion Coat_Protein->Fragmented_Virion Disruption leads to Viral_RNA->Fragmented_Virion Released from Inhibition Inhibition of Systemic Infection Fragmented_Virion->Inhibition

Caption: Postulated mechanism of this compound leading to viral inactivation.

Conclusion

This compound presents a promising antiviral agent against Tobacco Mosaic Virus by targeting its coat protein. The significant sequence homology of the coat protein among various tobamoviruses, particularly between TMV and ToMV, provides a strong rationale for investigating the cross-reactivity of this compound. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the antiviral spectrum of this compound and other novel compounds. Such studies are imperative for the development of broad-spectrum antiviral strategies to protect a wide range of agricultural crops from the devastating effects of tobamovirus infections.

References

Independent Analysis of TMV-IN-10 Efficacy in Tobacco Mosaic Virus Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an objective comparison of the anti-viral compound TMV-IN-10 against other inhibitors of the Tobacco Mosaic Virus (TMV). The focus is on the half-maximal effective concentration (EC50), a key indicator of a compound's potency. This document is intended for researchers, scientists, and professionals in the field of drug development and plant pathology.

Executive Summary

This compound is an arecoline derivative that has demonstrated anti-TMV activity by targeting the viral coat protein, leading to viral fragmentation. The reported EC50 value for this compound is 146 µg/mL. This guide presents a comparative analysis of this value against other compounds with similar mechanisms of action. A significant finding of this review is the current lack of publicly available independent verification of the EC50 value for this compound. The data presented relies on the initial published findings. Detailed experimental protocols for determining EC50 values are provided to facilitate independent verification and comparative studies.

Comparative Analysis of Anti-TMV Compounds

The following table summarizes the EC50 values of this compound and a selection of other compounds known to inhibit Tobacco Mosaic Virus. The compounds are categorized by their general chemical class or proposed mechanism of action where available.

Compound NameChemical Class/Mechanism of ActionEC50 (µg/mL)Reference
This compound Arecoline derivative; Viral Coat Protein Destabilizer 146 [1]
Compound H101,3,4-Oxadiazole derivative43.9[2]
Compound H51,3,4-Oxadiazole derivative58.9[2]
Compound H161,3,4-Oxadiazole derivative60.5[2]
Compound Z28Hydrazide-hydrazone derivative38.7[2]
RibavirinGuanosine analog138.3
NingnanmycinCytosine nucleoside peptide39.2 - 296.0

Note: The EC50 values for Ningnanmycin can vary significantly depending on the specific experimental conditions and the type of activity being measured (e.g., curative, protective).

Mechanism of Action: Targeting TMV Coat Protein Assembly

This compound exerts its antiviral effect by interfering with the structural integrity of the Tobacco Mosaic Virus. The primary target is the viral coat protein (CP), which under normal conditions self-assembles around the viral RNA to form a stable, rod-like virion. This compound is reported to act on the CP, causing fragmentation of the virus particle. This disruption prevents the virus from effectively protecting its genetic material and infecting host cells.

The following diagram illustrates the general process of TMV assembly, which is the target of this compound's inhibitory action.

TMV_Assembly_Pathway cluster_assembly TMV Assembly cluster_inhibition Inhibition by this compound CP_Monomers Coat Protein (CP) Monomers CP_Disks CP Aggregates (e.g., 20S Disks) CP_Monomers->CP_Disks Self-assembly Nucleation Nucleation Complex (Disk + RNA) CP_Disks->Nucleation RNA_Initiation Viral RNA with Origin of Assembly (OAS) RNA_Initiation->Nucleation Elongation Rod Elongation Nucleation->Elongation Addition of CP disks Virion Mature TMV Virion Elongation->Virion Fragmentation Viral Fragmentation Virion->Fragmentation TMV_IN_10 This compound TMV_IN_10->Fragmentation

Caption: TMV assembly pathway and the inhibitory action of this compound.

Experimental Protocols

To facilitate independent verification and comparative studies, detailed methodologies for key experiments are provided below.

Determination of EC50 using the Half-Leaf Method

The half-leaf method is a common in vivo assay to determine the antiviral activity of a compound against TMV.

1. Plant Preparation:

  • Use tobacco plants (e.g., Nicotiana tabacum L. cv. K326) of a consistent age and size.

  • The plants should be grown in a controlled environment (e.g., greenhouse with regulated temperature, humidity, and light).

2. Virus Inoculation:

  • Prepare a purified TMV solution at a known concentration (e.g., 50 µg/mL) in a phosphate buffer.

  • Lightly dust one half of a leaf with carborundum to create micro-wounds.

  • Using a sterile swab, gently rub the TMV solution onto the dusted half of the leaf. This half will serve as the control.

3. Compound Application:

  • Prepare a series of dilutions of the test compound (e.g., this compound) in a suitable solvent.

  • For a curative activity assay , apply the compound solutions to the virus-inoculated half-leaf at a set time post-inoculation (e.g., 24 hours).

  • For a protective activity assay , apply the compound solutions to the other half of the leaf before virus inoculation.

  • The other half of the leaf, which is not treated with the compound, serves as the control.

4. Observation and Data Collection:

  • Keep the plants in the controlled environment for 3-5 days.

  • Count the number of local lesions that appear on both the treated and untreated halves of the leaf.

5. Calculation of Inhibition Rate and EC50:

  • Calculate the inhibition rate for each concentration using the formula: Inhibition Rate (%) = [(C - T) / C] * 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.

  • Plot the inhibition rate against the logarithm of the compound concentration.

  • Use a suitable statistical software (e.g., GraphPad Prism) to perform a non-linear regression (sigmoidal dose-response curve) to determine the EC50 value, which is the concentration that causes 50% inhibition of lesion formation.

Generalized Experimental Workflow for EC50 Determination

The following diagram outlines a typical workflow for determining the EC50 value of an antiviral compound.

EC50_Workflow Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Prepare_Virus Prepare Virus Inoculum Start->Prepare_Virus Apply_Compound Apply Compound Dilutions to Host System Prepare_Compound->Apply_Compound Inoculate_Host Inoculate Host System (e.g., Tobacco Leaves) Prepare_Virus->Inoculate_Host Inoculate_Host->Apply_Compound Incubate Incubate under Controlled Conditions Apply_Compound->Incubate Observe Observe and Quantify Viral Effect (e.g., Lesions) Incubate->Observe Calculate_Inhibition Calculate Percent Inhibition for each Concentration Observe->Calculate_Inhibition Plot_Data Plot Inhibition vs. Log(Concentration) Calculate_Inhibition->Plot_Data Calculate_EC50 Perform Non-linear Regression to Determine EC50 Plot_Data->Calculate_EC50 End End Calculate_EC50->End

Caption: A generalized experimental workflow for EC50 determination.

Conclusion

This compound presents a potential avenue for the control of Tobacco Mosaic Virus, with a reported EC50 of 146 µg/mL and a mechanism targeting the viral coat protein. However, the absence of independent verification of this EC50 value highlights the need for further research to substantiate its efficacy. The provided protocols and comparative data serve as a resource for researchers to conduct their own evaluations and contribute to a more comprehensive understanding of this compound's potential in plant protection.

References

Comparative Analysis of TMV-IN-10 and Ribavirin on Tobacco Mosaic Virus Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-viral efficacy of TMV-IN-10 and Ribavirin against Tobacco Mosaic Virus (TMV) replication. The information presented is based on available experimental data to assist researchers in making informed decisions for future studies and potential agricultural applications.

Executive Summary

Tobacco Mosaic Virus (TMV) is a significant plant pathogen causing substantial economic losses in a wide range of crops. The development of effective antiviral agents is crucial for managing TMV infections. This guide analyzes two such compounds: this compound, a novel arecoline derivative, and Ribavirin, a broad-spectrum antiviral agent.

This compound demonstrates potent anti-TMV activity by targeting the viral coat protein (CP), leading to the fragmentation of the virus. In contrast, Ribavirin is understood to inhibit an early stage of TMV replication, likely by interfering with the capping of viral RNA. This comparative analysis presents their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation

The following table summarizes the quantitative data on the anti-TMV activity of this compound and Ribavirin.

CompoundEC₅₀ (µg/mL)Inactivation Effect (%)Protective Effect (%)Curative Effect (%)Reference
This compound146Not ReportedNot ReportedNot Reported[1]
Ribavirin138.350.852.348.6[2][3]

Note: The inactivation, protective, and curative effects for Ribavirin were determined at a concentration of 500 µg/mL.[2] EC₅₀ values represent the concentration of the compound that inhibits 50% of the viral activity. A lower EC₅₀ value indicates higher potency.

Mechanism of Action

The two compounds exhibit distinct mechanisms in their inhibition of TMV replication.

This compound: This arecoline derivative is reported to act on the viral coat protein (CP) of TMV.[1] This interaction is believed to cause the fragmentation of the virus particles, thereby preventing successful infection and replication.

Ribavirin: Ribavirin's mode of action against TMV targets an early phase of the viral replication cycle. It is suggested that Ribavirin triphosphate, the active form of the drug, inhibits the capping of viral RNAs. This prevention of the 5' cap structure on the viral RNA interferes with its stability and translation, thus halting the replication process.

Experimental Protocols

The evaluation of the anti-TMV activity of these compounds typically involves the half-leaf local lesion assay . This standard method allows for the quantification of viral infectivity and the efficacy of antiviral compounds.

Half-Leaf Local Lesion Assay

This assay is a reliable technique for assessing the direct effect of a compound on the virus, its ability to protect the host plant from infection, and its capacity to treat an existing infection.

Materials and Reagents:

  • Test Compound: this compound or Ribavirin

  • Positive Control: A known anti-TMV agent (e.g., Ningnanmycin)

  • Negative (Mock) Control: Solution containing the solvent used for the test compound.

  • TMV Inoculum: Purified TMV from infected tobacco leaves.

  • Host Plant: Nicotiana glutinosa or other susceptible host plants that form local lesions.

  • Inoculation Buffer: Typically a phosphate buffer.

  • Carborundum: A fine abrasive to facilitate mechanical inoculation.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • From the stock solution, prepare the desired final concentration (e.g., 500 µg/mL) by diluting with the inoculation buffer. Ensure the final solvent concentration is not phytotoxic.

  • Inoculation and Treatment: The assay can be performed in three ways to evaluate different effects:

    • Inactivation Effect: Mix the TMV inoculum with the test compound solution and incubate at room temperature for a set period (e.g., 30 minutes). The left half of a Nicotiana glutinosa leaf is then inoculated with this mixture, while the right half is inoculated with a mixture of TMV and the negative control solution.

    • Protective Effect: The test compound solution is first applied to the left half of the leaf. After a specific time, both the left and right halves of the leaf are inoculated with the TMV inoculum.

    • Curative Effect: The entire leaf is first inoculated with the TMV inoculum. After a set period (e.g., 2 hours), the test compound solution is applied to the left half of the leaf, and the negative control solution is applied to the right half.

  • Incubation and Lesion Counting:

    • After inoculation, the plants are maintained in a controlled environment (e.g., greenhouse) for 2-3 days to allow for the development of local lesions.

    • The number of local lesions on both the treated and control halves of the leaves are counted.

  • Calculation of Inhibition Rate:

    • The percentage of inhibition is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100 Where:

      • C = average number of lesions on the control half-leaves

      • T = average number of lesions on the treated half-leaves

Visualizations

Experimental Workflow: Half-Leaf Local Lesion Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prep_solutions Prepare Test Compound and Control Solutions inactivation Inactivation Assay: Mix TMV + Compound prep_solutions->inactivation protection Protective Assay: Apply Compound, then TMV prep_solutions->protection curative Curative Assay: Apply TMV, then Compound prep_solutions->curative prep_inoculum Prepare TMV Inoculum prep_inoculum->inactivation prep_inoculum->protection prep_inoculum->curative inoculate Inoculate Nicotiana glutinosa (Half-Leaf Method) inactivation->inoculate Inactivation protection->inoculate Protective curative->inoculate Curative incubate Incubate Plants (2-3 days) inoculate->incubate count Count Local Lesions incubate->count calculate Calculate Inhibition Rate count->calculate

Caption: Workflow of the half-leaf local lesion assay for anti-TMV activity.

Signaling Pathway: Proposed Mechanisms of Action

G cluster_tmv_in_10 This compound cluster_ribavirin Ribavirin tmv_in_10 This compound cp TMV Coat Protein (CP) tmv_in_10->cp Acts on fragmentation Virus Fragmentation cp->fragmentation Leads to ribavirin Ribavirin rna_capping Viral RNA Capping ribavirin->rna_capping Inhibits replication_inhibition Replication Inhibition rna_capping->replication_inhibition Prevents

Caption: Proposed mechanisms of TMV replication inhibition.

References

Evaluating TMV-IN-10 in the Landscape of Tobacco Mosaic Virus Prevention: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of TMV-IN-10, a novel arecoline derivative, for the prevention of Tobacco Mosaic Virus (TMV) spread, contextualized within the broader spectrum of available antiviral strategies. This document is intended for researchers, scientists, and drug development professionals, offering a succinct overview of current data, experimental methodologies, and the mechanistic underpinnings of various TMV control methods.

Introduction to this compound

This compound is a synthetic arecoline derivative containing a 1,3,4-oxadiazole structure. Preliminary in vitro studies have identified its potential as an anti-TMV agent. Its mechanism of action is reported to involve targeting the viral coat protein (CP), leading to the fragmentation of the virus particles. This disruption of the viral structure is a key strategy in inhibiting viral replication and spread.

Comparative Efficacy of TMV Prevention Strategies

The long-term effectiveness of any anti-TMV strategy is crucial for practical application in agricultural settings. While field data for this compound is not yet publicly available, this section compares its reported in vitro efficacy with established and emerging TMV prevention methods.

Table 1: Quantitative Comparison of Anti-TMV Agents
Treatment Category Reported Efficacy Data Type Notes
This compound Synthetic CompoundEC50 = 146 µg/mL[1]In vitroData on long-term protective or curative effects is not yet available.
Ningnanmycin Commercial VirucideCurative Effect (in vivo): ~51.2% at 500 µg/mLIn vivo (Half-leaf)A common benchmark in antiviral studies.
Ribavirin Commercial VirucideCurative Effect (in vivo): ~48.6% at 500 µg/mLIn vivo (Half-leaf)Another frequently used positive control in research.
Bacillus amyloliquefaciens Biological ControlUp to 90% reduction in TMV accumulationGreenhouseInduces systemic resistance in the host plant.
Bougainvillea spectabilis extract Botanical Extract62% reduction in local lesionsIn vitroDemonstrates the potential of natural products.
Milk (20% solution) SanitationProtects healthy plants for up to 10 days[2]Greenhouse/FieldInactivates TMV on contact; requires reapplication.[2]
10% Bleach Solution SanitationEffective disinfectant for tools and surfaces[3]Lab/GreenhouseA standard sanitation practice to prevent mechanical transmission.[3]

Experimental Protocols

Standardized evaluation of anti-TMV compounds is critical for comparative analysis. The following outlines a common methodology for assessing antiviral efficacy.

Half-Leaf Local Lesion Assay

This widely used method quantifies the protective, curative, and inactivation effects of a compound against TMV.

Objective: To determine the percentage reduction in TMV-induced local lesions on a host plant (e.g., Nicotiana tabacum L. cv. K326) following treatment with a test compound.

Materials:

  • TMV-susceptible host plants

  • Purified TMV inoculum

  • Test compound (e.g., this compound)

  • Positive control (e.g., Ningnanmycin)

  • Phosphate buffer

  • Carborundum (abrasive)

Procedure:

  • Plant Preparation: Cultivate healthy, uniform host plants to the 5-6 leaf stage.

  • Inoculum Preparation: Prepare a standardized concentration of TMV in phosphate buffer.

  • Treatment Application:

    • Protective Effect: The test compound is applied to the left half of the leaves. After a set period (e.g., 24 hours), the entire leaf is inoculated with TMV. The right half serves as a control.

    • Curative Effect: The entire leaf is first inoculated with TMV. After a set period (e.g., 2 hours), the test compound is applied to the left half of the leaves. The right half serves as a control.

    • Inactivation Effect: The test compound is mixed with the TMV inoculum and incubated for a set period (e.g., 30 minutes). This mixture is then applied to the left half of the leaves. A mixture of TMV and solvent is applied to the right half as a control.

  • Inoculation: Gently rub the respective solutions onto the leaf halves, using carborundum as an abrasive.

  • Incubation and Observation: Maintain the plants under controlled greenhouse conditions for 3-4 days.

  • Data Collection: Count the number of local lesions on both the treated and control halves of the leaves.

  • Calculation: Inhibition Rate (%) = [ (Number of lesions on control half - Number of lesions on treated half) / Number of lesions on control half ] x 100

Visualizing Mechanisms and Workflows

Understanding the underlying biological pathways and experimental processes is facilitated by visual diagrams.

TMV_Infection_and_Inhibition cluster_0 TMV Infection Pathway cluster_1 This compound Mechanism TMV Particle TMV Particle Host Cell Entry Host Cell Entry TMV Particle->Host Cell Entry Mechanical Transmission Viral RNA Release Viral RNA Release Host Cell Entry->Viral RNA Release Replication Replication Viral RNA Release->Replication Host Ribosomes Assembly Assembly Replication->Assembly Viral CP New Virions New Virions Assembly->New Virions Cell-to-Cell Spread Cell-to-Cell Spread New Virions->Cell-to-Cell Spread TMV_IN_10 TMV_IN_10 Viral CP Target Viral CP Target TMV_IN_10->Viral CP Target Binds to Viral Fragmentation Viral Fragmentation Viral CP Target->Viral Fragmentation Induces Viral Fragmentation->Assembly Inhibits

Caption: TMV infection cycle and the inhibitory action of this compound.

Half_Leaf_Assay_Workflow Plant Cultivation Plant Cultivation Treatment Application Treatment Application Plant Cultivation->Treatment Application Protective Protective Treatment Application->Protective Curative Curative Treatment Application->Curative Inactivation Inactivation Treatment Application->Inactivation TMV Inoculation TMV Inoculation Protective->TMV Inoculation Curative->TMV Inoculation Inoculate before treatment Inactivation->TMV Inoculation Mix with inoculum Incubation Incubation TMV Inoculation->Incubation Lesion Counting Lesion Counting Incubation->Lesion Counting Data Analysis Data Analysis Lesion Counting->Data Analysis

Caption: Workflow of the half-leaf local lesion assay for antiviral evaluation.

Conclusion and Future Directions

This compound demonstrates promising in vitro activity against Tobacco Mosaic Virus by targeting its coat protein. However, a comprehensive evaluation of its long-term effectiveness in preventing TMV spread requires further investigation through greenhouse and field trials. Comparative studies that include this compound alongside a broader range of control agents, including biologicals and established chemical treatments, will be necessary to ascertain its practical utility in an integrated pest management program. Future research should focus on the stability, phytotoxicity, and optimal application methods for this compound to fully assess its potential as a viable tool for TMV control.

References

Assessing the Specificity of TMV-IN-10's Interaction with the TMV Coat Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel hypothetical inhibitor, TMV-IN-10, against known compounds interacting with the Tobacco Mosaic Virus (TMV) coat protein (CP). The focus is on the specificity of these interactions, a critical parameter in the development of effective antiviral agents. The data presented for this compound is hypothetical and serves to illustrate its potential profile in comparison to existing molecules.

Introduction to TMV Coat Protein as a Drug Target

The Tobacco Mosaic Virus coat protein is a crucial component of the viral life cycle, involved in encapsidating the viral RNA, facilitating systemic movement within the host plant, and protecting the genome from degradation. Its self-assembly into a helical rod structure is a key process for viral replication and infectivity.[1][2] Molecules that can interfere with the structure, function, or assembly of the TMV CP are therefore promising candidates for antiviral therapies.[3][4] The specificity of such interactions is paramount to minimize off-target effects and ensure potent antiviral activity.

Comparative Analysis of Inhibitor Specificity

To assess the specificity of this compound, we compare its hypothetical binding profile with that of other known TMV CP inhibitors: BQX, DFL, ATF, and NNM.[3] The following table summarizes the key quantitative data for these compounds.

CompoundTargetBinding Affinity (Kd, µM)Stoichiometry (N)Enthalpy (ΔH, kcal/mol)Entropy (ΔS, cal/mol/deg)Notes on Specificity/Mechanism
This compound (Hypothetical) TMV CP (Disk form)0.51:1-12.5-15.2High specificity for the assembled disk form; inhibits helical rod formation.
BQX TMV CP (Disk form)15.2 ± 1.20.98 ± 0.05-8.5 ± 0.3-5.8 ± 0.2Binds to the CP disk, but does not cause disassembly.
DFL TMV CP (Disk form)22.1 ± 1.81.02 ± 0.06-7.2 ± 0.4-2.1 ± 0.1Interacts with the CP disk without causing significant structural changes.
ATF TMV CP (Disk form)8.9 ± 0.91.95 ± 0.1-9.8 ± 0.5-8.7 ± 0.3Causes disassembly of the TMV CP disk into dimers.
NNM TMV CP (Disk form)5.4 ± 0.62.88 ± 0.2-11.2 ± 0.6-12.4 ± 0.4Induces the disassembly of the TMV CP disk into trimers.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the binding specificity and affinity of compounds to the TMV coat protein.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Protein Preparation: Purified TMV coat protein is induced to form four-layer aggregate disks by incubation in 10 mM sodium phosphate and 100 mM sodium chloride solution (pH 7.2) at 295 K for 24 hours. The formation of disks is confirmed by Size Exclusion Chromatography (SEC) and Native-PAGE.

  • Ligand Preparation: The inhibitor (e.g., this compound) is dissolved in the same buffer as the protein to a final concentration of 1 mM.

  • Titration: The ITC instrument is equilibrated at 25°C. The sample cell is filled with the TMV CP disk solution (e.g., 50 µM), and the injection syringe is filled with the inhibitor solution. A series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution are performed.

  • Data Analysis: The heat released or absorbed after each injection is measured and plotted against the molar ratio of the inhibitor to the protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Size Exclusion Chromatography (SEC)

SEC is used to analyze the size and assembly state of the TMV CP in the presence and absence of inhibitors.

  • Column: A Superdex 200 Increase 10/300 GL column (or equivalent) is equilibrated with 10 mM sodium phosphate and 100 mM sodium chloride solution (pH 7.2).

  • Sample Preparation: TMV CP disks (e.g., 1 mg/mL) are incubated with or without the inhibitor at various molar ratios for a specified time (e.g., 2 hours) at 25°C.

  • Chromatography: The samples are injected into the column, and the elution profile is monitored by UV absorbance at 280 nm.

  • Analysis: Changes in the retention time of the protein peak indicate changes in its size and assembly state. A shift to a longer retention time suggests disassembly into smaller oligomers.

Native Polyacrylamide Gel Electrophoresis (Native-PAGE)

Native-PAGE is used to visualize the different assembly states of the TMV CP under non-denaturing conditions.

  • Gel Preparation: A 4-12% gradient native polyacrylamide gel is prepared.

  • Sample Preparation: TMV CP disks are incubated with inhibitors as described for SEC. A non-denaturing loading dye is added to the samples.

  • Electrophoresis: The samples are run on the gel at a constant voltage in a cold room or on ice to minimize protein denaturation.

  • Visualization: The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands corresponding to different assembly states (e.g., disks, rods, oligomers).

Visualizing Molecular Interactions and Experimental Workflow

To better understand the processes involved in assessing inhibitor specificity, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_exp Binding & Specificity Assays cluster_analysis Data Analysis & Interpretation P Purified TMV Coat Protein D TMV CP Disks (Self-assembly) P->D I Inhibitor (e.g., this compound) ITC Isothermal Titration Calorimetry (ITC) I->ITC SEC Size Exclusion Chromatography (SEC) I->SEC PAGE Native-PAGE I->PAGE D->ITC D->SEC D->PAGE Thermo Thermodynamic Parameters (Kd, n, ΔH, ΔS) ITC->Thermo Assembly Assembly State Analysis (Disks, Oligomers) SEC->Assembly PAGE->Assembly Specificity Specificity Assessment Thermo->Specificity Assembly->Specificity

Caption: Experimental workflow for assessing inhibitor-TMV CP interaction.

molecular_interaction cluster_tmv TMV Life Cycle cluster_inhibitor Inhibitor Action CP_Monomer CP Monomers CP_Disk CP Disks CP_Monomer->CP_Disk Self-assembly Virion Assembled Virion (Helical Rod) CP_Disk->Virion Disassembly Disassembly CP_Disk->Disassembly Inhibited by This compound Viral_RNA Viral RNA Viral_RNA->Virion Encapsidation TMV_IN_10 This compound TMV_IN_10->CP_Disk Binds with high specificity Disassembly->CP_Monomer

Caption: Proposed mechanism of this compound interaction with TMV CP.

Conclusion

The comparative data, though hypothetical for this compound, highlights the importance of assessing not just the binding affinity but also the specific structural consequences of inhibitor binding to the TMV coat protein. A compound like the hypothetical this compound, with high affinity and a specific disruptive effect on the disk structure, would represent a significant advancement in the development of anti-TMV agents. The experimental protocols outlined provide a robust framework for the characterization of such inhibitors, enabling a detailed understanding of their mechanism of action and specificity. This knowledge is crucial for the rational design of new and more effective viral inhibitors.

References

Head-to-head comparison of TMV-IN-10 with other commercial plant antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The control of plant viral diseases is a significant challenge in agriculture and horticulture. While numerous strategies are employed, the use of antiviral compounds remains a key area of research and development. This guide provides a head-to-head comparison of TMV-IN-10, an arecoline derivative with reported anti-Tobamovirus activity, against established commercial plant antivirals: Ningnanmycin, Dufulin, and Ribavirin. This comparison is based on publicly available experimental data to assist researchers in making informed decisions for their antiviral research programs.

Executive Summary

This compound demonstrates a distinct mechanism of action by directly targeting the Tobacco Mosaic Virus (TMV) coat protein, leading to viral fragmentation. While direct comparative studies are limited, available data suggests its potential as a potent antiviral agent. Commercial antivirals like Ningnanmycin and Dufulin primarily function by inducing systemic resistance in the host plant, a different but effective approach. Ribavirin, a broad-spectrum antiviral, inhibits viral RNA synthesis. The choice of antiviral agent will depend on the specific research goals, whether it be direct viral inhibition or the modulation of host defense responses.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and its commercial counterparts. It is important to note that the data is sourced from different studies and direct, side-by-side comparisons were not available. Therefore, these values should be interpreted with consideration of the varying experimental conditions.

Table 1: In Vitro and In Vivo Efficacy Against Tobacco Mosaic Virus (TMV)

CompoundAssay TypeConcentrationEfficacySource
This compound Not Specified146 µg/mLEC50[1]
Ningnanmycin Half-leaf method (in vivo)500 µg/mL51.2% (Curative)
Half-leaf method (in vivo)500 µg/mL53.8% (Curative)[2]
Half-leaf method (in vivo)500 µg/mL62.6% (Protective)[2]
Half-leaf method (in vivo)500 µg/mL78.8% (Inactivation)[2]
Dufulin Not SpecifiedNot SpecifiedHigh efficacy[3]
Ribavirin Half-leaf method (in vivo)500 µg/mL42.6% (Curative)
Half-leaf method (in vivo)500 µg/mL45.8% (Protective)
Half-leaf method (in vivo)500 µg/mL54.5% (Inactivation)

Note: EC50 (Half maximal effective concentration) for this compound indicates the concentration required to inhibit 50% of the viral activity. For other compounds, efficacy is presented as the percentage of inhibition observed at a fixed concentration.

Mechanisms of Action

The antiviral compounds discussed employ different strategies to combat viral infections. Understanding these mechanisms is crucial for designing experiments and interpreting results.

This compound: This arecoline derivative acts directly on the Tobacco Mosaic Virus by targeting its coat protein (CP). This interaction leads to the fragmentation of the virus particles, thereby inhibiting their ability to infect host cells.

Ningnanmycin: This antibiotic exhibits a dual mechanism of action. It can directly interfere with the assembly of the TMV coat protein. Additionally, it induces systemic acquired resistance (SAR) in the host plant by activating multiple defense signaling pathways.

Dufulin: Similar to Ningnanmycin, Dufulin's primary mode of action is the induction of systemic acquired resistance (SAR) in plants. It achieves this by activating the harpin binding protein-1 (HrBP1), which in turn triggers the salicylic acid (SA) signaling pathway, leading to a broad-spectrum antiviral response within the plant.

Ribavirin: A synthetic nucleoside analog, Ribavirin interferes with the replication of a broad range of plant viruses. Its proposed mechanism of action involves the inhibition of viral RNA synthesis and the capping of viral mRNA, which are essential steps in the viral life cycle.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures, the following diagrams are provided in DOT language.

antiviral_mechanisms cluster_direct Direct Antiviral Action cluster_indirect Host-Mediated Resistance cluster_replication Replication Inhibition TMV_IN_10 This compound TMV_CP TMV Coat Protein TMV_IN_10->TMV_CP Targets Viral_Fragmentation Viral Fragmentation TMV_CP->Viral_Fragmentation Leads to Ningnanmycin Ningnanmycin SA_Pathway Salicylic Acid Signaling Pathway Ningnanmycin->SA_Pathway Induces Dufulin Dufulin HrBP1 HrBP1 Dufulin->HrBP1 Activates HrBP1->SA_Pathway Triggers SAR Systemic Acquired Resistance (SAR) SA_Pathway->SAR Ribavirin Ribavirin Viral_RNA_Synth Viral RNA Synthesis & mRNA Capping Ribavirin->Viral_RNA_Synth Inhibits Replication_Blocked Replication Blocked Viral_RNA_Synth->Replication_Blocked Results in

Caption: Mechanisms of action for this compound and commercial plant antivirals.

half_leaf_assay Inoculation 1. Inoculate one half of a leaf with TMV + test compound Control 2. Inoculate the other half with TMV only (control) Incubation 3. Incubate plants under controlled conditions Control->Incubation Lesion_Count 4. Count the number of local lesions on each half Incubation->Lesion_Count Calculation 5. Calculate percentage inhibition: ((Control lesions - Treated lesions) / Control lesions) * 100 Lesion_Count->Calculation

Caption: Workflow for the half-leaf local lesion assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of plant antivirals.

Half-Leaf Local Lesion Assay

This common in vivo method is used to assess the efficacy of antiviral compounds by observing the reduction in local lesions on an indicator plant, typically a species of Nicotiana that forms necrotic lesions upon TMV infection.

Materials:

  • Indicator plants (e.g., Nicotiana tabacum 'Xanthi-nc')

  • Tobacco Mosaic Virus (TMV) inoculum

  • Test compound solution (e.g., this compound, Ningnanmycin)

  • Control solution (buffer or solvent used for the test compound)

  • Phosphate buffer (e.g., 0.01 M, pH 7.0)

  • Carborundum (abrasive)

Procedure:

  • Plant Preparation: Select healthy, fully expanded leaves of the indicator plants.

  • Inoculum Preparation: Prepare a standardized TMV inoculum in phosphate buffer. Mix the test compound at the desired concentration with the TMV inoculum for the treatment group. For the control group, mix the control solution with the TMV inoculum.

  • Inoculation:

    • Lightly dust the upper surface of the selected leaves with carborundum.

    • Using a sterile cotton swab or gloved finger, gently rub the TMV inoculum mixed with the test compound onto one half of the leaf lamina, avoiding the midrib.

    • On the other half of the same leaf, apply the control TMV inoculum.

  • Incubation: Keep the inoculated plants in a greenhouse or growth chamber with controlled temperature and light conditions.

  • Data Collection: After a set incubation period (typically 3-5 days), count the number of local lesions that have formed on both the treated and control halves of each leaf.

  • Analysis: Calculate the percentage of inhibition for each compound using the formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where C is the average number of lesions on the control halves, and T is the average number of lesions on the treated halves.

Enzyme-Linked Immunosorbent Assay (ELISA) for TMV Quantification

ELISA is a sensitive and specific method to quantify the amount of virus in plant tissue, providing a quantitative measure of an antiviral compound's ability to inhibit viral replication and spread.

Materials:

  • Plant tissue samples (from treated and control plants)

  • TMV-specific antibodies (coating and detection)

  • Enzyme-conjugated secondary antibody

  • Substrate for the enzyme (e.g., p-nitrophenyl phosphate for alkaline phosphatase)

  • ELISA plates (96-well)

  • Coating buffer, wash buffer (e.g., PBST), and substrate buffer

  • Plate reader

Procedure:

  • Sample Preparation: Homogenize a known weight of plant tissue in extraction buffer. Centrifuge to clarify the sap.

  • Coating: Coat the wells of an ELISA plate with TMV-specific capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate several times with wash buffer to remove unbound antibody.

  • Sample Incubation: Add the prepared plant extracts to the coated wells. Include positive and negative controls. Incubate for 2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add the TMV-specific detection antibody (often conjugated to an enzyme like alkaline phosphatase or horseradish peroxidase) to the wells. Incubate for 2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the appropriate enzyme substrate to the wells. A color change will occur in the presence of the enzyme.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of virus in the sample.

  • Analysis: Compare the absorbance values of samples from treated plants to those from untreated control plants to determine the reduction in viral load.

Conclusion

This compound, with its direct action on the viral coat protein, presents a promising avenue for the development of novel plant antivirals. Its mechanism is distinct from the host-resistance induction pathways targeted by commercial agents like Ningnanmycin and Dufulin. While further direct comparative studies are necessary to definitively establish its relative efficacy, the available data suggests it is a potent inhibitor of TMV. Researchers are encouraged to consider the specific goals of their antiviral screening programs when selecting candidate compounds for further investigation. The experimental protocols provided herein offer a foundation for conducting such comparative evaluations.

References

Unveiling the Efficacy of TMV-IN-10: A Comparative Analysis of Curative and Protective Effects Against Tobacco Mosaic Virus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TMV-IN-10's performance against Tobacco Mosaic Virus (TMV) with established alternatives, supported by experimental data. We delve into the curative versus protective potential of these compounds, offering insights to inform future research and development in plant virology.

This compound has emerged as a promising arecoline derivative demonstrating significant anti-TMV activity. Its primary mechanism of action involves targeting the viral coat protein (CP), leading to the fragmentation of the virus. This guide synthesizes available data to contextualize the efficacy of this compound alongside two widely recognized anti-TMV agents: Ningnanmycin and Ribavirin.

Quantitative Comparison of Antiviral Efficacy

The following tables summarize the in vivo antiviral activities of this compound and its alternatives against Tobacco Mosaic Virus. Efficacy is presented as the half-maximal effective concentration (EC50) and inhibition rates for curative, protective, and inactivation effects.

CompoundAnti-TMV Activity (EC50)Reference
This compound146 µg/mL[1]

Table 1: Anti-TMV Activity of this compound. This table displays the overall in vivo anti-TMV efficacy of this compound. The specific breakdown into curative and protective EC50 values is not currently available in the cited literature.

CompoundCurative ActivityProtective ActivityInactivation ActivityReference
Ningnanmycin 57% (at 500 µg/mL)58% (at 500 µg/mL)61% (at 500 µg/mL)[2]
Ribavirin 39.2% (at 500 mg/L)36.4% (at 500 mg/L)38.9% (at 500 mg/L)[2]

Table 2: Comparative in vivo Anti-TMV Activity of Ningnanmycin and Ribavirin. This table details the distinct curative, protective, and inactivation inhibition rates for Ningnanmycin and Ribavirin, providing a baseline for comparison.

| Compound | Curative Activity (EC50) | Protective Activity (EC50) | Reference | |---|---|---| | Ningnanmycin | 205.1 µg/mL | 162.0 µg/mL |[3] |

Table 3: EC50 Values for Curative and Protective Activities of Ningnanmycin. This table provides a more granular view of Ningnanmycin's efficacy, differentiating between its ability to act on existing infections and to prevent new ones.

Mechanism of Action: Targeting the Viral Coat Protein

This compound exerts its antiviral effect by directly interacting with the Tobacco Mosaic Virus coat protein (CP). This interaction disrupts the normal assembly of the virus particles, leading to their fragmentation and rendering them non-infectious. This mechanism is distinct from some other antiviral agents that may target viral replication enzymes or induce systemic resistance in the host plant.

cluster_TMV_Lifecycle Tobacco Mosaic Virus Lifecycle cluster_Intervention Intervention Mechanism TMV TMV Particle Uncoating Uncoating & Viral RNA Release TMV->Uncoating Replication Viral RNA Replication Uncoating->Replication Translation Translation of Viral Proteins Replication->Translation Assembly Virus Assembly Replication->Assembly CP Coat Protein (CP) Synthesis Translation->CP CP->Assembly New_TMV New Infectious TMV Particles Assembly->New_TMV TMV_IN_10 This compound TMV_IN_10->Assembly Disrupts Assembly & Causes Fragmentation

Caption: Mechanism of this compound Action on TMV Assembly.

Experimental Protocols

The following section details the standardized methodology used to evaluate the curative and protective effects of antiviral compounds against TMV.

In Vivo Antiviral Activity Assay (Half-Leaf Method)

This method is a widely accepted procedure for assessing the antiviral efficacy of compounds in a plant model.

1. Plant Cultivation:

  • Nicotiana glutinosa plants are grown in an insect-free greenhouse until they reach the 6-7 leaf stage. This particular species is used because it forms localized necrotic lesions upon TMV infection, which are easily quantifiable.

2. Virus Inoculation:

  • A purified TMV suspension (typically at a concentration of 6 x 10⁻³ mg/mL) is prepared in a phosphate buffer.

  • The leaves of the N. glutinosa plants are dusted with carborundum to create microscopic abrasions that facilitate virus entry.

  • The virus suspension is then gently rubbed onto the entire surface of the leaves.

3. Application of Test Compounds:

  • Curative Activity Assay:

    • Twenty-four hours after virus inoculation, the left half of each leaf is treated with the test compound solution at a specific concentration (e.g., 500 µg/mL).

    • The right half of the same leaf is treated with a solvent control (e.g., a solution without the test compound).

  • Protective Activity Assay:

    • The left half of each leaf is treated with the test compound solution twenty-four hours before virus inoculation.

    • The right half of the same leaf is treated with a solvent control.

    • The entire leaf is then inoculated with the TMV suspension as described above.

4. Data Collection and Analysis:

  • The plants are kept in the greenhouse for 3-4 days to allow for the development of local necrotic lesions.

  • The number of lesions on both the treated and control halves of each leaf is counted.

  • The inhibition rate is calculated using the following formula: Inhibition Rate (%) = [(Number of lesions on control half - Number of lesions on treated half) / Number of lesions on control half] x 100

  • For determining the EC50 value, a range of concentrations of the test compound is used, and the data is subjected to a regression analysis to find the concentration that inhibits lesion formation by 50%.

Experimental Workflow Visualization

cluster_setup Experimental Setup cluster_curative Curative Assay cluster_protective Protective Assay Plant N. glutinosa Plants (6-7 leaf stage) Inoculate_C 1. Inoculate Leaf with TMV Treat_P 1. Apply Test Compound (Left Half) & Control (Right Half) Virus TMV Suspension (6x10⁻³ mg/mL) Inoculate_P 3. Inoculate Leaf with TMV Wait_24h_C 2. Wait 24 hours Inoculate_C->Wait_24h_C Treat_C 3. Apply Test Compound (Left Half) & Control (Right Half) Wait_24h_C->Treat_C Observe_C 4. Observe Lesions (3-4 days) Treat_C->Observe_C Wait_24h_P 2. Wait 24 hours Treat_P->Wait_24h_P Wait_24h_P->Inoculate_P Observe_P 4. Observe Lesions (3-4 days) Inoculate_P->Observe_P

Caption: Workflow for Curative and Protective Anti-TMV Assays.

Conclusion

This compound demonstrates notable anti-TMV activity with a reported EC50 of 146 µg/mL, acting through the disruption of the viral coat protein and subsequent viral fragmentation. While direct comparative data separating its curative and protective effects are not yet available, its overall efficacy is within a promising range when compared to established agents like Ningnanmycin and Ribavirin. Ningnanmycin, in particular, shows strong performance in both curative and protective assays. The detailed experimental protocols provided herein offer a standardized framework for future studies aimed at further elucidating the precise therapeutic and prophylactic potential of this compound and other novel antiviral candidates. This comparative guide serves as a valuable resource for researchers dedicated to developing effective strategies for the control of plant viral diseases.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of TMV-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides recommended disposal procedures for TMV-IN-10 based on general laboratory safety protocols for chemical waste. As no specific disposal information for this compound was found, these guidelines are derived from standard practices for handling small molecule chemical compounds. Researchers must consult the official Safety Data Sheet (SDS) for this compound and adhere to all local and institutional environmental health and safety (EHS) regulations.

This compound is an arecoline derivative with anti-tobacco mosaic virus (TMV) activity, classified as a small molecule chemical.[1] As such, its disposal must follow stringent protocols for hazardous chemical waste to ensure personnel safety and environmental protection. Unused or excess chemicals should be disposed of according to hazardous waste regulations and not in the sink unless explicitly permitted by local authorities for non-hazardous, aqueous solutions.[2]

Core Safety and Handling Summary

Proper management of chemical waste is critical. All hazardous waste must be stored in compatible, leak-proof containers with secure caps.[3] Containers should be clearly labeled and segregated by waste type to prevent incompatible materials from mixing.[4]

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteThis compound is a bioactive small molecule; treat as hazardous in the absence of specific data.
Container Type Compatible, leak-proof container with a secure screw cap (e.g., glass or polyethylene).To prevent leaks, spills, and reactions between the waste and the container material.[5]
Container Labeling Affix a "Hazardous Waste" label with the full chemical name ("this compound"), concentration, and associated hazards.Ensures proper identification, handling, and disposal by EHS personnel and prevents accidental mixing.
Waste Segregation Store this compound waste separately from other chemical waste categories like acids, bases, or oxidizers.To avoid dangerous chemical reactions. Keep solid and liquid waste separate.
Storage Location Designated and secure Satellite Accumulation Area (SAA) within the laboratory.Confines hazardous materials to a controlled area, minimizes exposure, and facilitates regulatory compliance.
Sink Disposal Prohibited. Prevents the release of potentially harmful and environmentally persistent chemicals into the sanitary sewer system.

Detailed Protocol for Disposal of this compound Waste

This protocol outlines the step-by-step procedure for the collection and disposal of solid and liquid waste containing this compound.

I. Preparation and Personal Protective Equipment (PPE)

  • Consult Regulations: Before beginning any work, review your institution's specific chemical hygiene plan and hazardous waste disposal guidelines.

  • Don PPE: Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

II. Collection of Liquid this compound Waste

  • Select Container: Obtain a designated hazardous waste container that is compatible with this compound and any solvents used. The container must be in good condition with a tight-fitting screw cap.

  • Label Container: Attach a "Hazardous Waste" label to the container. Fill in all required information:

    • Generator Information: Your name, lab number, and contact information.

    • Contents: List "this compound" and all other components of the solution, including solvents and their approximate percentages. Do not use abbreviations or chemical formulas.

    • Hazards: Indicate the potential hazards (e.g., toxic, irritant).

  • Transfer Waste: Carefully pour the liquid waste into the labeled container using a funnel to prevent spills.

  • Secure and Store: Securely cap the container immediately after adding waste. Place the container in a designated Satellite Accumulation Area (SAA), ensuring it is stored in secondary containment (such as a spill tray) to mitigate potential leaks.

III. Collection of Solid this compound Waste

  • Segregate Waste: Collect solid waste contaminated with this compound (e.g., contaminated pipette tips, gloves, weigh boats, or filter paper) separately from all other lab waste.

  • Package Waste: Place contaminated solid waste into a designated, clearly labeled, and sealable container or a robust plastic bag.

  • Label Container: Label the container as "Hazardous Waste" and specify the contents as "Solid Waste contaminated with this compound."

  • Store: Store the sealed container in the SAA alongside the liquid waste container.

IV. Disposal of Empty this compound Containers

  • Decontaminate Container: Triple-rinse the empty this compound stock container with a suitable solvent capable of removing the chemical residue.

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and treated as hazardous liquid waste. Add it to your liquid this compound waste container.

  • Final Disposal: After triple-rinsing and air-drying, completely deface or remove the original label. The clean, empty container can then typically be disposed of in the regular laboratory glass or solid waste stream, in accordance with institutional policy.

V. Arranging for Final Disposal

  • Schedule Pickup: Once the waste container is full (do not overfill; leave at least 10% headspace for expansion), or if you are discontinuing work with this compound, contact your institution's EHS department to schedule a waste pickup.

  • Documentation: Complete any required waste pickup forms or logs as mandated by your institution.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste.

G This compound Waste Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Final Disposal start Generate this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Waste Type? ppe->waste_type liquid_waste Collect Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_waste Collect Solid Waste (e.g., contaminated gloves, tips) waste_type->solid_waste Solid select_container_l Use Labeled, Compatible, Leak-Proof Liquid Waste Container liquid_waste->select_container_l select_container_s Use Labeled, Sealable Solid Waste Container solid_waste->select_container_s label_info Label with 'Hazardous Waste', Full Chemical Name & Hazards select_container_l->label_info select_container_s->label_info store_waste Store Securely in Secondary Containment in Designated Satellite Accumulation Area (SAA) label_info->store_waste pickup Arrange for Pickup by Institutional EHS store_waste->pickup

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling TMV-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for TMV-IN-10 was not publicly available at the time of this search. The following guidance is based on general best practices for handling novel chemical compounds of unknown toxicity in a laboratory setting. It is imperative to consult the official SDS from the supplier and your institution's safety officer before handling this compound.

This compound is an arecoline derivative with anti-tobacco mosaic virus (TMV) activity.[1][2] As a novel compound intended for research, its toxicological properties are not well-established. Therefore, it must be handled with the utmost care, assuming it is potentially hazardous. The following information provides a foundational guide for researchers, scientists, and drug development professionals on the essential personal protective equipment (PPE), and operational and disposal plans for this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to hazardous chemicals. For a compound with unknown toxicity like this compound, a comprehensive PPE strategy is crucial. This includes protection for the skin, eyes, and respiratory system.[3][4]

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Always wear gloves when handling the compound. Use a new pair for each use and change them immediately if they become compromised. Gloves should be removed before leaving the work area.
Eye and Face Protection Safety goggles with side shields or a face shieldGoggles provide essential protection for the eyes. A face shield can be used in conjunction with goggles for maximum protection, especially when there is a risk of splashes or aerosols.
Body Protection Laboratory coat or disposable gownA long-sleeved lab coat or gown should be worn to protect the skin and personal clothing from potential contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodEngineering controls like a fume hood are the primary method for preventing inhalation exposure. If there is a risk of aerosol generation and a fume hood is not available, a fit-tested respirator may be necessary.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposing of this compound is essential to maintain a safe laboratory environment.

Experimental Protocol: General Handling of this compound

  • Preparation and Planning:

    • Obtain and thoroughly review the Safety Data Sheet (SDS) for this compound from the manufacturer.

    • Identify the location of all necessary safety equipment, including the chemical fume hood, safety shower, and eyewash station.

    • Ensure all personnel are trained on the potential hazards and safe handling procedures.

  • Donning PPE:

    • Put on a lab coat or gown.

    • Wear safety goggles.

    • Put on chemical-resistant gloves, ensuring they cover the cuffs of the lab coat.

  • Handling the Compound:

    • All handling of this compound, including weighing, dissolving, and aliquoting, should be performed in a certified chemical fume hood to minimize inhalation risk.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use dedicated and clearly labeled equipment (e.g., spatulas, glassware) for handling the compound.

  • Spill and Emergency Procedures:

    • In case of a spill, evacuate the immediate area and alert your supervisor and institutional safety officer.

    • If there is skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

    • If there is eye contact, immediately flush the eyes with water for at least 15 minutes using an eyewash station and seek medical attention.

    • If inhaled, move to fresh air and seek medical attention.

  • Doffing PPE:

    • Remove gloves first, avoiding contact with the outside of the glove.

    • Remove the lab coat or gown.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, pipette tips, paper towels) and liquid waste should be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Disposal Compliance: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this compound down the drain or in regular trash.

Safe Handling Workflow for this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow Prep Preparation & Planning (Review SDS, Identify Safety Equipment) Donning Don PPE (Gloves, Gown, Goggles) Prep->Donning Handling Compound Handling (In Fume Hood) Donning->Handling Spill Spill & Emergency Response Handling->Spill Accident Doffing Doff PPE Handling->Doffing Routine Operation Spill->Doffing Post-Cleanup Disposal Waste Disposal (Hazardous Waste) Doffing->Disposal Wash Wash Hands Disposal->Wash

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.